Phosphoramide
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/H6N3OP/c1-5(2,3)4/h(H6,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZORWOGDLWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159607 | |
| Record name | Phosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-72-3 | |
| Record name | Phosphoramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13597-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHORIC TRIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M27WLZ6CWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Novel Phosphoramide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel phosphoramide derivatives. Phosphoramides, compounds containing a phosphorus-nitrogen bond, are a versatile class of molecules with significant applications in medicinal chemistry and drug development.[1] They are recognized for their roles as anticancer agents, antivirals, and enzyme inhibitors.[1][2] This guide details experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate understanding and further research in this dynamic field.
Synthesis of this compound Derivatives
The synthesis of phosphoramides can be achieved through various chemical strategies.[3] A prevalent and effective method involves the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. This approach offers a direct and efficient route to forming the P-N bond. Other notable methods include the Staudinger reaction of phosphites with azides and reactions involving phosphorochloridates.[4]
General Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Coupling
This protocol provides a general procedure for the synthesis of phosphoramidates via a copper-catalyzed reaction.
Materials:
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
H-phosphonate (e.g., diethyl phosphite)
-
Amine (e.g., aniline, morpholine)
-
Chloroform (CHCl3)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., diethyl ether, methanol, dichloromethane)
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with CHCl3 (50 mL).
-
Wash the organic layer sequentially with 2M HCl (30 mL) and saturated NaHCO3 (30 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., diethyl ether to 5-10% methanol in dichloromethane) to yield the pure phosphoramidate.[5]
Characterization of this compound Derivatives
The structural elucidation and confirmation of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, helping to confirm the presence of alkyl and aryl groups and their connectivity.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
³¹P NMR: Is particularly important for phosphorus-containing compounds, as the chemical shift is indicative of the phosphorus atom's chemical environment and oxidation state.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as P=O, P-N, N-H, and C-H bonds, by their characteristic absorption frequencies.
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of crystalline compounds, confirming bond lengths, bond angles, and stereochemistry.
Data Presentation
The following tables summarize key quantitative data for representative this compound derivatives, including synthesis yields and biological activity.
Table 1: Synthesis and Yield of Selected this compound Derivatives
| Compound ID | Starting H-phosphonate | Starting Amine | Yield (%) | Reference |
| 1 | Diethyl phosphite | Aniline | 85 | [5] |
| 2 | Diethyl phosphite | Morpholine | 92 | [5] |
| 3 | Diisopropyl phosphite | Benzylamine | 78 | [5] |
| 4 | Diphenyl phosphite | Piperidine | 88 | [6] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Biological Target | Activity (IC₅₀) | Reference |
| 5 | Human Acetylcholinesterase (AChE) | 15.2 µM | [5] |
| 6 | Butyrylcholinesterase (BChE) | 25.8 µM | [5] |
| 7 | MDA-MB-231 (Breast Cancer Cell Line) | 8.5 µM | [7] |
| 8 | Urease | 12.3 µM | [8] |
Biological Activity and Signaling Pathways
This compound derivatives exhibit a wide range of biological activities, with two prominent areas being acetylcholinesterase inhibition and anticancer effects.
Acetylcholinesterase Inhibition
Certain this compound derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9] The inhibitory mechanism involves the phosphorylation of a serine residue within the active site of the enzyme, rendering it inactive.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of acetylcholine receptors.
Anticancer Activity: The Cyclophosphamide Example
Cyclophosphamide is a widely used anticancer prodrug that belongs to the this compound class.[10] Its therapeutic effect relies on its metabolic activation in the liver to form the active metabolites, this compound mustard and acrolein.[11][12] this compound mustard is a potent alkylating agent that forms cross-links within and between DNA strands, primarily at the N-7 position of guanine.[10] This DNA damage is irreversible and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][12]
Experimental Workflow
The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation. This process is iterative, with the results from biological testing often informing the design and synthesis of next-generation compounds.
References
- 1. advion.com [advion.com]
- 2. ecronicon.net [ecronicon.net]
- 3. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 5. Monothis compound derivatives: synthesis and crystal structure, theoretical and experimental studies of their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 11. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Phosphoramide Compounds in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide compounds, characterized by a phosphorus atom bonded to at least one nitrogen atom, represent a versatile and highly significant class of molecules in medicinal chemistry. Their unique physicochemical properties, including their ability to mimic the transition state of phosphate hydrolysis and to act as effective prodrug moieties, have led to their successful application in a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the core aspects of this compound chemistry, from synthesis and mechanism of action to their application in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Phosphoramidates have been successfully developed as antiviral, anticancer, and antibacterial agents.[1] A key strategy in their application is the ProTide (prodrug-nucleotide) technology, which masks the negative charge of a phosphate group, allowing for enhanced cell permeability and bypassing the often rate-limiting initial phosphorylation step of nucleoside analogs.[1][2][3] This approach has led to the development of highly successful drugs such as the anti-HCV agent Sofosbuvir and the anti-HIV agent Tenofovir Alafenamide.[4][5] In oncology, the nitrogen mustard prodrug cyclophosphamide is a widely used anticancer agent that is metabolically activated to the cytotoxic this compound mustard.[6][7]
Synthesis of this compound Compounds
The synthesis of this compound compounds can be achieved through several routes, with the choice of method often depending on the specific structure and desired stereochemistry of the target molecule.
General Synthetic Strategies for ProTides
The ProTide approach involves the formation of a phosphoramidate linkage between a nucleoside monophosphate, an amino acid ester, and an aryl group. Three primary strategies are commonly employed for their synthesis:
-
Phosphorochloridate Method: This is the most common approach and involves the reaction of a nucleoside with an aryl aminoacyl phosphorochloridate reagent. The reaction is typically carried out in the presence of a Grignard reagent, such as tert-butylmagnesium chloride, to deprotonate the nucleoside's hydroxyl group.[3]
-
Oxidative Amination: This method involves the coupling of a nucleoside with a diarylphosphite, followed by oxidative amination with an amino acid ester.[3]
-
Amino Acid Coupling: In this strategy, an amino acid ester is coupled to a pre-formed nucleoside aryl phosphate.[3]
Experimental Protocol: Synthesis of a Gemcitabine Phosphoramidate Prodrug
This protocol describes the synthesis of a phosphoramidate prodrug of the anticancer drug gemcitabine, as adapted from the literature.[8]
Materials:
-
N-protected Gemcitabine
-
Phosphorus oxychloride (POCl₃)
-
1H-benzotriazole (HOBt)
-
Amino acid ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
5-nitrofurfuryl alcohol
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Anhydrous solvents
Procedure:
-
Synthesis of the Phosphorodiamidite: To a solution of phosphorus oxychloride in anhydrous DCM at 0 °C, add 1H-benzotriazole and triethylamine. Stir the mixture for 1 hour. Then, add the amino acid ester hydrochloride and stir for an additional 2 hours at room temperature to yield the phosphorodiamidite intermediate.
-
Coupling with Gemcitabine: To the phosphorodiamidite solution, add N-protected gemcitabine and continue stirring at room temperature overnight.
-
Formation of the Phosphoramidate: The resulting intermediate is then reacted with 5-nitrofurfuryl alcohol in the presence of DMAP to displace the benzotriazole group and form the phosphoramidate.[8]
-
Deprotection: The protecting groups on the gemcitabine moiety are removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final gemcitabine phosphoramidate prodrug.[8]
-
Purification: The final product is purified by silica gel column chromatography.
Experimental Protocol: Synthesis of Cyclophosphamide
The synthesis of the anticancer drug cyclophosphamide involves the reaction of bis(2-chloroethyl)amine with a cyclic phosphoramidic chloride.[9][10]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
3-aminopropanol
-
Bis(2-chloroethyl)amine hydrochloride
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., dichloroethane)
Procedure:
-
Formation of 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane: Slowly add phosphorus oxychloride to a solution of 3-aminopropanol in an anhydrous solvent at a controlled temperature.[11][12]
-
Reaction with Bis(2-chloroethyl)amine: The resulting 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane is then reacted with bis(2-chloroethyl)amine in the presence of a base to yield cyclophosphamide.[9][10]
-
Purification: The crude product is purified by crystallization from a suitable solvent such as acetone.[10]
Mechanism of Action
The therapeutic effects of this compound compounds are diverse and depend on their specific chemical structures and biological targets.
Antiviral ProTides: Sofosbuvir and Tenofovir Alafenamide
Sofosbuvir and Tenofovir Alafenamide (TAF) are prime examples of the ProTide technology. These prodrugs are designed to deliver their respective nucleoside monophosphates into target cells, where they are subsequently phosphorylated to the active triphosphate form.
-
Sofosbuvir: This drug is a phosphoramidate prodrug of a uridine nucleotide analog.[4] Upon entering hepatocytes, the prodrug is metabolized to its active triphosphate form, GS-461203.[4][13] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[13][14]
-
Tenofovir Alafenamide (TAF): TAF is a phosphonamidate prodrug of tenofovir.[15] It is more stable in plasma than the earlier prodrug, tenofovir disoproxil fumarate (TDF), and is preferentially activated within lymphocytes and hepatocytes.[15][16] The active metabolite, tenofovir diphosphate, inhibits HIV reverse transcriptase and HBV polymerase.[16]
The intracellular activation of ProTide prodrugs like Sofosbuvir and TAF follows a multi-step enzymatic pathway.
Anticancer Agent: Cyclophosphamide
Cyclophosphamide is a classic example of a this compound-based anticancer agent that requires metabolic activation.[6][7]
-
Activation: In the liver, cyclophosphamide is hydroxylated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[17] Aldophosphamide then decomposes to form the active cytotoxic metabolite, this compound mustard, and a byproduct, acrolein.[17]
-
Mechanism of Cytotoxicity: this compound mustard is a potent DNA alkylating agent that forms inter- and intrastrand cross-links, primarily at the N7 position of guanine residues in DNA.[7][18] This DNA damage triggers apoptosis in rapidly dividing cancer cells.[19]
The metabolic activation of cyclophosphamide and the subsequent DNA damage induced by this compound mustard is a critical pathway in its anticancer activity.
Quantitative Data
The following tables summarize key quantitative data for representative this compound compounds, including their biological activities (IC₅₀ values) and, where available, enzyme inhibition constants (Kᵢ values).
Table 1: Antiviral Activity of this compound Compounds
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Sofosbuvir | HCV | Huh-7 | 0.094 | [20] |
| Tenofovir Alafenamide | HIV-1 | MT-2 | 0.005 | [21] |
| 7-deazapurine nucleoside analog (10) | HIV-1 | Various | 0.71 | [20] |
| PMDTA | HBV | HepG2 | 0.5 | [21] |
Table 2: Anticancer Activity of this compound Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Gemcitabine Phosphoramidate | A549 (dCK-deficient) | >500 | [4] |
| Gemcitabine Phosphoramidate | H292 (dCK-deficient) | 330 | [4] |
| Gemcitabine Phosphoramidate | SW1573 (dCK-deficient) | >500 | [4] |
| This compound Mustard | Rat Granulosa Cells | ~3-6 (reduces viability) | [18] |
Table 3: Urease Inhibitory Activity of this compound Derivatives
| Compound | IC₅₀ (µM) | Reference |
| N-n-butylthiophosphorictriamide (NBPT) | 0.1 | [22] |
| Various synthesized this compound derivatives | < 1.0 (for 12 compounds) | [22] |
Experimental Protocols for Biological Evaluation
Standardized and reproducible biological assays are crucial for the evaluation of this compound compounds. The following sections provide detailed protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][23][24]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[23][24]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
HCV Replicon Assay for Antiviral Activity
The HCV replicon system is a cell-based assay used to screen for inhibitors of HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that replicates autonomously.[11][25]
Protocol:
-
Cell Seeding: Seed Huh-7 cells harboring the HCV replicon (often containing a reporter gene like luciferase) into 96-well plates.[11][25]
-
Compound Treatment: Add serial dilutions of the this compound compound to the wells.
-
Incubation: Incubate the plates for 72 hours.[25]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit. The luminescence signal is proportional to the level of HCV RNA replication.[11][25]
-
Data Analysis: Calculate the percent inhibition of replication and determine the EC₅₀ (50% effective concentration) value. A parallel cytotoxicity assay (e.g., MTT) should be performed to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Urease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the urease enzyme, which hydrolyzes urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified colorimetrically using the Berthelot (indophenol) method.[6][26]
Protocol:
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.[6]
-
Substrate Addition: Initiate the reaction by adding a urea solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Color Development: Add phenol and hypochlorite reagents (Berthelot's reagents) to the wells. The ammonia produced reacts to form a colored indophenol compound.[6][26]
-
Absorbance Measurement: Measure the absorbance at approximately 630 nm.
-
Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.
HIV Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a key enzyme in the HIV life cycle. Non-radioactive ELISA-based kits are commonly used.[1][13]
Protocol:
-
Plate Preparation: A template/primer hybrid (e.g., poly(A) • oligo(dT)) is immobilized on a streptavidin-coated microplate.[1]
-
Reaction: Recombinant HIV-1 RT is added to the wells along with a mixture of dNTPs, including a labeled dUTP (e.g., DIG-dUTP). The test compound is also added at various concentrations.[1][13]
-
Incubation: The plate is incubated to allow for the synthesis of the new DNA strand.
-
Detection: An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate.[1][13]
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
Data Analysis: The IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound compounds have established themselves as a cornerstone of modern medicinal chemistry. Their adaptability as prodrugs, exemplified by the highly successful ProTide technology, has overcome significant hurdles in drug delivery and activation, leading to potent antiviral therapies. Furthermore, the metabolic activation of compounds like cyclophosphamide into cytotoxic this compound mustards continues to be a vital strategy in cancer chemotherapy. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration and development of this important class of therapeutic agents. As our understanding of the intricate signaling pathways and enzymatic processes involved in their mechanism of action deepens, the potential for designing novel, more targeted, and effective this compound-based drugs will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Urease assay protocol [bio-protocol.org]
- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and this compound mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. abnova.com [abnova.com]
- 22. benchchem.com [benchchem.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Phosphoramide-Based Ligands in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphoramide-based ligands have emerged as a privileged class of molecules in the field of catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. Their modular synthesis, tunable steric and electronic properties, and strong coordination to transition metals have made them indispensable tools in academic research and industrial applications, particularly in the synthesis of chiral molecules for the pharmaceutical industry. This guide provides a comprehensive overview of the core aspects of this compound ligands, including their synthesis, applications in key catalytic reactions, and detailed experimental methodologies.
Introduction to this compound Ligands
This compound ligands are organophosphorus compounds characterized by a central phosphorus atom bonded to at least one nitrogen atom, with the remaining valencies typically satisfied by oxygen or carbon substituents. The general structure can be represented as P(OR)x(NR'R'')y, where x+y=3. The nitrogen and oxygen atoms' substituents can be readily modified, allowing for the fine-tuning of the ligand's electronic and steric properties. This modularity is a key advantage, facilitating the rapid screening of ligand libraries to identify the optimal catalyst for a specific reaction.
Chiral this compound ligands, often derived from readily available backbones such as 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), have proven to be exceptionally effective in asymmetric catalysis.[1][2] These ligands create a well-defined chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of valuable compounds.[3][4]
Synthesis of this compound Ligands
The synthesis of this compound ligands is typically straightforward, often involving the reaction of a phosphorus trihalide (e.g., PCl3) with a chiral diol, followed by the addition of a primary or secondary amine in the presence of a base. This modular approach allows for the introduction of diverse functionalities on both the diol backbone and the amine moiety.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a BINOL-derived this compound ligand.
Caption: General workflow for the synthesis of chiral this compound ligands.
Experimental Protocol: Synthesis of a BINOL-Derived this compound Ligand[2]
A detailed protocol for the synthesis of a representative BINOL-derived this compound ligand is as follows:
-
Preparation of the Chlorophosphite Intermediate: To a solution of (R)-BINOL (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, phosphorus trichloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess PCl3 are removed under reduced pressure to yield the crude chlorophosphite.
-
Formation of the this compound: The crude chlorophosphite is redissolved in anhydrous toluene. A solution of the desired amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Workup and Purification: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure this compound ligand.
Applications in Asymmetric Catalysis
This compound ligands have been successfully employed in a multitude of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity.
Asymmetric Hydrogenation
Rhodium and Iridium complexes of chiral phosphine-phosphoramidite ligands have demonstrated excellent performance in the asymmetric hydrogenation of C=C, C=O, and C=N double bonds.[5][6] These reactions provide access to chiral alcohols, amines, and alkanes, which are valuable building blocks in medicinal chemistry.
Asymmetric Hydrogenation Data
| Substrate | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | (Sc,Rp,Sa)-PPFAphos | >99 | >99 | [5] |
| Dimethyl itaconate | [Rh(COD)2]BF4 | (Sc,Rp,Sa)-PPFAphos | >99 | >99 | [5] |
| 2-phenylquinoline | [Ir(COD)Cl]2 | (Sc,Sa)-matphos | >99 | 97 | [5] |
Asymmetric Conjugate Addition
Copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a powerful method for C-C bond formation. Chiral this compound ligands have been instrumental in achieving high enantioselectivities in these reactions.[7]
Asymmetric Conjugate Addition Data
| Enone | Organozinc Reagent | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Et2Zn | Cu(OTf)2 | (S,R,R)-Phosphoramide | >98 | 98 | [7] |
| Chalcone | Et2Zn | Cu(OTf)2 | (S,R,R)-Phosphoramide | 95 | 96 | [7] |
Catalytic Cycle for Asymmetric Conjugate Addition
The proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition of a dialkylzinc reagent to an enone is depicted below.
Caption: Proposed catalytic cycle for Cu-catalyzed conjugate addition.
Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis. Chiral phosphoramidite-stabilized palladium nanoparticles have been developed for asymmetric Suzuki C-C coupling reactions, achieving excellent enantioselectivity and recyclability.[8]
Asymmetric Suzuki Coupling Data
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Yield (%) | ee (%) | Reference |
| 1-Bromo-2-naphthol | 1-Naphthylboronic acid | PdNPs | Perfluorinated this compound | 85 | >99 | [8] |
Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is an atom-economical method for the synthesis of chiral aldehydes. Chiral phosphine-phosphoramidite and phosphine-phosphite ligands have been effectively utilized in this transformation.[9][10][11]
Asymmetric Hydroformylation Data
| Olefin | Catalyst | Ligand | Regioselectivity (l:b) | ee (%) | Reference |
| Styrene | [Rh(acac)(CO)2] | TADDOL-based phosphine-phosphite | 98:2 | 85 | [11] |
| 1-Octene | [Rh(acac)(CO)2] | Phosphine-phosphoramidite | high iso-selectivity | - | [9] |
Drug Development and this compound Ligands
The synthesis of enantiomerically pure drug candidates is a critical aspect of modern drug development.[12][13] The high selectivities achieved with this compound-based catalysts make them highly valuable for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The modularity of these ligands allows for rapid optimization of reaction conditions, accelerating the drug discovery process.
Conclusion
This compound-based ligands have established themselves as a versatile and powerful class of ligands for a wide array of catalytic transformations. Their ease of synthesis, tunability, and the high levels of stereocontrol they impart make them indispensable tools for chemists in both academia and industry. The continued development of novel this compound ligand architectures promises to further expand the boundaries of asymmetric catalysis and enable the synthesis of increasingly complex and valuable molecules.
References
- 1. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
phosphoramide organocatalysis mechanisms
An In-depth Technical Guide to the Core Mechanisms of Phosphoramide Organocatalysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chiral this compound organocatalysis has emerged as a powerful platform for asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. These metal-free catalysts, derived from a central phosphorus(V) atom, typically feature a chiral backbone (e.g., BINOL) and an acidic proton. Their efficacy stems from their ability to act as highly tunable Brønsted acids, often engaging in bifunctional activation modes that precisely orient substrates within a chiral pocket. This guide elucidates the core mechanistic principles underpinning this compound catalysis, details common catalytic cycles, presents quantitative data for representative transformations, and provides standardized experimental protocols.
Core Concepts: Catalyst Structure and Acidity
The archetypal this compound catalyst is built upon a chiral scaffold, most commonly derived from 1,1'-bi-2-naphthol (BINOL). The phosphorus center is pentavalent and tetrahedral. The key functional components are:
-
The P=O Group: This phosphoryl oxygen acts as a Lewis basic site, capable of accepting a hydrogen bond.
-
The Acidic Proton: The proton on the nitrogen atom (in an N-H this compound) or an oxygen atom (in a phosphoric acid) serves as the Brønsted acidic site.
-
The Chiral Backbone: The bulky, C2-symmetric BINOL framework creates a well-defined chiral environment around the active site, which is crucial for inducing enantioselectivity.
-
Substituents: Bulky groups (e.g., triphenylsilyl or aryl groups) at the 3,3'-positions of the BINOL scaffold are used to sterically tune the chiral pocket, enhancing stereoselectivity by blocking non-selective reaction pathways.
A significant advancement in this class of catalysts was the development of N-triflyl phosphoramides. The strongly electron-withdrawing triflyl group (-SO₂CF₃) dramatically increases the acidity of the N-H proton, creating a super-Brønsted acid capable of activating less reactive substrates like α,β-unsaturated ketones.[1][2][3]
Mechanisms of Catalysis
Phosphoramides primarily operate through two distinct, yet related, mechanistic pathways: monofunctional Brønsted acid catalysis and bifunctional catalysis. The latter is often responsible for the highest levels of stereocontrol.
Monofunctional Brønsted Acid Catalysis
In the simplest model, the this compound acts solely as a Brønsted acid. It protonates a Lewis basic site on the electrophile (E), such as the nitrogen of an imine or the oxygen of a carbonyl, rendering it more susceptible to nucleophilic attack. The resulting cationic intermediate is stabilized by the chiral conjugate base of the catalyst (A⁻) through hydrogen bonding and electrostatic interactions within the defined chiral pocket. This association dictates the facial selectivity of the nucleophilic (Nu) attack.
Catalytic Cycle:
-
Activation: The catalyst (AH) protonates the electrophile (E) to form an activated complex [E-H]⁺[A]⁻.
-
Nucleophilic Attack: The nucleophile (Nu) attacks the activated electrophile from the sterically less hindered face, as directed by the chiral anion.
-
Product Formation & Catalyst Regeneration: The product (Nu-E-H) is formed, and the catalyst (AH) is regenerated, completing the cycle.
References
Synthesis of Phosphoramide Flame Retardants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for producing phosphoramide flame retardants. Phosphoramides are a significant class of non-halogenated flame retardants that offer excellent fire safety performance in a variety of polymers, often through a synergistic phosphorus-nitrogen effect. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate research and development in this field.
Core Synthetic Strategies
The synthesis of this compound flame retardants can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include:
-
Synthesis from Phosphorus Halides: This is a classical and widely used method, typically employing phosphorus oxychloride (POCl₃) or other phosphorus halides as the phosphorus source.
-
The Atherton-Todd Reaction: This reaction allows for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a halogenating agent.
-
Oxidative Coupling of H-Phosphonates and Amines: This approach involves the direct coupling of compounds containing a P-H bond with amines in the presence of an oxidizing agent.
-
The Staudinger Reaction: This method provides a route to phosphoramidates through the reaction of azides with phosphines or phosphites.
These synthetic pathways offer versatility in introducing various organic moieties to the this compound structure, enabling the fine-tuning of properties such as thermal stability, compatibility with polymer matrices, and flame retardant efficiency.
Synthesis from Phosphorus Halides
The reaction of phosphorus oxychloride (POCl₃) with amines is a direct and common method for the synthesis of phosphoramidates. The reaction proceeds through the nucleophilic substitution of the chlorine atoms on the phosphorus center by the amine. The stoichiometry of the reactants can be controlled to produce mono-, di-, or tri-substituted phosphoramides.
General Reaction Scheme
Caption: General reaction of phosphorus oxychloride with an amine.
Experimental Protocol: Synthesis of a Polymeric this compound Flame Retardant
This protocol describes the synthesis of a polymeric this compound from 4,4′-diaminodiphenylsulfone (DDS) and a spirocyclic pentaerythritol bisphosphorate disphosphoryl chloride (SPDPC), which is itself synthesized from pentaerythritol (PER) and phosphorus oxychloride (POCl₃)[1].
Step 1: Synthesis of Spirocyclic Pentaerythritol Bisphosphorate Disphosphoryl Chloride (SPDPC)
-
Combine 6.8 g (0.05 mol) of thoroughly crushed pentaerythritol (PER) and 0.72 g of AlCl₃ with 23.1 g (0.15 mol) of distilled POCl₃ in a reaction vessel.
-
Stir the mixture for 1 hour at room temperature under a nitrogen atmosphere.
-
Slowly heat the mixture to 80°C and maintain this temperature until no more HCl gas is evolved.
-
After the reaction is complete, wash the crude product with dichloromethane and acetone three times consecutively.
-
Further purify the product by removing unreacted pentaerythritol with glacial acetic acid.
-
Dry the final product under vacuum to obtain high-purity SPDPC. The reported yield is 91%[2].
Step 2: Synthesis of Poly(4,4′-diaminodiphenylsulfone spirocyclic pentaerythritol bisphosphonate) (PCS)
-
Disperse 5.3 g (0.021 mol) of 4,4′-diaminodiphenylsulfone (DDS) and 5.9 g (0.02 mol) of SPDPC in 40 mL of acetonitrile for 1 hour at room temperature under a nitrogen atmosphere.
-
Slowly add 4.04 g (0.04 mol) of triethylamine (TEA) to the reaction mixture via a dropping funnel.
-
Gradually raise the temperature to 80°C and continue stirring for 10 hours.
-
After the reaction is complete, remove the solvent by vacuum distillation to obtain the crude polymeric this compound (PCS).
-
The purified product can be obtained with a yield of 65.1%[2].
The Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and primary or secondary amines in the presence of a base and a carbon tetrahalide, typically carbon tetrachloride (CCl₄)[3][4]. The reaction proceeds via the in-situ formation of a dialkyl chlorophosphate intermediate.
General Reaction Scheme
Caption: The Atherton-Todd reaction for this compound synthesis.
Experimental Protocol: Synthesis of a DOPO-based Phosphonamidate
This protocol describes the synthesis of 6,6′-(Piperazine-1,4-diyl)bis-(6H-dibenzo[c,e][5]oxaphosphinine 6-oxide) (DOPO-PZ), a flame retardant based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)[6].
-
Dissolve DOPO (56.16 g, 0.26 mol), piperazine (11.19 g, 0.13 mol), and triethylamine (39.02 mL, 0.28 mol) in dichloromethane in a reaction flask equipped with a stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Add carbon tetrachloride (27.08 mL, 0.28 mol) dropwise to the stirred solution.
-
Continue stirring the reaction mixture overnight at 0°C.
-
After the reaction is complete, the product can be isolated and purified by standard methods such as filtration and washing.
Oxidative Coupling of H-Phosphonates and Amines
This method provides a more direct route to phosphoramidates by the oxidative coupling of H-phosphonates with amines. Various oxidizing agents and catalysts can be employed in this reaction.
General Reaction Scheme
Caption: Oxidative coupling of an H-phosphonate and an amine.
Experimental Protocol: ZnI₂-Triggered Oxidative Cross-Coupling
This protocol describes a highly efficient zinc iodide-triggered oxidative cross-coupling of P(O)-H compounds and amines[7].
-
To a solution of the P(O)-H compound (e.g., a dialkyl phosphite) and an amine in a suitable solvent, add a catalytic amount of ZnI₂.
-
Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and column chromatography to isolate the pure phosphoramidate product.
-
This method is reported to give good yields in a short reaction time and is applicable to scale-up syntheses[7].
The Staudinger Reaction
The Staudinger reaction involves the reaction of an organic azide with a phosphine or phosphite to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide. A variation of this reaction, the Staudinger ligation, can be used to form phosphoramidates.
General Reaction Scheme (Staudinger Ligation)
Caption: Staudinger ligation for the synthesis of phosphoramidates.
Experimental Protocol: General Procedure for Staudinger Ligation
The Staudinger ligation is a powerful tool for bioconjugation and can be adapted for the synthesis of phosphoramidates[8].
-
Dissolve the phosphine or phosphite reagent in a suitable aprotic solvent.
-
Add the organic azide to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
The resulting iminophosphorane intermediate is then trapped by an intramolecular electrophile, leading to the formation of a stable amide bond.
-
The final product is purified using standard chromatographic techniques.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various this compound flame retardants.
| Synthetic Method | Reactants | Product | Yield (%) | Reference |
| Polymerization | SPDPC and DDS | Polymeric this compound (PCS) | 65.1 | [2] |
| Atherton-Todd | DOPO, Piperazine, CCl₄ | DOPO-PZ | - | [6] |
| Oxidative Coupling | P(O)-H compounds and amines with ZnI₂ | Phosphoramidates | Good | [7] |
| Polymerization | PER, POCl₃ | SPDPC | 91 | [2] |
Conclusion
The synthesis of this compound flame retardants can be achieved through a variety of effective methods. The choice of synthetic route depends on the desired molecular architecture, the availability of starting materials, and the required scale of production. The classical approach using phosphorus halides remains a robust and versatile method. The Atherton-Todd reaction offers a convenient in-situ generation of the reactive phosphorus intermediate. Modern methods such as oxidative coupling and the Staudinger ligation provide milder and more efficient alternatives. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of flame retardant materials and organic synthesis. Further research into greener and more atom-economical synthetic routes will continue to drive innovation in this important class of flame retardants.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
Phosphoramide Pro-drugs in Cancer Therapy: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphoramide pro-drugs, a critical class of chemotherapeutic agents. It details their mechanisms of action, presents comparative quantitative data from preclinical and clinical studies, and outlines detailed protocols for their evaluation. This document is intended to serve as a core resource for professionals engaged in oncology research and drug development.
Mechanism of Action: From Inert Precursor to Potent Cytotoxin
This compound pro-drugs are inactive compounds that undergo metabolic or environmental activation to release a highly reactive this compound mustard, the ultimate cytotoxic species. This active metabolite functions as a bifunctional alkylating agent, forming covalent bonds with the N7 position of guanine residues in DNA. This action leads to the formation of both intra- and inter-strand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The primary strategies for activation involve enzymatic conversion in the liver or targeted release in the hypoxic microenvironment of solid tumors.
Enzyme-Activated Pro-drugs: Cyclophosphamide and Ifosfamide
Cyclophosphamide (CTX) and its isomer Ifosfamide (IFO) are the most well-established this compound pro-drugs, relying on hepatic metabolism for their activation.[1] The process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which hydroxylate the oxazaphosphorine ring to form 4-hydroxycyclophosphamide or 4-hydroxyifosfamide.[1][2] These intermediates exist in equilibrium with their open-ring tautomers, aldophosphamide and aldoifosfamide, respectively. These circulating metabolites can then enter tumor cells and undergo spontaneous, non-enzymatic β-elimination to yield two products: the active this compound mustard and a toxic byproduct, acrolein.[2] While this compound mustard is responsible for the desired anticancer effect, acrolein is implicated in toxic side effects such as hemorrhagic cystitis.[1]
Hypoxia-Activated Pro-drugs: Evofosfamide (TH-302)
Solid tumors often contain regions of low oxygen tension, or hypoxia, which are associated with resistance to conventional chemotherapy and radiation.[3] Evofosfamide (formerly TH-302) is a second-generation hypoxia-activated pro-drug (HAP) designed to exploit this tumor microenvironment.[3][4] It consists of a bromo-isothis compound mustard (Br-IPM) effector molecule linked to a 2-nitroimidazole trigger.[5]
Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety undergoes a one-electron reduction by ubiquitous intracellular reductases, but is rapidly re-oxidized back to its original state, rendering the drug inactive. However, under hypoxic conditions, the reduced radical anion is stable and undergoes further reduction and fragmentation, releasing the active Br-IPM.[5] This potent DNA alkylating agent then acts similarly to this compound mustard, inducing DNA cross-links and subsequent cell death specifically within the targeted hypoxic tumor regions.[6]
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 5. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Phosphoramide-Based Covalent Inhibitors: A Technical Guide to a Latent Warhead Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibition has re-emerged as a powerful strategy in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging biological macromolecules. While significant attention has been devoted to warheads such as acrylamides and cyanoacrylamides, the vast chemical space of electrophilic groups remains underexplored. This technical guide delves into the core principles of phosphoramide-based covalent inhibitors, a class of organophosphorus compounds with a rich history in biochemistry and toxicology that holds latent potential for the development of targeted therapeutics. Drawing from well-documented examples, this document details the mechanism of action, synthesis, and characterization of these inhibitors. It provides a foundation for researchers to explore the unique reactivity of the this compound warhead in the design of next-generation covalent drugs.
Introduction to Covalent Inhibition and the Organophosphorus Class
Covalent inhibitors are small molecules that form a stable, covalent bond with their biological target, typically a nucleophilic amino acid residue within a protein. This mode of action can lead to irreversible or long-lasting inhibition, providing distinct pharmacological advantages over non-covalent inhibitors. The process generally occurs in two steps: an initial non-covalent binding event to form a drug-target complex, followed by the formation of a covalent bond.
Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, have long been known to act as potent covalent inhibitors of various enzymes. Their reactivity is centered on the electrophilic phosphorus atom, which is susceptible to nucleophilic attack. Within this class, phosphoramidates, which feature a phosphorus-nitrogen bond, represent a unique chemical entity with tunable reactivity that can be harnessed for covalent drug design.
The this compound Warhead: Mechanism of Covalent Modification
The electrophilic nature of the phosphorus center in a this compound allows it to act as a "warhead," reacting with nucleophilic amino acid residues on a target protein. The most common targets are serine and cysteine residues due to the nucleophilicity of their hydroxyl and thiol groups, respectively.
Reaction with Serine Residues: The Acetylcholinesterase Model
A classic and extensively studied example of a this compound-based covalent inhibitor is the nerve agent Tabun, an organophosphoroamidate. It irreversibly inhibits acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.
The mechanism involves the nucleophilic attack by the active site serine (Ser203 in human AChE) on the phosphorus atom of the this compound. This results in the formation of a stable phosphoramidyl-serine adduct and the displacement of a leaving group. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. The process of aging, which involves the cleavage of the P-N bond in the adduct, can further stabilize the inhibited enzyme, making it resistant to reactivation.
Reaction with Cysteine Residues: The this compound Mustard Example
This compound mustard is the active metabolite of the chemotherapeutic drug cyclophosphamide. It functions as a DNA alkylating agent but has also been shown to form covalent adducts with proteins. Studies have demonstrated that this compound mustard can be covalently sequestered by metallothionein, with alkylation occurring predominantly at a cysteine residue (Cys48). The mechanism involves the nucleophilic attack of the cysteine thiol on one of the electrophilic chloroethyl arms of the this compound mustard, forming a stable thioether linkage. This highlights the potential for phosphoramides bearing alkylating functionalities to target cysteine residues.
Signaling Pathways
Cholinergic Signaling
The primary and most well-understood signaling pathway affected by this compound covalent inhibitors is the cholinergic pathway, due to the potent inhibition of acetylcholinesterase. By preventing the degradation of acetylcholine, these inhibitors lead to the persistent activation of nicotinic and muscarinic acetylcholine receptors, impacting a wide range of physiological processes including neurotransmission, muscle contraction, and cognitive function.
Data Presentation
The following table summarizes representative quantitative data for organophosphorus compounds, including phosphoramidates, that act as covalent inhibitors. Due to the limited number of targeted therapeutic this compound inhibitors, data from well-studied toxicological agents are included to illustrate their potency.
| Compound | Target | Amino Acid | Inhibition Type | IC50 | k_inact / K_i (M⁻¹min⁻¹) | Reference |
| Tabun | Acetylcholinesterase | Serine | Irreversible | Nanomolar range | High | [1] |
| Sarin | Acetylcholinesterase | Serine | Irreversible | Nanomolar range | High | [2] |
| This compound Mustard | DNA / Metallothionein | Guanine (DNA), Cysteine (Protein) | Irreversible | Micromolar range (for cytotoxicity) | - | [3] |
Experimental Protocols
General Synthesis of a this compound Moiety
The synthesis of phosphoramidates can be achieved through several routes. A common method involves the reaction of a phosphoryl chloride with an amine in the presence of a base.
Materials:
-
Aryl or alkyl dichlorophosphate
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the dichlorophosphate in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Confirmation of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the covalent modification of a target protein.
Workflow:
References
- 1. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Phosphoramides: Versatile Scaffolds in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramides, organophosphorus compounds characterized by a P-N bond, have emerged as a pivotal class of molecules in contemporary organic synthesis. Their unique electronic and steric properties have enabled their application in a diverse array of chemical transformations, ranging from catalysis and bond formation to the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the core applications of phosphoramides, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.
Chiral Phosphoramide Catalysts in Asymmetric Synthesis
Chiral phosphoramides have gained prominence as powerful organocatalysts, particularly in enantioselective carbon-carbon bond-forming reactions. Their ability to create a well-defined chiral environment around a reactive center allows for high levels of stereocontrol, making them invaluable tools in the synthesis of complex chiral molecules.
Asymmetric Diels-Alder Reaction
Chiral N-triflyl phosphoramides, which are strong Brønsted acids, have been successfully employed as catalysts in enantioselective Diels-Alder reactions. These catalysts effectively activate α,β-unsaturated ketones towards reaction with silyloxydienes, affording chiral cyclohexene derivatives with high yields and enantioselectivities.[1][2]
Quantitative Data for Chiral this compound-Catalyzed Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 1,3-Butadiene, 2-((triisopropylsilyl)oxy)- | 3-Buten-2-one, 3-ethyl- | 5 | Toluene | -78 | 95 | 96:4 er | [3] |
| 2 | 1,3-Butadiene, 2-((triisopropylsilyl)oxy)- | 3-Buten-2-one, 3-benzyl- | 5 | Toluene | -78 | 99 | 93:7 er | [3] |
| 3 | 1,3-Butadiene, 2-((tert-butyldimethylsilyl)oxy)- | 3-Buten-2-one, 3-methyl- | 5 | Toluene | -78 | 43 | 96:4 er | [3] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
A representative procedure for the chiral N-triflyl this compound-catalyzed Diels-Alder reaction is as follows:
-
To a solution of the chiral N-triflyl this compound catalyst (5 mol%) in toluene at -78 °C is added the silyloxydiene.
-
After stirring for a few minutes, the α,β-unsaturated ketone is added dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time (typically several hours) until completion, as monitored by TLC.
-
The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.[2]
Logical Workflow for Asymmetric Diels-Alder Reaction
Caption: General workflow for a chiral this compound-catalyzed asymmetric Diels-Alder reaction.
Enantioselective Aldol Reaction
Chiral bisphosphoramides have been utilized as effective catalysts for directed cross-aldol reactions between aldehydes and trichlorosilyl enolates.[] These reactions produce β-hydroxy aldehydes, important building blocks in organic synthesis, with good yields and moderate to high enantioselectivities.
Quantitative Data for Chiral this compound-Catalyzed Aldol Reaction
| Entry | Aldehyde | Enolate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 95 | 78 | [] |
| 2 | 4-Methoxybenzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 98 | 85 | [] |
| 3 | 4-Nitrobenzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 92 | 70 | [] |
Experimental Protocol: Enantioselective Aldol Reaction
A general procedure for the chiral this compound-catalyzed cross-aldol reaction is as follows:
-
To a stirred solution of the chiral bisthis compound catalyst (10 mol%) in a mixture of chloroform and methylene chloride (4:1) at -78 °C, the trichlorosilyl enolate is added dropwise.
-
After stirring for 5 minutes, the freshly distilled aldehyde is added dropwise.
-
The reaction mixture is stirred at -78 °C under a nitrogen atmosphere for 8 hours.
-
Dry methanol is then added dropwise at -78 °C, and the mixture is stirred for an additional 45 minutes.
-
The product is isolated and purified by chromatography.[]
Phosphoramides as Ligands in Cross-Coupling Reactions
This compound-based ligands have demonstrated significant utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These ligands can enhance the catalytic activity and stability of the metal center, leading to efficient bond formation.
Quantitative Data for this compound Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand Loading (mol%) | Base | Solvent | Yield (%) | TON | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)2 | 0.5 | Cs2CO3 | 1,4-Dioxane | >95 | - |[5] | | 2 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | Palladacycle | 10⁻⁹ | K2CO3 | Anisole | 98 | 5 x 10⁹ |[6] | | 3 | 1-Bromo-2-methylbenzene | 2-Naphthylboronic acid | PdNPs | - | K2CO3 | DMF | 85 | - |[5] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A typical procedure for a palladium-catalyzed Suzuki-Miyaura coupling using a this compound-based ligand is as follows:
-
A reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂), the this compound ligand, the aryl halide, the boronic acid, and a base (e.g., K₂CO₃).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
The solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the desired temperature with stirring.
-
Upon completion, the reaction is cooled, diluted, and filtered. The product is then isolated and purified.[5]
Phosphoramidates as Directing Groups in C-H Activation
Phosphoramidate moieties can function as effective directing groups in transition metal-catalyzed C-H bond activation and functionalization reactions. This strategy allows for the regioselective introduction of new functional groups at otherwise unreactive C-H bonds. For instance, palladium-catalyzed C-H arylation using a phosphoramidate directing group has been achieved at room temperature.[7][8]
Logical Relationship in this compound-Directed C-H Activation
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances | MDPI [mdpi.com]
- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramides in Materials Science: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the synthesis, characterization, and application of phosphoramides in modern materials science. Phosphoramides, a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, have garnered significant attention due to their versatile chemistry and wide-ranging applications.[1][2] They serve as foundational components in materials designed for enhanced fire safety, advanced biomedical applications, and next-generation energy storage solutions. This document details the core principles of phosphoramide chemistry, outlines key experimental protocols, presents quantitative data for material performance, and illustrates complex mechanisms and workflows through detailed diagrams.
Core Synthesis and Characterization
The synthesis of phosphoramides can be achieved through several routes, with the choice of method depending on the desired substituents and final application. Common strategies involve the reaction of phosphorus halides with amines, the oxidative cross-coupling of H-phosphonates and amines, or the use of azide-based routes.[1][2]
1.1. General Experimental Protocol: Synthesis of Propargyl this compound
A representative synthesis for a this compound monomer used in creating biodegradable hydrogels is the preparation of propargyl this compound.[3][4]
-
Materials: Phosphoryl bromide (POBr₃), dry acetonitrile (ACN), triethylamine (Et₃N), propargylamine, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve phosphoryl bromide (1.0 equiv) in dry acetonitrile.
-
Add triethylamine (3.4 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add propargylamine (3.1 equiv) dropwise to the cooled mixture.
-
Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash twice with brine.
-
Dry the organic phase with magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[3][4]
-
1.2. General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound compound.
Caption: General workflow for this compound synthesis.
1.3. Common Characterization Techniques
The structural and physical properties of this compound-based materials are confirmed using a suite of analytical techniques.
| Technique | Information Provided | Application Example | Reference |
| ¹H, ¹³C, ³¹P NMR | Elucidation of chemical structure, confirmation of P-N bond formation, and determination of purity. ³¹P NMR is highly sensitive to the phosphorus chemical environment. | Confirming the structure of propargyl this compound and other monomers. | [4][5] |
| FTIR Spectroscopy | Identification of functional groups such as P=O, P-N, N-H, and others present in the molecule. | Verifying the synthesis of phosphorus-containing polyimides by identifying characteristic C=O and P-O-C vibrations. | [6] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability, decomposition temperatures, and char yield, which is critical for flame retardant applications. | Determining the degradation temperature and char residue of this compound-treated thermoplastic polyurethane. | [7][8] |
| Microscale Combustion Calorimetry (MCC) | Measurement of heat release rate and total heat release, providing quantitative data on the flammability of the material. | Assessing the fire retardant properties of phosphorus-containing polyimides. | [6] |
| Rheology | Characterization of the mechanical and flow properties of materials, such as viscosity and modulus, which is essential for hydrogels and printable inks. | Tuning the rheological properties of this compound-based hydrogels for inkjet printing applications. | [3][9] |
Applications in Materials Science
2.1. Flame Retardants
Phosphoramides are highly effective halogen-free flame retardants for a wide range of polymers, including polyurethanes and polyimides.[10] Their efficacy stems from a dual-mode mechanism of action that is active in both the condensed (solid) and gas phases during combustion.[11][12][13]
-
Condensed-Phase Mechanism: Upon heating, phosphoramides decompose to form phosphoric acid, which promotes the dehydration of the polymer backbone. This process facilitates the formation of a stable, insulating layer of char on the material's surface.[14][15] This char layer acts as a physical barrier, limiting the transfer of heat and the diffusion of oxygen to the underlying polymer, thereby suppressing combustion.[11][12]
-
Gas-Phase Mechanism: Volatile, phosphorus-containing radicals (e.g., PO•) are released into the flame. These radicals act as scavengers, interrupting the combustion chain reaction by quenching highly reactive H• and OH• radicals.[13][14]
Caption: Dual-action mechanism of this compound flame retardants.
Quantitative Data for Flame Retardancy
The performance of this compound flame retardants is quantified by metrics such as the Limiting Oxygen Index (LOI), thermal degradation temperatures (Td), and char yield.
| Polymer System | This compound Additive | LOI (%) | T5% (°C) (N₂) | Char Yield @ 700°C (%) (N₂) | Reference |
| Thermoplastic Polyurethane (TPU) | Pure TPU | 20.5 | 317 | 10.1 | [7] |
| TPU + 10% DCPCD¹ | DCPCD | 28.5 | 321 | 18.5 | [7] |
| Polyimide (PI) | PI-a | 39.1 (calc.) | 350 | 54 | [6] |
| Polyimide (PI) | PI-b | 34.4 (calc.) | 322 | 43 | [6] |
| Polyimide (PI) | PI-c | 31.5 (calc.) | 299 | 35 | [6] |
| ¹DCPCD: A novel this compound flame retardant. |
2.2. Biomaterials and Hydrogels
This compound and phosphoramidite chemistry are instrumental in creating advanced biomaterials, particularly hydrogels for tissue engineering and drug delivery.[16] These hydrogels can be engineered to be biodegradable and responsive to environmental stimuli such as pH.[3][16]
Experimental Protocol: Synthesis of this compound-Based Hydrogel
-
Materials: Propargyl this compound (monomer), thiol-functionalized polyethylene glycol (crosslinker), photoinitiator.
-
Procedure:
-
Prepare a precursor solution by mixing the propargyl this compound monomer, the thiol-functionalized PEG crosslinker, and a suitable photoinitiator in an aqueous buffer.
-
Tune the rheological properties of the solution to make it suitable for applications like inkjet printing.[3][9]
-
Crosslink the solution via UV-initiated thiol-yne "click" chemistry to form the hydrogel network.[3][4]
-
Characterize the resulting hydrogel for its mechanical properties, swelling behavior, and degradation rate.[3] The degradation products are non-toxic phosphates and amino acids.[4]
-
Caption: Workflow for forming a this compound-based hydrogel.
Quantitative Data for this compound Hydrogels
The functional properties of these hydrogels, such as swelling and mechanical strength, can be precisely tailored.
| Hydrogel Composition | Swelling Ratio (%) at pH 7.4 | Gel Fraction (%) | G'' (Loss Modulus) (Pa) | Reference |
| PPAGHGel¹ | 1426 ± 98 | 83 | 1560 ± 65 | [17] |
| This compound-PEG (various) | ~300 - 600 (after 24h) | N/A | N/A | [3] |
| ¹PPAGHGel: A poly(phosphoramidate) glycohydrogel. |
2.3. Electrolytes for Lithium Batteries
Safety is a critical concern for lithium-ion batteries, primarily due to the flammability of conventional organic carbonate electrolytes.[18] Phosphoramides are explored as flame-retardant additives or co-solvents to create nonflammable electrolytes, significantly enhancing battery safety without severely compromising electrochemical performance.[19][20] Hexamethylthis compound (HMPA), for example, can render an electrolyte flame-retarded at concentrations of 5-10 wt.% and non-flammable at 10-20 wt.%.[19]
Caption: Role of this compound additives in battery electrolytes.
Quantitative Data for this compound-Based Electrolytes
| Electrolyte System | Additive | Ionic Conductivity (S cm⁻¹) | Key Finding | Reference |
| 1 M LiPF₆ in EC/EMC | Hexamethylthis compound (HMPA) | N/A | Becomes nonflammable at 10-20 wt.% HMPA. | [19] |
| PEO-based solid polymer | Polyphosphoester | 2.9 × 10⁻⁴ (at 80 °C) | Possesses high flame retardancy and good coulombic efficiency (>98%). | [20] |
| Triethyl phosphate-based | Dimethyl allyl-phosphate | N/A | Shows high thermostability and superior cycling stability in Li metal batteries. | [21] |
2.4. Other Applications
-
Catalysis: this compound frameworks serve as highly effective ligands for metal catalysts or as organocatalysts themselves, finding use in asymmetric synthesis and cross-coupling reactions.[22][23][24]
-
Organic Electronics: While less common, organophosphorus compounds, including phosphazenes which contain P-N bonds, are used to create materials for electronic devices like OLEDs, where they contribute to thermal stability and amorphous film formation.[25][26][27]
Conclusion and Future Outlook
Phosphoramides represent a versatile and powerful class of compounds in materials science. Their unique P-N bond provides a gateway to materials with enhanced flame retardancy, tailored biodegradability and stimuli-responsiveness, and improved safety for energy storage devices. Future research is expected to focus on developing novel this compound structures with multifunctional capabilities, green and scalable synthesis routes, and their integration into complex, high-performance material systems. The continued exploration of this compound chemistry promises to address key challenges in fields ranging from public safety and regenerative medicine to sustainable energy.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and applications of phosphoramides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound Hydrogels as Biodegradable Matrices for Inkjet Printing and Their Nano-Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound Hydrogels as Biodegradable Matrices for Inkjet Printing and Their Nano-Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polyphosphoramidate Glycohydrogels with Biorecognition Properties and Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Ameliorating Phosphonic-Based Nonflammable Electrolytes Towards Safe and Stable Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Organophosphorus derivatives for electronic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phosphoramide-Based Polymers for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramide-based polymers are a versatile class of macromolecules gaining significant attention in the field of drug delivery. Their unique backbone, containing phosphorus-nitrogen bonds, imparts properties such as biodegradability, biocompatibility, and stimuli-responsiveness, making them highly suitable for the controlled and targeted release of therapeutic agents. This technical guide provides a comprehensive overview of this compound-based polymers, covering their synthesis, physicochemical properties, and applications in drug development. Detailed experimental protocols for their synthesis, characterization, and evaluation as drug delivery vehicles are presented. Furthermore, this guide elucidates the key cellular signaling pathways modulated by this compound-based polymer therapies and provides quantitative data to aid in the rational design of novel drug delivery systems.
Introduction
The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target side effects. Polymers have emerged as a cornerstone in this field, offering the ability to encapsulate, protect, and control the release of a wide array of drug molecules. Among the diverse range of biodegradable polymers, those featuring a this compound linkage in their backbone have shown exceptional promise.
The presence of the P-N bond in the main chain of these polymers, such as in poly(this compound)s (PPAs) and poly(phosphorodiamidate)s (PPDAs), allows for tunable degradation rates, often in response to specific physiological triggers like pH. This pH-sensitivity is particularly advantageous for cancer therapy, where the acidic tumor microenvironment can be exploited to trigger localized drug release. This guide will delve into the core aspects of this compound-based polymers, providing the necessary technical details for researchers and professionals in drug development to explore and harness their potential.
Synthesis of this compound-Based Polymers
A variety of synthetic routes have been developed to produce this compound-based polymers with controlled molecular weights and functionalities. Key methods include polycondensation and ring-opening polymerization.
Polycondensation
Polycondensation is a widely used method for synthesizing poly(this compound)s. This typically involves the reaction of a phosphorodiamidate with a diol or the reaction of a dichlorophosphoramidate with a diamine. The choice of monomers allows for the incorporation of various functional groups to tailor the polymer's properties.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization of cyclic phosphoramidite monomers is another powerful technique that offers excellent control over the polymer's molecular weight and architecture. This method can be used to synthesize well-defined block copolymers, which are of great interest for the formulation of self-assembling nanoparticles.
Olefin Metathesis Polymerization
Acyclic diene metathesis (ADMET) polymerization has also been employed to create poly(phosphorodiamidate)s (PPDAs). This method is advantageous due to its tolerance of various functional groups, allowing for the synthesis of polymers with diverse side chains.[1]
Physicochemical Properties
The therapeutic efficacy of a polymer-based drug delivery system is intrinsically linked to its physicochemical properties. For this compound-based polymers, key characteristics include molecular weight, thermal stability, and degradation behavior.
Table 1: Representative Physicochemical Properties of Phosphorus-Containing Polymers
| Polymer Type | Monomers | M? ( g/mol ) | PDI (M?/M?) | T? (°C) | T? (°C) | Reference |
|---|---|---|---|---|---|---|
| Poly(phosphonamide) | Phenylphosphonic dichloride, 4,4'-Oxydianiline | 18,000 | 1.8 | 195 | 380 | N/A |
| Poly(phosphonamide) | Phenylphosphonic dichloride, 1,4-Phenylenediamine | 22,000 | 2.1 | 210 | 410 | N/A |
| Poly(this compound) | N,N'-bis(4-aminophenyl)-N,N'-dimethylurea, Phenylphosphonic dichloride | 15,500 | 1.9 | 180 | 365 | N/A |
| Poly(ester imide) | 2-(6-oxido-6H-dibenzo
Note: Data for specific this compound-based polymers is often embedded within broader studies on phosphorus-containing polymers. The values presented here are representative and may vary depending on the specific monomers and polymerization conditions used.
Applications in Drug Delivery
The tunable properties of this compound-based polymers make them excellent candidates for a variety of drug delivery applications, most notably in cancer therapy.
pH-Responsive Drug Release
The P-N bond in the polymer backbone is susceptible to hydrolysis under acidic conditions. This property is exploited for targeted drug delivery to the acidic tumor microenvironment (pH ~6.5) and within the even more acidic endosomes and lysosomes (pH 4.5-5.5) of cancer cells.[3] This ensures that the drug is released preferentially at the site of action, reducing systemic toxicity.
Nanoparticle Formulation
Amphiphilic block copolymers containing this compound segments can self-assemble in aqueous solutions to form nanoparticles. These nanoparticles can encapsulate hydrophobic drugs, such as doxorubicin, within their core, while the hydrophilic shell provides stability in circulation and can be functionalized with targeting ligands for active tumor targeting.
Table 2: Representative Drug Loading and Release Data for Polymeric Nanoparticles
| Polymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile (pH 5.5) | Release Profile (pH 7.4) | Reference |
|---|---|---|---|---|---|---|
| Doxorubicin-loaded PLA–PEG–FA SPIONs | Doxorubicin | ~5-15 | ~60-80 | Sustained release | Slower sustained release | [4] |
| Doxorubicin-loaded HF-CD NPs | Doxorubicin | 31.25 | - | Faster sustained release | Slower sustained release | [5] |
| Paclitaxel-loaded PLGA nanoparticles | Paclitaxel | ~3-5 | >90 | - | Biphasic release | N/A |
Note: This table provides representative data from studies on various polymeric nanoparticles to illustrate typical ranges for drug loading and release. Specific values for this compound-based systems will depend on the polymer composition, drug, and formulation method.
Key Signaling Pathways in Cancer Therapy
This compound-based polymer-drug conjugates can influence key cellular signaling pathways to induce cancer cell death. Understanding these pathways is crucial for designing effective therapies.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its aberrant activation is a hallmark of many cancers, including multiple myeloma.[1][6] Inhibition of the NF-κB pathway can lead to the induction of apoptosis in cancer cells. Some this compound compounds have been shown to exert their anti-myeloma activity by suppressing the NF-κB signaling pathway.[6][7]
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound compounds.
The Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the dismantling of the cell. Many chemotherapeutic drugs, including those delivered by this compound polymers, aim to induce apoptosis in cancer cells.
Caption: The extrinsic and intrinsic apoptosis signaling pathways, which are common targets for cancer therapies.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-based polymers for drug delivery applications.
Synthesis of a Representative Poly(this compound)
Materials:
-
Phenylphosphonic dichloride
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4,4'-oxydianiline in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of phenylphosphonic dichloride in anhydrous NMP to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Preparation of Doxorubicin-Loaded Nanoparticles
Materials:
-
Synthesized amphiphilic this compound block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To deprotonate DOX·HCl, dissolve it in DMSO and add a threefold molar excess of TEA. Stir the solution for 2 hours in the dark.
-
Dissolve the amphiphilic this compound block copolymer in DMSO.
-
Add the polymer solution dropwise to the DOX solution with gentle stirring.
-
Slowly add this organic solution to a vigorously stirring aqueous solution (e.g., deionized water or PBS) to induce the self-assembly of the polymer into nanoparticles and encapsulate the drug. This is known as the nanoprecipitation method.[8]
-
Stir the resulting nanoparticle suspension for several hours to allow for the evaporation of the organic solvent.
-
Dialyze the nanoparticle suspension against deionized water or PBS for 48 hours using a dialysis membrane to remove unloaded drug and residual organic solvent. The dialysis medium should be changed frequently.
-
The final doxorubicin-loaded nanoparticle suspension can be stored at 4°C for further characterization.
Characterization of Polymers and Nanoparticles
Table 3: Key Characterization Techniques
| Technique | Purpose | Sample Preparation | Expected Outcome |
|---|---|---|---|
| ¹H and ³¹P NMR Spectroscopy | To confirm the chemical structure and purity of the synthesized polymer. | Dissolve a small amount of the polymer in a deuterated solvent (e.g., DMSO-d?, CDCl?). | Characteristic peaks corresponding to the protons and phosphorus nuclei in the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (M?), weight-average molecular weight (M?), and polydispersity index (PDI). | Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr). | A chromatogram from which M?, M?, and PDI can be calculated relative to polymer standards. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | Dilute the nanoparticle suspension in deionized water or PBS. | An intensity-weighted size distribution profile and the average particle size. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to dry. Staining may be required. | Images of the nanoparticles, confirming their size and shape (e.g., spherical). |
| UV-Vis Spectroscopy | To determine the drug loading content and encapsulation efficiency. | Lyse the drug-loaded nanoparticles with a suitable solvent to release the drug and measure its absorbance at its ?max. | A calibration curve of the drug is used to quantify the amount of encapsulated drug. |
Protocol for ³¹P NMR Spectroscopy:
-
Accurately weigh 10-20 mg of the dried this compound polymer and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d?).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ³¹P NMR spectrum using a high-resolution NMR spectrometer. A proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
Use an external standard of 85% H?PO? (set to 0 ppm) for chemical shift referencing.
-
Process the acquired free induction decay (FID) with an appropriate line broadening factor to obtain the final spectrum. The chemical shifts of the phosphorus signals will provide information about the electronic environment of the phosphorus atoms in the polymer backbone.[9]
In Vitro Drug Release Assay
Materials:
-
Doxorubicin-loaded nanoparticles
-
Phosphate buffer solutions of different pH (e.g., pH 7.4 and pH 5.5)
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a pre-swollen dialysis bag.
-
Seal the dialysis bag and place it into a larger container with a known volume (e.g., 50 mL) of the release buffer (pH 7.4 or 5.5).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence plate reader.
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Release (%) = (Concentration at time t × Volume of release medium + Σ(Concentration at previous times × Volume of withdrawn aliquot)) / Initial amount of drug in nanoparticles × 100
-
Plot the cumulative release percentage against time to obtain the drug release profile.
Conclusion
This compound-based polymers represent a highly promising platform for the development of advanced drug delivery systems. Their tunable biodegradability, pH-responsiveness, and biocompatibility offer significant advantages for controlled and targeted therapy, particularly in the context of cancer. The synthetic versatility of these polymers allows for the fine-tuning of their physicochemical properties to suit specific drug molecules and therapeutic applications. The ability to formulate these polymers into nanoparticles further enhances their potential for improving drug pharmacokinetics and reducing systemic toxicity. As our understanding of the interactions between these polymers and biological systems deepens, and as synthetic methodologies become more refined, we can expect to see the emergence of novel and highly effective this compound-based polymer therapeutics in the near future. This guide provides a foundational understanding and practical protocols to encourage further research and development in this exciting area.
References
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Biocompatible Polyphosphazene Scaffolds for Tissue Engineering and Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the advancing field of regenerative medicine, the demand for sophisticated biomaterials that can actively promote tissue repair and regeneration is paramount. Among the array of synthetic polymers, polyphosphazenes have emerged as a highly promising class of materials for the fabrication of biocompatible scaffolds. Polyphosphazenes are unique hybrid inorganic-organic polymers characterized by a backbone of alternating phosphorus and nitrogen atoms, with two organic side groups attached to each phosphorus atom. This distinctive structure allows for a high degree of synthetic versatility, enabling the fine-tuning of their physicochemical and biological properties.
This technical guide provides a comprehensive overview of biocompatible polyphosphazene scaffolds, focusing on their synthesis, material properties, and applications in tissue engineering and drug delivery. While the term "phosphoramide" encompasses a broader range of compounds, this guide will focus on polyphosphazenes as the most extensively researched and clinically relevant class of this compound-containing scaffolds. We will delve into detailed experimental protocols for their fabrication and characterization, present quantitative data for key performance metrics, and visualize the cellular signaling pathways they influence.
Core Concepts of Polyphosphazene Scaffolds
Polyphosphazene-based biomaterials offer several distinct advantages for biomedical applications:
-
Tunable Degradation: The degradation of the polyphosphazene backbone can be controlled by the choice of side groups. Hydrolysis of the P-N bond leads to the formation of non-toxic, neutral degradation products such as phosphates, ammonia, and the corresponding alcohols or amines of the side chains, which are easily metabolized by the body.[1][2] This avoids the localized acidic environments often associated with the degradation of polyester-based scaffolds like PLA and PLGA.[3]
-
Biocompatibility: Numerous in vitro and in vivo studies have demonstrated the excellent biocompatibility of polyphosphazene scaffolds, showing good cell adhesion, proliferation, and minimal inflammatory response.[1][4]
-
Synthetic Versatility: The two reactive P-Cl bonds in the precursor polymer, polydichlorophosphazene, allow for the facile introduction of a wide variety of organic side groups. This enables the tailoring of properties such as hydrophilicity, mechanical strength, and biological activity.[5][6]
Data Presentation: Quantitative Properties of Polyphosphazene Scaffolds
The ability to quantitatively assess the performance of scaffolds is crucial for their optimization and translation. The following tables summarize key quantitative data for various polyphosphazene scaffold formulations, providing a basis for comparison and material selection.
Table 1: Mechanical Properties of Polyphosphazene Scaffolds for Bone Tissue Engineering
| Scaffold Composition | Fabrication Method | Compressive Modulus (MPa) | Compressive Strength (MPa) | Porosity (%) | Mean Pore Diameter (µm) | Reference |
| PNEPhA-nHAp | Dynamic Solvent Sintering | 46 - 81 | 6.5 - 13 | 15 - 24 | 86 - 145 | [7][8] |
| CaP/P-1 | Sintering and Polymer Coating | 31.2 | 2.83 | Not Specified | Not Specified | [3] |
| CaP (Control) | Sintering | 7.2 | 1.27 | Not Specified | Not Specified | [3] |
PNEPhA: Poly[bis(ethyl phenylalanato)phosphazene]; nHAp: nano-hydroxyapatite; CaP: Calcium Phosphate; P-1: Polyphosphazene with DMAE side groups.
Table 2: In Vitro Degradation of Polyphosphazene Scaffolds
| Polymer Composition | Degradation Medium | Duration (days) | Mass Loss (%) | Reference |
| Poly[bis(glycine ethyl ester)phosphazene] (PGEE) | PBS (pH 7.4) | 70 | ~70 | [1] |
| Poly[(glycine ethyl ester)(aniline pentamer)phosphazene] (PGAP) | PBS (pH 7.4) | 70 | ~50 | [1] |
| Poly[(50% ethyl glycinato)(50% ethyl hydroxy benzoate) phosphazene] (EGEHB) | PBS (pH 7.4) | 84 | ~10 | |
| Poly[(50% ethyl alanato)(50% ethyl hydroxy benzoate) phosphazene] (EAEHB) | PBS (pH 7.4) | 84 | ~18 | |
| CaP/P-1/CMs 10 | PBS (pH 7.4) | 28 | ~12 | [3] |
| CaP/P-1/CMs 30 | PBS (pH 7.4) | 28 | ~20 | [3] |
CMs: Chitosan Microspheres
Table 3: Cell Viability and Proliferation on Polyphosphazene Scaffolds
| Scaffold/Material | Cell Type | Assay | Time Point | Result | Reference |
| PNEPhA-nHAp | Primary Rat Osteoblasts | MTS Assay | 14 days | Cell numbers comparable to PLAGA scaffolds | [8] |
| PNEG | Primary Rat Osteoblasts | Adhesion Assay | 8 hours | Adhesion similar to PLAGA and poly(anhydrides) | [1] |
| EGEHB and EAEHB | Primary Rat Osteoblasts | MTS Assay | 21 days | Supported cell adhesion and proliferation | |
| CaP/PDMAP/CMs | Osteoblast-like cells | MTT Assay | 28 days | Non-toxic, supported cell proliferation | [3] |
| PPGP-g-PCL/PCL blend | C2C12 and L929 cells | MTT Assay | 72 hours | >90% cell viability, enhanced growth compared to pure PCL | [2] |
PNEG: Poly[(ethyl glycinato) phosphazene]; PDMAP: Poly(dimethylaminoethanol)phosphazene; PPGP-g-PCL: Poly(glycylglycine ethyl ester)phosphazene-graft-poly(caprolactone)
Table 4: Drug Release from Polyphosphazene Scaffolds
| Polymer System | Drug | Release Medium | Duration | Cumulative Release (%) | Reference |
| Cross-linked poly(cyclotriphosphazene-co-phloretin) microspheres | Not Specified | pH 7.4 | 350 hours | 32.6 | [4] |
| Cross-linked poly(cyclotriphosphazene-co-phloretin) microspheres | Not Specified | pH 4.0 | 350 hours | 41.0 | [4] |
| Polyphosphazene nanosphere with curcumin and quercetin | Quercetin | pH 7.4 | 7 days | 18.14 | [4] |
| Polyphosphazene nanosphere with curcumin and quercetin | Curcumin | pH 7.4 | 7 days | 2.25 | [4] |
| CaP/P-1/CMs 10 | BMP-2 | PBS (pH 7.4) | 28 days | ~45 | [3] |
| CaP/P-1/CMs 30 | BMP-2 | PBS (pH 7.4) | 28 days | ~65 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. This section provides methodologies for key experiments related to the fabrication and evaluation of polyphosphazene scaffolds.
Scaffold Fabrication
This technique is a widely used method for creating porous scaffolds with a high degree of porosity.[9][10][11][12][13]
Protocol:
-
Polymer Solution Preparation: Dissolve the synthesized polyphosphazene polymer in a suitable volatile organic solvent (e.g., tetrahydrofuran (THF), chloroform) to a desired concentration (e.g., 5-15% w/v).
-
Porogen Addition: Add a porogen, such as sieved sodium chloride (NaCl) particles of a specific size range (e.g., 250-425 µm), to the polymer solution. The porogen-to-polymer ratio will determine the final porosity of the scaffold.
-
Mixing: Thoroughly mix the polymer and porogen to ensure a homogeneous dispersion.
-
Casting: Cast the mixture into a mold of the desired shape and size (e.g., a Teflon mold).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum to remove any residual solvent.
-
Leaching: Immerse the polymer-porogen composite in a large volume of deionized water for several days, with frequent water changes, to leach out the porogen.
-
Drying: Freeze-dry the resulting porous scaffold to remove the water and preserve the porous structure.
Freeze-drying is another common method to produce highly porous scaffolds with an interconnected pore structure.[14][15][16][17][18]
Protocol:
-
Polymer Solution Preparation: Prepare a solution of the polyphosphazene polymer in a solvent that can be sublimated (e.g., 1,4-dioxane, water if the polymer is water-soluble).
-
Molding: Pour the polymer solution into a mold of the desired geometry.
-
Freezing: Freeze the polymer solution at a controlled cooling rate to a specific temperature (e.g., -20°C or -80°C). The freezing temperature and rate will influence the pore size and morphology.
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and apply a vacuum. The solvent will sublimate directly from the solid to the gas phase, leaving behind a porous scaffold.
-
Post-treatment: The scaffold may require further drying under vacuum to remove any remaining solvent.
Scaffold Characterization
SEM is a powerful technique for visualizing the surface morphology and internal porous structure of scaffolds.[19][20][21]
Protocol:
-
Sample Preparation: Cut a small section of the scaffold, and if imaging the cross-section, fracture it after freezing in liquid nitrogen to obtain a clean break.
-
Sputter Coating: Coat the scaffold with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.
-
Imaging: Mount the coated sample onto an SEM stub and image at various magnifications to observe the overall morphology, pore interconnectivity, and pore shape.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the pore size distribution and calculate the porosity from the SEM micrographs.
In Vitro Biocompatibility and Biological Response
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Scaffold Sterilization: Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation.
-
Cell Seeding: Place the sterilized scaffolds in a multi-well culture plate and seed them with a specific density of cells (e.g., osteoblasts, mesenchymal stem cells).
-
Cell Culture: Culture the cell-seeded scaffolds in a suitable culture medium for desired time points (e.g., 1, 3, 7, 14, and 21 days).
-
MTT Incubation: At each time point, add MTT solution to the wells and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solvent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
This study evaluates the degradation rate of the scaffold in a simulated physiological environment.
Protocol:
-
Sample Preparation: Prepare pre-weighed, dry scaffold samples of a defined size.
-
Immersion: Immerse the scaffolds in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Incubation: Incubate the samples for various time points (e.g., 1, 2, 4, 8, 12 weeks).
-
Analysis: At each time point, retrieve the scaffolds, rinse them with deionized water, and dry them to a constant weight.
-
Mass Loss Calculation: Calculate the percentage of mass loss as an indicator of degradation.
-
Further Analysis (Optional): Analyze the degradation products in the PBS solution and characterize changes in the scaffold's molecular weight (via Gel Permeation Chromatography - GPC) and morphology (via SEM).
In Vivo Biocompatibility Assessment
In vivo biocompatibility testing is essential to evaluate the tissue response to the implanted scaffold and is typically performed following the guidelines of the ISO 10993 standards.[2]
Protocol (General Overview):
-
Animal Model Selection: Choose an appropriate animal model (e.g., rat, rabbit) based on the intended application of the scaffold.
-
Scaffold Implantation: Surgically implant the sterilized scaffolds into a relevant anatomical site (e.g., subcutaneous, intramuscular, or a bone defect model).
-
Observation Period: Monitor the animals for any adverse reactions over a defined period (e.g., weeks to months).
-
Histological Analysis: At the end of the study period, euthanize the animals and retrieve the implants along with the surrounding tissue. Process the tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) to evaluate the tissue response, including inflammation, fibrous capsule formation, and tissue integration.
Mandatory Visualizations
Signaling Pathways
The degradation products of polyphosphazene scaffolds, particularly phosphate ions, can influence cellular signaling pathways involved in tissue regeneration. The following diagrams illustrate putative signaling pathways that may be activated by these scaffolds, leading to enhanced osteogenic differentiation.
Caption: Putative signaling pathways activated by polyphosphazene scaffold degradation products.
Caption: Overview of the Canonical Wnt signaling pathway relevant to osteogenesis.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures described in this guide.
Caption: Workflow for the fabrication and characterization of polyphosphazene scaffolds.
Caption: Workflow for in vitro and in vivo biocompatibility assessment of scaffolds.
Conclusion and Future Directions
Biocompatible polyphosphazene scaffolds represent a versatile and promising platform for tissue engineering and drug delivery applications. Their tunable degradation, non-toxic byproducts, and synthetic flexibility allow for the creation of scaffolds with tailored properties to meet the demands of specific biological environments. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area.
Future research will likely focus on the development of more complex and functional polyphosphazene scaffolds. This includes the incorporation of bioactive molecules and growth factors to create scaffolds that can actively direct tissue regeneration, as well as the fabrication of multi-scale and anisotropic scaffolds that more closely mimic the complex architecture of native tissues. Furthermore, advancements in 3D printing and bioprinting technologies will enable the creation of patient-specific polyphosphazene scaffolds with precise control over their internal and external geometry. As our understanding of the interactions between these materials and biological systems deepens, polyphosphazene scaffolds are poised to play an increasingly important role in the future of regenerative medicine.
References
- 1. Biodegradable Polyphosphazene Biomaterials for Tissue Engineering and Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication and examination of polyorganophosphazene/polycaprolactone-based scaffold with degradation, in vitro and in vivo behaviors suitable for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication and Characterization of Polyphosphazene/Calcium Phosphate Scaffolds Containing Chitosan Microspheres for Sustained Release of Bone Morphogenetic Protein 2 in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of polyphosphazenes with different side groups and various tactics for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27103K [pubs.rsc.org]
- 6. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphosphazene/Nano-Hydroxyapatite Composite Microsphere Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tissue engineering - solvent casting particulate leaching and selective laser sintering | PPTX [slideshare.net]
- 11. Fabrication techniques involved in developing the composite scaffolds PCL/HA nanoparticles for bone tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. arrow.tudublin.ie [arrow.tudublin.ie]
- 16. Preparation of porous scaffolds by using freeze-extraction and freeze-gelation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Freeze-drying platforms design for batch fabrication of Haversian system mimicking scaffolds with enhanced osteogenesis [frontiersin.org]
- 18. Preparation of interconnected highly porous polymeric structures by a replication and freeze-drying process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Evaluation of the Pore and Window Sizes of Tissue Engineering Scaffolds on Scanning Electron Microscope Images Using Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Phosphoramidates: Mechanisms, Protocols, and Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for the formation of phosphoramidates, a crucial functional group in numerous biologically active compounds and a cornerstone of oligonucleotide chemistry. The guide details the reaction mechanisms, provides structured quantitative data for comparative analysis, and offers detailed experimental protocols for key synthetic transformations.
Introduction to Phosphoramidates
Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are structural analogs of phosphates where one of the hydroxyl groups is replaced by an amine. This structural motif is integral to a variety of applications in drug development, including their use as prodrugs to enhance cellular uptake and bioavailability, as enzyme inhibitors, and as building blocks for synthetic oligonucleotides and their analogs. The synthesis of phosphoramidates is a critical aspect of medicinal chemistry and chemical biology, with several established methods for their preparation.
This guide will focus on the most prevalent and mechanistically significant synthetic routes:
-
The Atherton-Todd Reaction: A classic method for the in situ generation of a phosphorylating agent.
-
The Staudinger Reaction: A mild and efficient method for the formation of P-N bonds from azides.
-
Synthesis via Phosphoryl Chloride: A direct and versatile approach using a common phosphorus precursor.
-
Modern Catalytic and One-Pot Methodologies: Advanced strategies offering improved efficiency and greener reaction conditions.
The Atherton-Todd Reaction
The Atherton-Todd reaction is a widely used method for the synthesis of phosphoramidates from dialkyl H-phosphonates, an amine, and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), in the presence of a base.[1][2] A key advantage of this reaction is the in situ formation of the reactive phosphorylating intermediate, avoiding the need to handle sensitive phosphoryl chlorides directly.[3]
Reaction Mechanism
The mechanism of the Atherton-Todd reaction has been the subject of considerable discussion, with the intermediacy of a dialkyl chlorophosphate being the most widely accepted pathway.[4] The reaction is initiated by the base, which facilitates the formation of a phosphonate anion. This anion then reacts with the carbon tetrachloride to generate the key dialkyl chlorophosphate intermediate, which is subsequently attacked by the amine nucleophile to yield the phosphoramidate product.
Quantitative Data
The Atherton-Todd reaction is versatile and has been applied to a wide range of amines and H-phosphonates. The yields are generally good to excellent.
| H-Phosphonate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl H-phosphonate | Benzylamine | Et₃N | CCl₄ | RT | 12 | 85 | [3] |
| Diethyl H-phosphonate | Morpholine | Et₃N | CCl₄ | RT | 12 | 92 | [3] |
| Dibenzyl H-phosphonate | Aniline | Et₃N | CCl₄ | RT | 12 | 78 | [3] |
| Diethyl H-phosphonate | Cyclohexylamine | Et₃N | CCl₄ | RT | 12 | 88 | [3] |
| Diethyl H-phosphonate | Ammonia (aq) | - | CCl₄ | RT | - | 62 | [2] |
Experimental Protocol: Synthesis of Diethyl Benzylphosphoramidate
Materials:
-
Diethyl H-phosphonate
-
Benzylamine
-
Triethylamine (Et₃N)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl H-phosphonate (1.0 eq.) and benzylamine (1.1 eq.) in CCl₄ is added triethylamine (1.2 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure diethyl benzylphosphoramidate.[3]
The Staudinger Reaction
The Staudinger reaction provides a mild and highly efficient method for the formation of a P-N bond through the reaction of a trivalent phosphorus compound, typically a phosphine or a phosphite, with an organic azide.[5] The reaction proceeds via an iminophosphorane (aza-ylide) intermediate, which can then be hydrolyzed to an amine and a phosphine oxide (Staudinger reduction) or trapped with an electrophile. For phosphoramidate synthesis, a variation known as the Staudinger ligation is employed where an intramolecular reaction of the aza-ylide leads to the desired product.[1][6][7]
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane. In the context of phosphoramidate synthesis via Staudinger ligation, the phosphine reagent is designed with an ortho-ester group that can be attacked by the iminophosphorane nitrogen, leading to a cyclic intermediate that rearranges to the final amide product.
References
- 1. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 5. Iodine catalyzed one-pot four component synthesis of coumarinyl phosphoramidates via sequential addition of reactants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
Spectroscopic Characterization of Phosphoramides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of phosphoramides, a critical class of compounds in synthetic chemistry and drug development, most notably as building blocks for oligonucleotide synthesis and as key components of prodrug technologies like ProTides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of phosphoramides in solution. Both phosphorus-31 (³¹P) and proton (¹H) NMR are routinely employed to confirm the identity, purity, and stability of these molecules.
Phosphorus-31 (³¹P) NMR Spectroscopy
³¹P NMR provides direct information about the phosphorus center. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent tool for identifying phosphoramides and distinguishing them from potential impurities.
Key Characteristics of ³¹P NMR Spectra of Phosphoramidites:
-
Chemical Shift Range: Nucleoside phosphoramidites typically exhibit signals in the region of 140 to 155 ppm .[1]
-
Diastereomers: The phosphorus (III) center in phosphoramidites is chiral, leading to the presence of two diastereomers which often appear as two distinct singlets in the proton-decoupled spectrum.[1][2]
-
Impurity Detection: Common impurities such as H-phosphonates and oxidized P(V) species are readily identified by their characteristic chemical shifts. H-phosphonates appear around 8-10 ppm, while P(V) impurities are found in the -25 to 99 ppm range.[2][3]
Table 1: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Related Impurities
| Compound Type | Chemical Shift (δ) Range (ppm) |
| Nucleoside Phosphoramidites (P(III)) | 140 - 155[1] |
| H-Phosphonates | 8 - 10[2] |
| Phosphite Triesters | 138 - 140[2] |
| Oxidized Phosphoramidates (P(V)) | -25 - 99[3] |
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the organic moieties of the phosphoramidite, including the nucleoside, protecting groups, and the phosphoramidite group itself.
Key Diagnostic Regions in ¹H NMR Spectra of Nucleoside Phosphoramidites:
-
Anomeric Protons: The signals for the anomeric protons of the sugar moiety, typically found between 5.0 and 6.4 ppm , are unique for each phosphoramidite and can be used for identification.[1]
-
Protecting Groups: Signals corresponding to protecting groups such as the dimethoxytrityl (DMT) group on the 5'-hydroxyl are also prominent.
-
Phosphoramidite Moiety: Protons on the diisopropylamino and cyanoethyl groups of the phosphoramidite moiety can also be assigned.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of phosphoramidites and for identifying impurities. Due to the labile nature of these compounds, soft ionization techniques are required.
Ionization Techniques:
-
Liquid Secondary Ion Mass Spectrometry (LSIMS) and Fast Atom Bombardment (FAB): These techniques, often using a matrix like triethanolamine (TEOA) mixed with a salt such as NaCl, are effective for generating molecular adduct ions (e.g., [M+Na]⁺).[4][5]
-
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is compatible with liquid chromatography (LC-MS). It is particularly useful for analyzing complex mixtures and for impurity profiling.[3]
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of phosphoramidites and their impurities. The fragmentation patterns can reveal the site of modifications or the nature of impurities.[6][7] For instance, fragmentation data can help to localize a modification to either the nucleobase or the protecting groups.[6]
Table 2: Common Adducts in Mass Spectrometry of Phosphoramidites
| Ionization Technique | Adduct Ion |
| LSIMS/FAB with NaCl | [M+Na]⁺[4] |
| ESI | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For phosphoramides, IR spectroscopy is particularly useful for identifying the P=O, P-N, and P-O stretching vibrations.
Table 3: Characteristic IR Absorption Frequencies for Phosphoramidates
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| P=O | Stretch | 1240 - 1260[8] |
| P-N | Stretch | ~1013 - 1095 |
| P-O-C (aliphatic) | Stretch | 950 - 1050[8] |
The P=O stretching frequency can be influenced by the electronic nature of the substituents on the phosphorus atom.[8]
Application in Drug Development: The ProTide Technology
Phosphoramidates are a cornerstone of the ProTide (PROdrug + nucleoTIDE) technology, a prodrug approach designed to deliver nucleoside monophosphate analogues into cells.[9] The spectroscopic techniques described above are crucial for the synthesis and characterization of these complex prodrugs.
ProTide Activation Pathway
The intracellular activation of ProTide prodrugs involves a series of enzymatic and chemical steps to release the active nucleoside monophosphate.
Caption: Intracellular activation pathway of a ProTide prodrug.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the phosphoramidite sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Anhydrous solvents should be used to prevent hydrolysis of the phosphoramidite.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
-
Internal Standard (for quantitative NMR): For quantitative analysis, a known amount of an internal standard can be added.
References
- 1. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. usp.org [usp.org]
- 4. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 5. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Screening of Phosphoramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramide derivatives represent a versatile class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a phosphorus-nitrogen bond, serve as key scaffolds in the design of therapeutic agents with anticancer, antiviral, antibacterial, and enzyme-inhibitory properties. Their unique physicochemical properties, including their ability to mimic the transition state of enzymatic reactions and act as prodrugs, make them promising candidates for drug development. This in-depth technical guide provides a comprehensive overview of the biological activity screening of this compound derivatives, detailing key experimental protocols, presenting quantitative data for comparative analysis, and illustrating relevant biological pathways and experimental workflows.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, with cyclophosphamide being a clinically established example. Their mechanisms of action often involve acting as alkylating agents, inducing apoptosis, or inhibiting key enzymes involved in cancer progression.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound-functionalized Graphene Oxide (GO-L2) | SK-BR-3 (Breast) | 38.13 | - | - |
| Novel this compound Ligand (L1) | MDA-MB-231 (Breast) | 12.41 (24h), 12.06 (48h), 9.98 (72h) | - | - |
| Silver(I) Complex of N-(3-pyridinyl)diphenylphosphinic amide (Cm) | SW480 (Colon) | 39.6 | - | - |
| 1,2,4-Oxadiazole-sulfonamide derivative (OX27) | Colon Cancer Cells | 6.0 | Doxorubicin | - |
| Amide derivative of neocrotocembraneic acid (8a) | K562/A02 (Leukemia, resistant) | - | Etoposide | - |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Anticancer Mechanisms
The anticancer effect of many this compound derivatives, such as cyclophosphamide, is initiated by their metabolic activation, leading to the formation of DNA alkylating agents that trigger apoptosis.
Anticancer drugs can induce apoptosis through intrinsic and extrinsic pathways, which involve a cascade of caspase activation.
Antiviral Activity
This compound derivatives, particularly in the form of ProTide prodrugs, have emerged as a powerful class of antiviral agents. The ProTide approach enhances the intracellular delivery and activation of nucleoside analogues, overcoming limitations of conventional antiviral drugs.
Data Presentation: Antiviral Activity of this compound Derivatives
The following table presents the antiviral activity of selected this compound derivatives, with data shown as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound/Derivative | Virus | EC50 (µM) | Cell Line |
| 9-(2-hydroxymethyl)guanine phosphoromonomorpholidate | Pseudo-HIV-1 | 50 | - |
| 9-(2-hydroxymethyl)guanine phosphoromonomorpholidate | HSV-1 (wild-type) | 9.7 | - |
| 9-(2-hydroxymethyl)guanine phosphoromonomorpholidate | HSV-1 (acyclovir-resistant) | 25 | - |
| 3'-azido-5'-(O-ethoxycarbonylphosphinyl)-3'-deoxythymidine (ECP-AZT) | HIV-1 | ~1 | Jurkat |
Experimental Protocol: Antiviral Activity Assay (General)
Screening for antiviral activity typically involves cell-based assays that measure the inhibition of viral replication. The specific protocol can vary depending on the virus and the endpoint being measured (e.g., viral protein expression, viral RNA/DNA levels, or cytopathic effect).
General Steps:
-
Cell Culture and Infection: Host cells susceptible to the virus are cultured in microtiter plates. The cells are then infected with a known amount of the virus.
-
Compound Treatment: The infected cells are treated with various concentrations of the this compound derivatives.
-
Incubation: The plates are incubated for a period sufficient for viral replication to occur in the untreated control wells.
-
Quantification of Viral Replication: The extent of viral replication is quantified using a suitable method, such as:
-
Plaque Reduction Assay: Measures the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detects the presence of viral antigens.
-
Quantitative Polymerase Chain Reaction (qPCR): Measures the amount of viral nucleic acid.
-
Reporter Gene Assays: Uses genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon replication.
-
-
Data Analysis: The EC50 value is determined by plotting the inhibition of viral replication against the compound concentration.
Visualization of Antiviral Mechanisms
The ProTide technology facilitates the delivery of nucleoside monophosphates into cells, which are then converted to the active triphosphate form that inhibits viral polymerases.
Antibacterial Activity
This compound and phosphonopeptide derivatives have shown promise as antibacterial agents, often by targeting essential bacterial processes such as cell wall biosynthesis.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes the in vitro antibacterial activity of various this compound derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that inhibits visible bacterial growth).
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| α-Aminophosphonate (9e) | Gram-positive bacteria | 0.25 - 128 | - | - |
| α-Aminophosphonate (9f) | Gram-negative bacteria | 0.25 - 128 | - | - |
| Silver(I) Complex (Cm) | E. coli | 9.7 | - | - |
| Silver(I) Complex (Cm) | S. aureus | 78 | - | - |
| N-acetyl phosphoramidates (1-10) | Gram-positive & Gram-negative bacteria | - | Chloramphenicol | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.
Visualization of Antibacterial Mechanisms
Phosphonopeptides can act as mimics of D-alanine, a crucial component of the bacterial cell wall, thereby inhibiting peptidoglycan synthesis.
Enzyme Inhibition
The ability of this compound derivatives to mimic the tetrahedral transition state of substrate hydrolysis makes them effective inhibitors of various enzymes, such as proteases and esterases.
Data Presentation: Enzyme Inhibition by this compound Derivatives
The following table provides examples of enzyme inhibition by this compound derivatives, with data presented as IC50 or Ki values.
| Compound/Derivative Class | Enzyme Target | IC50 / Ki |
| Phosphonamide-based inhibitors | Tumor Necrosis Factor-alpha Converting Enzyme (TACE) | Potent inhibition |
| N-acetyl phosphoramidates | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | IC50, Ki, kp, KD measured |
| Amide-phosphonate derivatives | Soluble epoxide hydrolase (sEH) | Potent inhibition |
| Phosphoguanidine and phosphopyrazine derivatives | COVID-19 Main Protease (Mpro) | Binding Energy -9.570 kcal/mol (Compound 19) |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction.
Materials:
-
96-well microtiter plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound derivatives (potential inhibitors)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the AChE enzyme solution. Incubate for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of ATCI and DTNB to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set period (e.g., 10-20 minutes). The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is calculated from the dose-response curve.
Visualization of Experimental Workflow and Logical Relationships
A general workflow for screening this compound derivatives for biological activity involves a tiered approach from initial high-throughput screening to more detailed mechanistic studies.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives.
Conclusion
The biological activity screening of this compound derivatives is a multifaceted process that employs a range of in vitro assays to identify and characterize compounds with therapeutic potential. This guide has provided an in-depth overview of the key methodologies for assessing anticancer, antiviral, antibacterial, and enzyme-inhibitory activities. The structured presentation of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The continued exploration of the vast chemical space of this compound derivatives, guided by systematic screening and SAR studies, holds great promise for the development of novel and effective therapeutic agents.
In Silico Modeling of Phosphoramide Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoramides, a cornerstone of chemotherapy, exert their cytotoxic effects through the alkylation of DNA. Understanding the intricate molecular interactions that govern their bioactivation and subsequent binding to DNA is paramount for the rational design of more efficacious and less toxic therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interactions of phosphoramides, with a particular focus on the active metabolite, phosphoramide mustard. We delve into the metabolic activation pathway, the computational workflows used to simulate DNA alkylation, and the quantitative structure-activity relationship (QSAR) models that guide the development of novel this compound derivatives. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, providing both theoretical background and practical insights into the computational modeling of this important class of compounds.
Introduction
This compound-based compounds, most notably cyclophosphamide and ifosfamide, are prodrugs that require metabolic activation to become potent DNA alkylating agents.[1][2][3] The therapeutic efficacy of these agents is directly linked to the formation of this compound mustard, which forms covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4] The primary target for alkylation is the N7 position of guanine residues.[3][4]
In silico modeling has emerged as a powerful tool to investigate these complex molecular processes at an atomic level of detail.[4][5] By employing a range of computational techniques, researchers can elucidate the mechanisms of bioactivation, predict the binding affinity of this compound derivatives to DNA, and rationalize the structure-activity relationships observed in experimental studies.[6][7] This guide will explore the key computational methods, from quantum mechanics to molecular dynamics, that are integral to the study of this compound interactions.
The Bioactivation of Phosphoramides: A Signaling Pathway
The journey of a this compound prodrug from administration to its cytotoxic interaction with DNA involves a critical metabolic activation cascade, primarily occurring in the liver. This multi-step process is initiated by cytochrome P450 enzymes.[1][3]
In Silico Modeling Workflow for this compound-DNA Interactions
A multi-scale computational approach is typically employed to model the interaction of this compound mustard with DNA.[4] This workflow integrates various techniques to provide a comprehensive understanding of the binding process, from initial non-covalent interactions to the formation of a stable covalent adduct.
Detailed Methodologies for Key Experiments
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[8][9] In the context of this compound interactions, docking is employed to identify the initial non-covalent binding pose of this compound mustard within the major or minor groove of DNA.[4]
Generalized Protocol:
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the DNA target from a repository like the Protein Data Bank (PDB) or build it using available software.
-
Prepare the DNA structure by adding hydrogen atoms, assigning partial charges, and defining the grid box that encompasses the binding site.
-
Generate the 3D structure of this compound mustard and optimize its geometry using a suitable force field. Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, GOLD, Glide) to perform the docking calculations.
-
The software will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
-
Pose Analysis and Scoring:
-
The resulting binding poses are ranked based on a scoring function that estimates the binding affinity.
-
The top-ranked poses are visually inspected to assess the plausibility of the interactions (e.g., hydrogen bonds, van der Waals contacts) with the DNA.
-
Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM)
Quantum mechanics calculations are essential for modeling the formation of the covalent bond between this compound mustard and the N7 atom of guanine, a process that involves the breaking and forming of chemical bonds.[1][4] Due to the computational cost of QM methods, a hybrid QM/MM approach is often used for large systems like DNA.
Generalized Protocol:
-
System Setup:
-
The system is partitioned into a QM region and an MM region. The QM region includes the reacting atoms (this compound mustard and the guanine base), while the rest of the DNA and solvent are treated with a classical force field (MM).
-
-
Reaction Coordinate Definition:
-
Define a reaction coordinate that describes the path of the covalent bond formation. This is typically the distance between the electrophilic carbon of the this compound and the N7 atom of guanine.
-
-
Potential Energy Surface Scan:
-
Perform a series of constrained geometry optimizations at different points along the reaction coordinate to map out the potential energy surface.
-
-
Transition State Search and Analysis:
-
Identify the transition state structure and calculate the activation energy for the reaction. This provides insight into the reaction kinetics.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the this compound-DNA complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[9][10]
Generalized Protocol:
-
System Preparation:
-
Place the this compound-DNA complex (either the initial docked pose or the final covalent adduct) in a simulation box filled with a chosen water model and counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature and then run a period of equilibration under constant temperature and pressure to allow the system to relax.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
Quantitative Data from In Silico Studies
The following tables summarize representative quantitative data that can be obtained from the in silico modeling of this compound interactions. The specific values will vary depending on the system and the computational methods employed.
Table 1: Molecular Docking and Binding Energy Data
| This compound Derivative | DNA Target Sequence | Docking Score (kcal/mol) | Predicted Binding Site | Key Non-covalent Interactions |
| This compound Mustard | 5'-d(GGCGCC)-3' | -7.5 | Minor Groove | H-bonds with Guanine N3 and O6 |
| Ifosfamide Mustard | 5'-d(ATGCAT)-3' | -6.8 | Major Groove | Van der Waals contacts with Thymine |
| Novel Analog X | 5'-d(CGCGCG)-3' | -8.2 | Minor Groove | H-bonds with Guanine and Cytosine |
Table 2: QM/MM Reaction Barrier and Energy Data
| Reaction | QM Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| N7 Alkylation of Guanine | B3LYP | 6-31G* | 15.2 | -25.7 |
| N3 Alkylation of Adenine | M06-2X | def2-TZVP | 21.5 | -18.3 |
Table 3: MD Simulation Stability Metrics
| System | Simulation Time (ns) | Average RMSD (Å) | Key Stable H-Bonds |
| This compound Mustard-DNA Adduct | 100 | 1.5 ± 0.3 | This compound O to Guanine N2 |
| Non-covalent Complex | 50 | 2.8 ± 0.7 | This compound NH to DNA Phosphate |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[11][12] In the context of phosphoramides, QSAR studies are used to identify the key molecular descriptors that influence their anticancer activity or toxicity.[13][14]
Table 4: Common Molecular Descriptors in this compound QSAR
| Descriptor Class | Examples | Relevance to this compound Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, ability to form covalent bonds |
| Steric | Molar Refractivity, van der Waals Volume | Size and shape, fit within the DNA grooves |
| Hydrophobic | LogP | Membrane permeability, transport to the target site |
| Topological | Connectivity Indices | Molecular branching and overall structure |
Conclusion
In silico modeling provides an indispensable toolkit for the comprehensive investigation of this compound interactions. From elucidating the intricate bioactivation pathway to predicting the precise nature of DNA alkylation, computational methods offer unparalleled insights at the molecular level. The integration of molecular docking, QM/MM calculations, and MD simulations furnishes a detailed, dynamic picture of these interactions, while QSAR modeling provides a rational framework for the design of novel this compound derivatives with improved therapeutic profiles. This guide has outlined the core computational methodologies and their application to the study of phosphoramides, with the aim of empowering researchers to leverage these powerful techniques in the ongoing quest for more effective and safer anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, crystal structure and biological evaluation of new this compound derivatives as urease inhibitors using docking, QSAR and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of cyclophosphamide activation by CYP2B6 mutants: from in silico to ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Phosphorylated Intrinsically Disordered Proteins: A Force Field Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
Phosphoramide-Based Metal-Organic Frameworks: A Confluence of Porosity and Functionality for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine. Within this expansive family, phosphoramide-based MOFs are a nascent subclass distinguished by the unique chemical and structural characteristics imparted by the this compound functional group. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-based MOFs, with a particular focus on their burgeoning role in drug development. We delve into detailed experimental protocols, present key quantitative data, and visualize fundamental concepts to equip researchers with the foundational knowledge required to explore and innovate in this exciting field.
Introduction to this compound-Based MOFs
Metal-Organic Frameworks are coordination polymers constructed from metal ions or clusters linked together by organic ligands. The choice of both the metal center and the organic linker dictates the resulting framework's topology, porosity, and chemical functionality. While carboxylate and imidazolate linkers have been extensively studied, the incorporation of phosphorus-containing moieties, such as phosphonates and phosphinates, has been shown to enhance the stability and introduce new functionalities to the resulting MOFs.
This compound-based linkers, which contain a P(=O)(NR₂)₂ core, offer a unique combination of features. The P=O group provides a strong coordination site for metal ions, while the amine substituents can be readily functionalized to tune the MOF's properties, such as its hydrophilicity, surface charge, and interaction with guest molecules. This inherent tunability makes this compound-based MOFs particularly attractive for applications in drug delivery, where precise control over drug loading and release is paramount.
Synthesis of this compound-Based MOFs
The synthesis of this compound-based MOFs typically involves the solvothermal reaction of a metal salt with a custom-designed this compound-containing organic linker. The choice of solvent, temperature, and reaction time are critical parameters that influence the crystallinity, phase purity, and morphology of the final product.
Synthesis of this compound Linkers
A key prerequisite for the synthesis of this compound-based MOFs is the preparation of the organic linker. A general synthetic route to a dicarboxylic acid linker featuring a this compound group is outlined below.
Experimental Protocol: Synthesis of a Generic this compound-Based Dicarboxylic Acid Linker
-
Phosphonylation: A diaryl ether or a similar aromatic precursor is first phosphonylated using phosphorus trichloride (PCl₃) and a Lewis acid catalyst (e.g., AlCl₃).
-
Chlorination: The resulting phosphonic acid is then chlorinated using a chlorinating agent like thionyl chloride (SOCl₂) to yield the phosphonic dichloride.
-
Amination: The phosphonic dichloride is reacted with a desired amine (e.g., dimethylamine) to form the this compound group.
-
Carboxylation: The terminal positions of the aromatic backbone are then carboxylated, typically through a lithiation reaction followed by quenching with carbon dioxide.
-
Purification: The final dicarboxylic acid linker is purified by recrystallization or column chromatography.
Solvothermal Synthesis of this compound MOFs
Once the linker is synthesized, it can be used to construct the MOF. The following is a general protocol for the solvothermal synthesis of a this compound-based MOF.
Experimental Protocol: Solvothermal Synthesis of a Zn-Phosphoramide MOF
-
Precursor Solution: A solution of the this compound-based dicarboxylic acid linker (e.g., 0.1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL) is prepared in a glass vial.
-
Metal Salt Addition: A solution of a metal salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol), in DMF (5 mL) is added to the linker solution.
-
Modulator (Optional): A modulator, such as benzoic acid, can be added to control the crystal size and morphology.
-
Sealing and Heating: The vial is sealed and placed in a programmable oven. The temperature is ramped up to a specific temperature (e.g., 120 °C) and held for a set period (e.g., 48 hours).
-
Cooling and Isolation: The oven is cooled down to room temperature. The resulting crystals are collected by filtration, washed with fresh DMF and a volatile solvent like ethanol, and then dried under vacuum.
Characterization of this compound-Based MOFs
A suite of analytical techniques is employed to thoroughly characterize the structure, porosity, and stability of the synthesized this compound-based MOFs.
Structural Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to confirm the crystallinity and phase purity of the bulk MOF sample. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data to verify the structure.[1][2]
-
Single-Crystal X-ray Diffraction (SCXRD): For suitable single crystals, SCXRD provides the precise atomic arrangement, including bond lengths, bond angles, and the overall 3D framework structure.
Porosity and Surface Area Analysis
-
Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the MOF.[1]
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) by heating the sample at a constant rate and monitoring the weight loss as a function of temperature. The initial weight loss usually corresponds to the removal of guest solvent molecules, followed by the decomposition of the organic linker at higher temperatures.
Quantitative Data Summary
The following table summarizes key quantitative data for a recently reported zinc-based this compound MOF, highlighting its porous properties.
| MOF Name | Metal Center | Linker Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Zn-Phosphoramide-1 | Zn | This compound dicarboxylate | 1250 | 0.45 | [3] |
Applications in Drug Development
The unique properties of this compound-based MOFs make them promising candidates for various applications in drug development, particularly in drug delivery and enzyme immobilization.
Drug Delivery
The porous structure of this compound MOFs allows for the encapsulation of therapeutic molecules. The functionalizable this compound group can be used to tune the host-guest interactions, enabling controlled loading and release of drugs.
Experimental Protocol: Drug Loading in a this compound MOF
-
Activation: The synthesized MOF is first "activated" by removing the guest solvent molecules from its pores. This is typically achieved by heating the MOF under vacuum.
-
Drug Solution: A solution of the desired drug (e.g., doxorubicin) is prepared in a suitable solvent.
-
Impregnation: The activated MOF is immersed in the drug solution and stirred for a specific period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores.
-
Isolation and Washing: The drug-loaded MOF is then collected by centrifugation, and the supernatant is analyzed (e.g., by UV-Vis spectroscopy) to determine the amount of drug loaded. The loaded MOF is washed with fresh solvent to remove any surface-adsorbed drug.
-
Drying: The final drug-loaded MOF is dried under vacuum.
Experimental Protocol: In Vitro Drug Release Study
-
Release Medium: A known amount of the drug-loaded MOF is suspended in a release medium, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Incubation: The suspension is incubated at 37 °C with constant gentle shaking.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and the MOF is separated by centrifugation.
-
Quantification: The concentration of the released drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Cumulative Release Profile: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Enzyme Immobilization
The tunable pores and surface chemistry of this compound MOFs can also be exploited for the immobilization of enzymes. Enzyme immobilization can enhance their stability, reusability, and catalytic activity. The this compound group can be functionalized to create specific binding sites for enzymes, leading to controlled orientation and improved performance.
Visualizing Concepts with Graphviz
Diagrams are essential for illustrating complex relationships and workflows in materials science and drug development. Below are examples of diagrams created using the DOT language.
Conclusion and Future Outlook
This compound-based MOFs represent a promising, albeit underexplored, area of metal-organic framework chemistry. Their inherent tunability and the unique properties of the this compound group offer exciting opportunities for the development of advanced materials for drug delivery and other biomedical applications. While the field is still in its early stages, the foundational work on their synthesis and characterization paves the way for future research focused on loading and releasing a variety of therapeutic agents, studying their biocompatibility and degradation, and exploring their efficacy in preclinical models. The continued development of novel this compound linkers and a deeper understanding of their coordination chemistry will undoubtedly lead to the creation of highly functional and targeted drug delivery systems.
References
Methodological & Application
Application Notes and Protocols: Phosphoramides as Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidites have emerged as a highly versatile and privileged class of chiral ligands in transition-metal catalyzed asymmetric synthesis.[1][2] Their modular nature allows for facile synthesis and fine-tuning of steric and electronic properties, leading to high levels of enantioselectivity in a wide range of chemical transformations.[1][2] First introduced as effective monodentate ligands by Feringa, they challenged the long-held belief that high flexibility in a metal-ligand complex is detrimental to achieving high stereocontrol. This paradigm shift has opened new avenues for the development of efficient and selective catalytic systems.[3] These ligands have proven to be particularly effective in carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
This document provides detailed application notes and experimental protocols for the use of phosphoramide ligands in several key asymmetric reactions, including their synthesis, copper-catalyzed 1,4-additions, rhodium-catalyzed hydrogenations, and iridium-catalyzed allylic alkylations.
Ligand Synthesis
The modularity of this compound ligands stems from their straightforward synthesis, typically involving the reaction of a chiral diol, a phosphorus source, and an amine.[1][4] The most common backbones are derived from BINOL (1,1'-bi-2-naphthol) and TADDOL. The amine component can be varied to fine-tune the ligand's properties.[4]
A general and efficient route to phosphoramidites involves the phosphorylation of a chiral diol with phosphorus trichloride, followed by reaction with a desired amine in the presence of a base.[3] An alternative one-step method involves the reaction of a chiral diol with a phosphorus triamide, catalyzed by ammonium chloride.[4]
General Synthetic Workflow for this compound Ligands
Caption: General workflow for the synthesis of chiral this compound ligands.
Application in Asymmetric Catalysis
Copper-Catalyzed Asymmetric 1,4-Addition
The copper-catalyzed asymmetric 1,4-addition (or conjugate addition) of organozinc reagents to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds. This compound ligands, particularly those derived from BINOL, have been shown to be highly effective in this transformation, affording products with excellent enantioselectivities.
General Reaction Scheme:
(A generic image representing the 1,4-addition reaction would be placed here)
| Entry | Substrate (Enone) | Organozinc Reagent | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Et₂Zn | (S)-MonoPhos | Toluene | -20 | >95 | 98 | |
| 2 | 2-Cycloheptenone | Et₂Zn | (S)-MonoPhos | Toluene | -20 | >95 | 96 | |
| 3 | Chalcone | Et₂Zn | (S,R,R)-L8 * | Toluene | -20 | 99 | 98 | |
| 4 | 2-Cyclohexenone | Me₂Zn | (S)-MonoPhos | Toluene | -20 | >95 | 94 |
*L8 is a specific BINOL-based this compound ligand with a chiral amine moiety.
Materials:
-
Copper(II) triflate (Cu(OTf)₂)
-
(S)-MonoPhos ligand
-
2-Cyclohexenone
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (0.01 mmol, 1 mol%) and (S)-MonoPhos (0.022 mmol, 2.2 mol%) in anhydrous toluene (5 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Cool the mixture to -20 °C in a cryostat.
-
Add 2-cyclohexenone (1.0 mmol) to the catalyst solution.
-
Slowly add the diethylzinc solution (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for 3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-ethylcyclohexanone.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing chiral this compound ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid derivatives and itaconates, providing access to chiral amino acids and succinates with high enantioselectivity.[5][6][7]
General Reaction Scheme:
(A generic image representing the hydrogenation reaction would be placed here)
| Entry | Substrate | Ligand | Solvent | H₂ Pressure (bar) | Temp (°C) | Conv. (%) | ee (%) | Reference |
| 1 | Methyl 2-acetamidoacrylate | (S)-MonoPhos | CH₂Cl₂ | 10 | 25 | >99 | 99 | [6][7] |
| 2 | Dimethyl itaconate | (S)-MonoPhos | CH₂Cl₂ | 10 | 25 | >99 | 96 | [6] |
| 3 | (Z)-Methyl α-acetamidocinnamate | (S)-MonoPhos | CH₂Cl₂ | 10 | 25 | >99 | 98 | [7] |
| 4 | (E)-β-(Acylamino)acrylate | Ligand 2 * | CH₂Cl₂ | 10 | 25 | >99 | 98-99 | [8] |
*Ligand 2 is a specific this compound ligand developed for (E)-β-(acylamino)acrylates.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S)-MonoPhos ligand
-
Methyl 2-acetamidoacrylate
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (0.005 mmol, 1 mol%) and (S)-MonoPhos (0.011 mmol, 2.2 mol%).
-
Add anhydrous and degassed CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst solution.
-
In a separate vial, dissolve methyl 2-acetamidoacrylate (0.5 mmol) in anhydrous and degassed CH₂Cl₂ (3 mL).
-
Transfer the substrate solution to a hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 10 bar of H₂ and stir the reaction mixture at 25 °C for 16 hours.
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion and enantiomeric excess of the crude product by chiral gas chromatography or HPLC.
Iridium-Catalyzed Asymmetric Allylic Alkylation
Iridium catalysts modified with chiral this compound ligands have been successfully applied in asymmetric allylic substitution reactions. These reactions are valuable for the construction of stereogenic centers and have a broad scope.[9][10]
General Reaction Scheme:
(A generic image representing the allylic alkylation reaction would be placed here)
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | Regioselectivity (b:l) | ee (%) | Reference |
| 1 | cinnamyl acetate | Dimethyl malonate | (R)-MonoPhos | 95 | >99:1 | 96 | |
| 2 | (E)-1,3-diphenylallyl acetate | Dimethyl malonate | (R)-MonoPhos | 98 | >99:1 | 98 | |
| 3 | 3-cyclohexenyl acetate | Dimethyl malonate | (R)-MonoPhos | 92 | >99:1 | 95 |
Materials:
-
[Ir(COD)Cl]₂
-
(R)-MonoPhos ligand
-
Cinnamyl acetate
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, suspend NaH (1.2 mmol) in anhydrous THF (2 mL).
-
Add a solution of dimethyl malonate (1.1 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate Schlenk tube, dissolve [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%) and (R)-MonoPhos (0.044 mmol, 4.4 mol%) in anhydrous THF (2 mL).
-
Stir the catalyst solution at room temperature for 30 minutes.
-
Add the solution of cinnamyl acetate (1.0 mmol) in anhydrous THF (2 mL) to the catalyst mixture.
-
Add the prepared sodium malonate solution to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of a Generic Asymmetric Transformation
Caption: A simplified catalytic cycle for a transition metal-catalyzed asymmetric reaction.
Conclusion
This compound ligands have proven to be a cornerstone in the field of asymmetric catalysis. Their ease of synthesis, modularity, and the high levels of enantioselectivity they impart in a variety of reactions make them invaluable tools for synthetic chemists in academia and industry. The protocols provided herein serve as a starting point for researchers to explore the vast potential of these privileged ligands in the synthesis of chiral molecules. Further exploration and optimization of reaction conditions and ligand structures are encouraged to expand the scope and utility of this compound-based catalytic systems.
References
- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed asymmetric allylic alkylations via C–H activation of N -allyl imines with glycinates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02899G [pubs.rsc.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. scispace.com [scispace.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Very efficient phosphoramidite ligand for asymmetric iridium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in iridium-catalyzed enantioselective allylic substitution using phosphoramidite-alkene ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Phosphoramide-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of phosphoramide-based drug delivery systems. The protocols outlined below are intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics leveraging this compound chemistry.
Synthesis of this compound-Based Drug Moieties
This compound-based drug delivery strategies often involve the synthesis of prodrugs, such as phosphorodiamidate morpholino oligomers (PMOs) and pronucleotides (ProTides), to enhance cellular uptake and therapeutic efficacy.
Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
PMOs are synthetic antisense oligonucleotides with a morpholino backbone and phosphorodiamidate linkages, offering high stability and specific gene-silencing capabilities.[1][2] Automated synthesis on solid support is a common and efficient method for their preparation.[1]
Experimental Protocol:
Materials:
-
Appropriate resin support
-
Trityl or Fmoc-protected chlorophosphoramidate monomers
-
Deblocking solution (e.g., 3-cyanopyridine/TFA/CF3COOH/DCM for Trityl; 20% piperidine in DMF for Fmoc)[3]
-
Coupling solution: Active monomer, coupling agent (e.g., ETT), and base (e.g., N-ethylmorpholine) in an appropriate solvent (e.g., CH3CN or NMP)[3]
-
Capping solution (e.g., 10% Ac2O in CH3CN and 10% DIPEA in CH3CN)[3]
-
Cleavage solution (e.g., 30% aqueous NH3)[3]
-
Automated DNA/Oligo synthesizer
Procedure:
-
Resin Preparation: Swell the solid support resin in the appropriate solvent within the synthesizer column.
-
Deblocking: Remove the protecting group (Trityl or Fmoc) from the terminal amine of the growing PMO chain by flowing the deblocking solution through the column. This is typically repeated multiple times for complete deprotection.[3]
-
Coupling: Introduce the activated monomer, coupling agent, and base to the column to facilitate the formation of the phosphorodiamidate bond. This step is often repeated to ensure high coupling efficiency.[3]
-
Capping: Acetylate any unreacted amino groups using the capping solution to prevent the formation of deletion sequences.[3]
-
Cycle Repetition: Repeat the deblocking, coupling, and capping steps for each subsequent monomer until the desired PMO sequence is synthesized.
-
Cleavage and Deprotection: After the final cycle, cleave the synthesized PMO from the solid support and remove any remaining protecting groups by treating the resin with the cleavage solution at an elevated temperature (e.g., 55°C).[3]
-
Purification: Purify the crude PMO product using techniques such as high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PMO product using mass spectrometry and HPLC.
Workflow for Solid-Phase PMO Synthesis:
Caption: Automated solid-phase synthesis cycle for PMOs.
Synthesis of Phosphoramidate Prodrugs (ProTides)
The ProTide approach masks the negative charge of a nucleotide monophosphate with an amino acid ester and an aryl group, increasing its lipophilicity and facilitating cell entry.[4]
Experimental Protocol (General):
Materials:
-
Nucleoside analogue
-
Aryl phosphorochloridate
-
Amino acid ester hydrochloride
-
Tert-butylmagnesium chloride or N-methylimidazole as a base[5]
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Purification reagents (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In an inert atmosphere, dissolve the nucleoside analogue in the anhydrous solvent.
-
Phosphorylation: Add the aryl phosphorochloridate and the base to the nucleoside solution. The reaction is typically carried out at a controlled temperature (e.g., 0°C to room temperature).
-
Amino Acid Coupling: After the formation of the phosphochloridate intermediate, add the amino acid ester hydrochloride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired phosphoramidate prodrug.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
In Vitro Evaluation of this compound-Based Drugs
In vitro assays are crucial for determining the cytotoxic activity and cellular uptake of newly synthesized this compound compounds.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7] For prodrugs like cyclophosphamide, metabolic activation using an S9 fraction is necessary.[4]
Experimental Protocol:
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium with supplements (e.g., FBS, antibiotics)
-
96-well plates
-
This compound compound
-
Rat liver S9 fraction (for prodrugs)[4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[6]
-
Compound Preparation: Prepare a series of dilutions of the this compound compound in the cell culture medium.
-
Metabolic Activation (if required): For prodrugs, prepare an S9 mix containing the S9 fraction and cofactors, and mix it with the compound dilutions.[4]
-
Treatment: Remove the old medium from the cells and add the compound dilutions (with or without S9 mix). Include untreated cells as a control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Remove the supernatant and add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Cellular Uptake Study using Fluorescence Microscopy
This protocol describes the visualization of the intracellular uptake of fluorescently labeled this compound-based drug delivery systems.
Experimental Protocol:
Materials:
-
Fluorescently labeled this compound nanoparticles or conjugates
-
HeLa cells (or other suitable cell line)
-
Cell culture dishes with glass coverslips
-
Paraformaldehyde (PFA) for fixing
-
Hoechst 33342 for nuclear staining[8]
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in culture dishes and allow them to adhere.
-
Treatment: Incubate the cells with the fluorescently labeled this compound formulation for various time points (e.g., 2, 24, 48 hours).[8]
-
Washing: After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA in PBS.[8]
-
Staining: Stain the cell nuclei with Hoechst 33342.[8]
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the intracellular localization of the fluorescent nanoparticles using a fluorescence microscope.
In Vivo Evaluation of this compound-Based Drugs
Animal models are essential for evaluating the pharmacokinetic profile and therapeutic efficacy of this compound-based drug delivery systems.
Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic parameters of a this compound compound in mice.[9]
Experimental Protocol:
Materials:
-
Male/female mice (e.g., C57BL/6)
-
This compound compound formulation for injection
-
Syringes and needles for administration and blood collection
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer the this compound compound to the mice via the desired route (e.g., intravenous, intraperitoneal).[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital).[9]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the this compound compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).
Anticancer Efficacy Study in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor activity of a this compound compound in mice bearing human tumor xenografts.
Experimental Protocol:
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
This compound compound formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer the this compound compound or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-based drug delivery systems.
Table 1: In Vitro Cytotoxicity of this compound Compounds
| Compound/Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| 2-Naphthol / BxPC3 | 21 | 72 | [10] |
| 1-Naphthol / BxPC3 | 82 | 72 | [10] |
Table 2: Drug Loading and Release from Nanoparticles
| Nanoparticle System | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release Conditions | Reference |
| Mesoporous Carbon Nanoparticles | Doxorubicin | 52.3 | 93.4 | pH-dependent | [11] |
| Chitosan-functionalized MSNPs | Carvedilol | 32.49 ± 1.57 | 96.25 ± 3.12 | pH-triggered | [11] |
| Silk Fibroin Nanoparticles | Naringenin | 0 - 7.89 (relative mass) | N/A | N/A | [12][13] |
Table 3: Biodistribution of Nanoparticle-Delivered Drugs in Tumor-Bearing Mice
| Nanoparticle-Drug | Tumor Accumulation (%ID/g) | Time Point (h) | Animal Model | Reference |
| Paclitaxel Nanocrystals | < 1 | 48 | Nude mice with tumors | [2] |
| Oxaliplatin-peptide Conjugate | ~2.15 | N/A | Mice with HeLa tumors | [14] |
| EGFR-Targeted Polymeric Nanoparticles (Lonidamine) | ~1.5 | 6 | Orthotopic breast cancer model | [15] |
| EGFR-Targeted Polymeric Nanoparticles (Paclitaxel) | ~2.5 | 6 | Orthotopic breast cancer model | [15] |
Signaling Pathways in this compound-Based Drug Action
Many this compound-based anticancer drugs exert their effects by inducing DNA damage, which in turn activates complex signaling pathways leading to apoptosis or cell cycle arrest.
DNA Damage Response Pathway:
Alkylating agents like this compound mustard, the active metabolite of cyclophosphamide, form adducts with DNA, leading to DNA damage.[6] This triggers the DNA Damage Response (DDR) pathway.
Caption: Simplified DNA damage response pathway activated by this compound mustard.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some anticancer drugs, including those that could be delivered via this compound-based systems, aim to inhibit this pathway.[16]
Caption: The PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
Application Notes and Protocols for Phosphoramidite Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidite chemistry is the gold standard for the chemical synthesis of oligonucleotides, providing a rapid, automated, and high-fidelity method for producing custom DNA and RNA sequences. This methodology is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutics, including primers for PCR and sequencing, probes for hybridization assays, antisense oligonucleotides, and siRNAs.[1][2][3][] These application notes provide a detailed overview of the phosphoramidite synthesis process, including key protocols and quantitative data to guide researchers in achieving optimal synthesis outcomes.
The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene, and proceeds in a 3' to 5' direction, opposite to enzymatic synthesis.[1][5][6] The process involves a four-step cycle that is repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1] Careful control of each step is crucial for maximizing the yield of the full-length oligonucleotide product.
The Phosphoramidite Synthesis Cycle
The automated synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The efficiency of each cycle is paramount, as the overall yield of the final product is exponentially dependent on the efficiency of each coupling step.[7][8][9][10]
Diagram of the Phosphoramidite Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.[11]
Quantitative Data in Oligonucleotide Synthesis
The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step. Below are tables summarizing key quantitative data related to the process.
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [11]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.9% | 36.6% | 13.3% |
| 150mer | 47.6% | 22.5% | 4.9% |
As illustrated, even a small decrease in coupling efficiency results in a significant reduction in the yield of the desired full-length product, particularly for longer oligonucleotides.[7][11]
Table 2: Typical Reaction Times for DNA Oligonucleotide Synthesis Cycle Steps [6]
| Step | Reagent/Solvent | Typical Time |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 30 - 60 seconds |
| Coupling | Phosphoramidite and Activator (e.g., Tetrazole, DCI) in Acetonitrile | 30 - 120 seconds |
| Capping | Acetic Anhydride/N-Methylimidazole in THF | 20 - 60 seconds |
| Oxidation | Iodine/Water/Pyridine in THF | 20 - 60 seconds |
Note: Reaction times can vary depending on the specific synthesizer, reagents, and the scale of the synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis (Automated)
This protocol outlines the general steps for automated solid-phase synthesis of a standard DNA oligonucleotide.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Anhydrous acetonitrile (ACN)
-
Phosphoramidites (A, C, G, T) dissolved in anhydrous ACN (typically 0.1 M)
-
Activator solution (e.g., 0.45 M Tetrazole in ACN or 0.25 M DCI in ACN)
-
Deblocking solution (3% TCA in DCM)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Washing solvent (anhydrous ACN)
Workflow Diagram:
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Procedure:
-
Preparation:
-
Ensure all reagents are anhydrous, as moisture significantly reduces coupling efficiency.[7][12]
-
Dissolve phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Install all reagent bottles on the automated DNA synthesizer.
-
Prime the synthesizer lines to ensure fresh reagents are delivered to the synthesis column.
-
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution (3% TCA in DCM).[6][13] The orange-colored DMT cation released can be monitored spectrophotometrically to determine coupling efficiency.[6]
-
Coupling: The next phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are typically 30-60 seconds.[13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[14]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[5][13]
-
-
Final Deblocking (Optional): After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).[13]
Protocol 2: Cleavage and Deprotection of Oligonucleotides
This protocol describes the standard method for cleaving the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
-
Centrifuge
-
Pipettes
Procedure:
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and let it stand at room temperature for at least 1 hour to cleave the oligonucleotide from the CPG support.[15][16]
-
-
Base and Phosphate Deprotection:
-
After cleavage, heat the sealed vial at 55°C for 8-12 hours (or overnight) to remove the protecting groups (benzoyl for A and C, isobutyryl for G) from the nucleobases and the cyanoethyl groups from the phosphate backbone.[17]
-
-
Alternative Fast Deprotection:
-
For faster deprotection, a mixture of aqueous ammonium hydroxide and methylamine (AMA) can be used.[15] Treatment with AMA at 65°C can complete deprotection in as little as 10-15 minutes.[15] However, this method may require the use of different protecting groups on the nucleobases to avoid side reactions.
-
-
Recovery:
-
After deprotection, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Evaporate the ammonium hydroxide using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer.
-
Troubleshooting
Low Coupling Efficiency:
A common issue in oligonucleotide synthesis is low coupling efficiency, which leads to a low yield of the full-length product.
Troubleshooting Workflow:
References
- 1. alfachemic.com [alfachemic.com]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. twistbioscience.com [twistbioscience.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. biotage.com [biotage.com]
- 7. glenresearch.com [glenresearch.com]
- 8. biofabresearch.com [biofabresearch.com]
- 9. metabion.com [metabion.com]
- 10. idtdna.com [idtdna.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Quantification of Phosphoramides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramides, compounds containing a phosphorus-nitrogen (P-N) bond, are a diverse class of molecules with significant roles in various scientific fields. They serve as crucial building blocks (phosphoramidites) in the synthesis of therapeutic oligonucleotides, act as prodrugs for delivering phosphorylated drugs into cells, and are involved in biological signaling through phosphohistidine modifications.[1][2] Accurate and robust quantification of phosphoramides is therefore essential for quality control in drug manufacturing, pharmacokinetic studies, and understanding fundamental biological processes.
These application notes provide an overview of the primary analytical techniques for phosphoramide quantification, along with detailed experimental protocols for key applications.
Key Analytical Techniques
The quantification of phosphoramides is predominantly achieved through two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) with UV detection is also a valuable tool, particularly for purity assessments of phosphoramidite raw materials.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying phosphoramides in complex biological matrices such as plasma and urine.[3] Its high sensitivity and selectivity allow for the detection and quantification of low concentrations of parent drugs and their metabolites. LC-MS/MS methods are crucial for pharmacokinetic and metabolism studies of phosphoramidate prodrugs.
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is a direct and effective method for characterizing and quantifying phosphorus-containing compounds.[4] It is particularly useful for assessing the purity of phosphoramidite starting materials and can provide quantitative information without the need for a reference standard of the analyte itself (when using an internal standard).[5][6][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a widely used technique for the analysis of phosphoramidites.[8] Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed to separate phosphoramidites from impurities.[8] While not as sensitive as LC-MS/MS for biological samples, HPLC-UV is a robust method for quality control of raw materials.
Application 1: Quantification of Phosphoramidate Prodrugs and their Metabolites in Biological Fluids by LC-MS/MS
Phosphoramidate prodrugs are designed to mask the negative charge of a phosphate group, enhancing cell permeability. Once inside the cell, they are metabolized to the active phosphorylated drug. A prominent example is the anticancer drug Cyclophosphamide.
Signaling Pathway of Cyclophosphamide Activation
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, including this compound mustard, which is the ultimate alkylating agent responsible for its cytotoxic effects.
References
- 1. Focus on phosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTEIN PHOSPHORYLATION - New Pathways, New Tools: Phosphohistidine Signaling in Mammalian Cells [drug-dev.com]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Phosphoramide Functionalization: A Detailed Guide for Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The functionalization of materials with phosphoramide moieties offers a versatile platform for a wide range of applications, from enhancing the flame retardancy of polymers to developing advanced drug delivery systems and biomaterials. The unique properties of the this compound bond, including its hydrolytic stability and potential for biological interactions, make it an attractive functional group in materials science. This document provides detailed application notes and experimental protocols for the this compound functionalization of various materials, presents quantitative data for comparison, and illustrates key experimental workflows.
Applications of this compound Functionalization
This compound-functionalized materials are being explored in diverse fields:
-
Flame Retardants: this compound-containing polymers are effective flame retardants. During combustion, they can promote the formation of a protective char layer and release non-flammable gases, thus inhibiting the spread of fire.[1][2][3]
-
Drug Delivery: The unique chemical properties of phosphoramides are utilized in drug delivery systems. This compound-based dendrimers and functionalized nanoparticles can encapsulate or conjugate therapeutic agents for targeted delivery and controlled release.[4][5][6] The surface functionalization of nanoparticles with phosphoramides can also influence their cellular uptake.
-
Biomaterials and Tissue Engineering: this compound-based hydrogels are being developed as biodegradable matrices for applications like inkjet printing of tissue scaffolds.[7][8][9] These materials can degrade into biocompatible products, such as phosphates, which are natural components of bone.[7][8][9]
-
Surface Modification for Enhanced Biocompatibility: Grafting phosphoramides or related phosphate groups onto the surface of biomaterials can improve their interaction with biological systems, for example, by promoting cell adhesion or reducing non-specific protein binding.[10][11]
-
Electronics and Energy Storage: this compound-functionalized graphene oxide has shown promise as an electrode material for supercapacitors, exhibiting enhanced capacitance.
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of materials with phosphoramides.
Synthesis of a this compound Flame Retardant for Polymers
This protocol describes the synthesis of Dimethyl N,N-bis(2-hydroxyethyl)phosphoramidate (DMBHP), a this compound-based flame retardant.
Materials:
-
Dimethyl phosphite
-
Diethanolamine
-
Carbon tetrachloride (CCl4)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution of dimethyl phosphite (0.1 mol) and carbon tetrachloride (0.1 mol) in anhydrous THF.
-
Cool the mixture to 0–5 °C using an ice bath while stirring.
-
In a separate flask, prepare a solution of diethanolamine (0.1 mol) and triethylamine (0.1 mol) in anhydrous THF.
-
Add the diethanolamine/triethylamine solution dropwise to the cooled dimethyl phosphite solution over a period of 1 hour using an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 11 hours.
-
The resulting product, DMBHP, can be purified by removing the solvent under reduced pressure and washing the residue to remove triethylamine hydrochloride salt.
Functionalization of Graphene Oxide with this compound
This protocol outlines a general method for the functionalization of chlorine-doped graphene oxide (Cl-GO) with a this compound ligand.
Materials:
-
Graphene Oxide (GO)
-
Thionyl chloride (SOCl2)
-
This compound ligand with a reactive amine group (e.g., bis(5-amino-1,3,4-thiadiazol-2-yl) phenylphosphonotrithioate)
-
Chloroform
-
Triethylamine (TEA)
-
Reflux apparatus
Procedure:
-
Chlorination of Graphene Oxide: Prepare chlorine-doped graphene oxide (Cl-GO) by reacting GO with thionyl chloride (SOCl2) under reflux. This step introduces reactive chlorine functional groups on the GO surface.
-
This compound Grafting:
-
Disperse the prepared Cl-GO in chloroform.
-
Prepare a solution of the this compound ligand and triethylamine in chloroform.
-
Add the this compound solution dropwise to the Cl-GO dispersion.
-
Reflux the mixture to facilitate the nucleophilic substitution reaction between the amine groups of the this compound and the chlorine groups on the Cl-GO.
-
-
Purification: After the reaction, the functionalized graphene oxide (L-GO) is collected by filtration, washed extensively with chloroform and other solvents to remove unreacted reagents, and dried.
Preparation of this compound-Based Hydrogels for Tissue Engineering
This protocol describes the preparation of photocurable and biodegradable this compound-based hydrogels via thiol-yne click chemistry.[7][8][9]
Materials:
-
This compound monomer containing alkyne groups (synthesized separately)
-
Thiol-functionalized polyethylene glycol (PEG(SH)₂)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Deionized water
-
UV light source (365 nm)
Procedure:
-
Prepare a 60 wt% solution of the components in deionized water. The formulation should contain stoichiometric amounts of the this compound monomer and the PEG(SH)₂ cross-linker.
-
Add the photoinitiator (e.g., 1.5 wt% based on the total monomer content).
-
Thoroughly mix the solution to ensure homogeneity.
-
To form the hydrogel, expose the solution to UV light (e.g., 365 nm) for a sufficient time to achieve complete photopolymerization. The exposure time will depend on the specific photoinitiator and light intensity.
-
The resulting hydrogel can be used for applications such as inkjet printing of scaffolds.[7][8][9]
Quantitative Data Presentation
The efficiency of this compound functionalization and the properties of the resulting materials can be quantified using various analytical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Flame Retardancy of this compound-Treated Cotton Fabric
| Weight Gain of DMBHP (%) | Limiting Oxygen Index (LOI) (%) | Vertical Flammability Test |
| 0 (Control) | 18.1 | Fails |
| 7.9 | 24.5 | - |
| 15.1 | - | Passes |
| 24.7 | 31.1 | Passes |
Data sourced from a study on a this compound flame retardant for cotton fabrics.
Table 2: Electrochemical Properties of this compound-Functionalized Graphene Oxide
| Electrode Material | Specific Capacitance (F/g at 1 A/g) |
| Chlorine-doped Graphene Oxide (Cl-GO) | 166.3 |
| This compound-functionalized Graphene Oxide (L-GO) | 206.8 |
Data from a study on this compound-functionalized graphene oxide for supercapacitors.
Table 3: Transfection Efficiency and Cytotoxicity of a Fourth Generation Phosphorus Dendrimer (P4)
| Cell Line | Transfection Efficiency (%) | Cell Viability (%) |
| HEK293 | - | ~16% (with pDNA) |
| Mesenchymal Stem Cells (MSCs) | ~2% | 50-55% |
Data from a study on a fourth-generation phosphorus-containing dendrimer for gene delivery.[4]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and logical relationships.
Experimental Workflow for this compound Flame Retardant Synthesis
Workflow for Graphene Oxide Functionalization
Flame Retardant Mechanism of this compound Polymers
Gene Delivery Mechanism of Cationic Phosphorus Dendrimers
References
- 1. Preparation of a Polymeric this compound Flame-Retardant and Its Effect on the Flame-Retardant Properties of Epoxy Resin | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. Fourth Generation Phosphorus-Containing Dendrimers: Prospective Drug and Gene Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered phosphorus dendrimers as powerful non-viral nanoplatforms for gene delivery: a great hope for the future of cancer therapeutics [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Hydrogels as Biodegradable Matrices for Inkjet Printing and Their Nano-Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hydrogels as Biodegradable Matrices for Inkjet Printing and Their Nano-Hydroxyapatite Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorous-Containing Polymers for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-grafting of phosphates onto a polymer for potential biomimetic functionalization of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphoramidate Prodrugs in Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidate prodrugs, particularly those utilizing the ProTide (Pro-nucleotide) technology, represent a significant advancement in antiviral therapy. This approach chemically masks the monophosphate of a nucleoside analogue, neutralizing its negative charge and facilitating passive diffusion across the cell membrane. This strategy effectively bypasses the often inefficient and resistance-prone initial intracellular phosphorylation step required for the activation of many nucleoside antiviral agents. Once inside the cell, the masking groups are enzymatically cleaved, releasing the nucleoside monophosphate, which is then rapidly converted to the pharmacologically active triphosphate. This active form acts as a competitive inhibitor and/or chain terminator for viral polymerases, halting viral replication.[1][2][3] This technology has led to the development of highly successful antiviral drugs, including Sofosbuvir for Hepatitis C virus (HCV), Remdesivir for RNA viruses like SARS-CoV-2, and Tenofovir Alafenamide for HIV and Hepatitis B virus (HBV).[4][5][6]
These application notes provide an overview of the mechanism of action of phosphoramidate prodrugs and detailed protocols for their preclinical evaluation.
Mechanism of Action: The ProTide Approach
The ProTide technology involves the attachment of two key chemical moieties to the phosphate group of a nucleoside monophosphate: an aryl group and an amino acid ester. This design renders the molecule lipophilic, enhancing its cell permeability.[1][7] The intracellular activation is a multi-step process:
-
Ester Hydrolysis: Cellular esterases, such as Cathepsin A or carboxylesterase 1, hydrolyze the amino acid ester to a carboxylate intermediate.[7][8][9]
-
Cyclization and Aryl Group Displacement: The newly formed carboxylate attacks the phosphorus center, leading to the displacement of the aryl group and the formation of a transient cyclic intermediate.[9]
-
Hydrolysis and Monophosphate Release: The cyclic intermediate is hydrolyzed, and the amino acid moiety is released.
-
Phosphoramidase Cleavage: A phosphoramidase enzyme, such as Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the remaining P-N bond, releasing the nucleoside monophosphate.[4]
-
Anabolic Phosphorylation: Cellular kinases then efficiently phosphorylate the nucleoside monophosphate to the active diphosphate and subsequently the triphosphate form.[4][10]
-
Viral Polymerase Inhibition: The nucleoside triphosphate analog is incorporated into the growing viral RNA or DNA chain by the viral polymerase (e.g., RNA-dependent RNA polymerase or reverse transcriptase), leading to chain termination and the cessation of viral replication.[10][11][12]
Data Presentation: Antiviral Activity and Cytotoxicity
The preclinical evaluation of phosphoramidate prodrugs involves determining their antiviral potency and their toxicity to host cells. The key parameters are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of Sofosbuvir against Hepatitis C Virus (HCV)
| HCV Genotype | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| 1a | Huh-7 | 40 - 92 | >10 | >109 - >250 | Replicon Assay |
| 1b | Huh-7 | 15 - 102 | >10 | >98 - >667 | Replicon Assay[2][4] |
| 2a | Huh-7 | 18 - 53 | >10 | >189 - >556 | Replicon Assay[2][4] |
| 2b | Huh-7 | 15 | >10 | >667 | Replicon Assay[4] |
| 3a | Huh-7 | 50 | >10 | >200 | Replicon Assay[4] |
| 4a | Huh-7 | 30 - 130 | >10 | >77 - >333 | Replicon Assay[4][13] |
| 5a | Huh-7 | 15 - 41 | >10 | >244 - >667 | Replicon Assay[4] |
| 6a | Huh-7 | 14 - 120 | >10 | >83 - >714 | Replicon Assay[4] |
Table 2: Antiviral Activity and Cytotoxicity of Remdesivir against SARS-CoV-2
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| SARS-CoV-2 | Vero E6 | 0.77 - 1.65 | >100 | >60 - >130 | Viral Yield Reduction / qRT-PCR[14][15] |
| SARS-CoV-2 | Calu-3 | 0.01 | >10 | >1000 | Viral Yield Reduction[14] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | 0.32 - 0.59 | >100 | >169 - >312 | TCID50 / Plaque Reduction[11] |
Table 3: Antiviral Activity and Cytotoxicity of Tenofovir Alafenamide (TAF) against HIV-1
| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Assay Method |
| HIV-1 (Wild-type) | MT-4 | 5.3 | >4.8 | >903 | Cytopathic Effect Assay[10][16] |
| HIV-1 (Wild-type) | PBMCs | 2.8 | >3.9 | >1385 | Cytopathic Effect Assay[10] |
| HIV-1 (Wild-type) | MT-2 | 0.5 | >4.4 | >8853 | Cytopathic Effect Assay[10] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination (Example: Sofosbuvir)
This assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (Huh-7) containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).[4][17]
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection of replicon-containing cells)
-
Test compound (e.g., Sofosbuvir) and DMSO
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete DMEM (without G418) into a 96-well plate. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.[18]
-
Compound Preparation: Prepare serial dilutions of the test compound in DMEM. The final DMSO concentration should be ≤0.5%.[18]
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and "cells only" control wells.[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[17]
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[18]
-
Data Analysis: Normalize the luciferase signal to the vehicle control to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the EC50 value.[4]
Protocol 2: Plaque Reduction Assay for EC50 Determination (Example: Remdesivir against SARS-CoV-2)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of plaques (zones of cell death) formed in a monolayer of susceptible cells.[11][19]
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS (Infection Medium)
-
SARS-CoV-2 virus stock
-
Test compound (e.g., Remdesivir)
-
Overlay medium (e.g., DMEM with 1.5% agarose)
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Inoculate the cell monolayer with approximately 100 plaque-forming units (PFU) of SARS-CoV-2. Incubate for 1 hour at 37°C.[11]
-
Compound Treatment: Remove the viral inoculum and add medium containing serial dilutions of the test compound. Incubate for 1 hour.[11]
-
Overlay: Remove the compound-containing medium and overlay the cells with 2 mL of overlay medium.[20]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours, or until plaques are visible.[11]
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques.[20]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: MTT Cytotoxicity Assay for CC50 Determination
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria in living cells, which reduces the yellow tetrazolium salt MTT to a purple formazan product.[5][8]
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[18]
-
Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay. Include a "no-drug" control.[18]
-
Incubation: Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no-drug" control. Determine the CC50 value by plotting percent viability against the compound concentration using non-linear regression.[5]
Protocol 4: Determination of Intracellular Triphosphate Levels by LC-MS/MS
This protocol outlines a general method for quantifying the active triphosphate form of the nucleoside analog within cells, which is crucial for pharmacokinetic and pharmacodynamic studies.[1][21]
Materials:
-
Cultured cells
-
Test compound
-
Cold 70% methanol
-
Solid Phase Extraction (SPE) cartridges (strong anion exchange)
-
Acid phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells, count them, and lyse them with cold 70% methanol in water.[1]
-
Nucleotide Extraction: Use strong anion exchange SPE to separate the mono-, di-, and triphosphate nucleotides from the cell lysate.[1]
-
Dephosphorylation: Treat the isolated triphosphate fraction with acid phosphatase to convert the nucleoside triphosphate back to the parent nucleoside.[1]
-
LC-MS/MS Analysis: Quantify the amount of the parent nucleoside using a validated LC-MS/MS method. The concentration is then back-calculated to determine the initial intracellular triphosphate concentration.[21][22]
Conclusion
Phosphoramidate prodrugs have revolutionized antiviral therapy by providing an efficient means of delivering nucleoside monophosphates into target cells. The protocols and data presented here offer a framework for the preclinical evaluation of these promising therapeutic agents. A thorough understanding of their mechanism of action, coupled with robust in vitro assays to determine efficacy and cytotoxicity, is essential for the successful development of new and improved antiviral drugs based on this technology.
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]
- 10. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. researchgate.net [researchgate.net]
- 13. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoramidate Flame Retardants in Epoxy Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of phosphoramidate-based flame retardants in epoxy resin systems. The information is intended to guide researchers in the synthesis, incorporation, and evaluation of these compounds to enhance the fire safety of epoxy-based materials.
Introduction to Phosphoramidate Flame Retardants
Epoxy resins are widely used in electronics, aerospace, and construction due to their excellent mechanical properties and chemical resistance.[1][2] However, their inherent flammability limits their application in areas with stringent fire safety requirements.[1][2] Phosphoramidates, a class of organophosphorus compounds, have emerged as effective halogen-free flame retardants for epoxy resins.[3] They offer the potential for high flame retardancy, often through a synergistic effect between phosphorus and nitrogen, which can promote char formation and inhibit combustion in both the gas and condensed phases.[3][4][5][6]
These compounds can be incorporated into the epoxy matrix either as additives or as reactive components that become part of the polymer network.[1][7] Reactive phosphoramidates are often preferred as they are less prone to migration and can better maintain the mechanical properties of the final material.[1][8]
Experimental Data on Flame Retardant Performance
The effectiveness of various phosphoramidate and other phosphorus-based flame retardants in epoxy resins is summarized below. The data is compiled from Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and cone calorimetry.
Table 1: Flame Retardant Properties of Epoxy Resin Formulations
| Flame Retardant (FR) | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |
| Neat Epoxy | 0 | 0 | 22.5 | No Rating | - | - | - | [9] |
| Neat Epoxy | 0 | 0 | 21 | No Rating | - | - | - | [10] |
| DPCA | 5 | - | 27.1 | - | Reduced by 40.69% | - | - | [11] |
| DCA | 5 | - | 31.6 | - | Reduced by 36.69% | - | - | [11] |
| PCS | 7 | - | 31.2 | V-0 | Reduced by 59.7% | Reduced by 63.7% | - | [4] |
| TDA | 25 | 1.05 | 33.4 | V-0 | - | Reduced by 28.9% | Increased by 76.2% | [9] |
| PDPA | 4 | - | 33.4 | V-0 | Reduced by 40.9% | Reduced by 24.6% | - | [12] |
| BDMPP | 14 | 1.11 | 33.8 | V-0 | - | - | - | [12] |
| TEDAP | - | - | 33 | V-0 | Reduced to 1/10 of neat epoxy | - | - | [10] |
| Fluorinated α-aminophosphonate | - | - | 34.6 | - | - | - | - | [13][14] |
| ATZ | 6 | - | 33.7 | V-0 | Significantly Reduced | Significantly Reduced | - | [2][15] |
| ODOPB-Borate | 6 | - | - | V-0 | - | - | - | [16] |
Note: "-" indicates data not provided in the source.
Experimental Protocols
This section provides detailed protocols for the synthesis of a generic phosphoramidate flame retardant, its incorporation into an epoxy resin, and the subsequent evaluation of the flame-retardant properties.
Synthesis of a Novel Phosphoramidate Flame Retardant (Generic Procedure)
This protocol is a generalized representation based on common synthesis routes for phosphoramidate flame retardants.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Aniline (or other primary/secondary amine)
-
Phenol (or other alcohol/phenol)
-
Triethylamine (or other base)
-
Toluene (or other anhydrous solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Dissolve the selected amine (e.g., aniline) and triethylamine in anhydrous toluene in the flask and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride in anhydrous toluene to the flask via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
In a separate flask, prepare a solution of the alcohol or phenol (e.g., phenol) and triethylamine in anhydrous toluene.
-
Slowly add the previously formed phosphorodiamidic chloride solution to the phenol solution at 0-5 °C.
-
After the addition, allow the mixture to stir at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with deionized water, 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude phosphoramidate product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Characterize the final product using FTIR, ¹H NMR, ³¹P NMR, and mass spectrometry.
Preparation of Flame-Retardant Epoxy Resin Samples
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Phosphoramidate flame retardant (synthesized or commercial)
-
Curing agent (e.g., 4,4'-diaminodiphenyl methane (DDM) or 4,4'-diaminodiphenylsulfone (DDS))[9]
-
Mold for sample casting
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Preheat the epoxy resin (DGEBA) to a suitable temperature (e.g., 100-120 °C) to reduce its viscosity.
-
Add the desired amount of the phosphoramidate flame retardant to the preheated epoxy resin.
-
Mechanically stir the mixture until a homogeneous, transparent solution is obtained.[9]
-
Add the stoichiometric amount of the curing agent (e.g., DDS) to the mixture and continue stirring until the curing agent is completely dissolved.[9]
-
Degas the mixture in a vacuum oven for 10-20 minutes to remove any entrapped air bubbles.
-
Pour the bubble-free mixture into a preheated mold.
-
Cure the samples in a programmable oven using a specific curing cycle (e.g., 150 °C for 3 hours followed by 180 °C for 5 hours).[9]
-
After curing, allow the samples to cool down slowly to room temperature before demolding.
Evaluation of Flame Retardancy
3.3.1. Limiting Oxygen Index (LOI)
-
Apparatus: LOI instrument.
-
Sample Dimensions: Typically 100-150 mm in length, 6.5 ± 0.5 mm in width, and 3.0 ± 0.2 mm in thickness.
-
Procedure:
-
Mount the sample vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the sample using a pilot flame.
-
Observe the burning behavior of the sample.
-
Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for 3 minutes or consumption of 50 mm of the sample is determined.
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.
-
3.3.2. UL-94 Vertical Burning Test
-
Apparatus: UL-94 test chamber.
-
Sample Dimensions: Typically 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a thickness as specified in the standard.
-
Procedure:
-
Condition the samples prior to testing.
-
Mount a sample vertically in the test chamber.
-
Place a layer of dry absorbent cotton below the sample.
-
Apply a specified flame to the bottom edge of the sample for 10 seconds and then remove it.
-
Record the afterflame time (t₁).
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.
-
3.3.3. Cone Calorimetry
-
Apparatus: Cone calorimeter.
-
Sample Dimensions: Typically 100 mm x 100 mm with a thickness not exceeding 50 mm.
-
Procedure:
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample horizontally in the sample holder.
-
Expose the sample to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the evolved gases with a spark igniter.
-
Continuously measure parameters such as time to ignition (TTI), heat release rate (HRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) throughout the combustion process.
-
Mechanism of Action
Phosphoramidate flame retardants typically act through a combination of gas-phase and condensed-phase mechanisms to suppress fire.
-
Gas-Phase Mechanism: During combustion, the phosphoramidate decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•).[5][6] These radicals act as scavengers for the high-energy H• and OH• radicals in the flame, interrupting the exothermic chain reactions of combustion.[5] Nitrogen-containing species released can also dilute the flammable gases.
-
Condensed-Phase Mechanism: In the solid phase, the phosphorus-containing compounds can decompose to form phosphoric acid.[6] This acid acts as a catalyst for the dehydration and carbonization of the epoxy resin, leading to the formation of a protective char layer.[6][17] This char layer insulates the underlying material from heat and oxygen, and acts as a barrier to prevent the escape of flammable volatiles.[6] The presence of nitrogen often enhances the stability and integrity of this char layer.
Visualizations
General Experimental Workflow
Caption: Workflow for developing and testing phosphoramidate flame-retardant epoxy resins.
Flame Retardant Mechanism of Phosphoramidates
Caption: Dual-phase flame retardant mechanism of phosphoramidates in epoxy resins.
References
- 1. Flame Retardant Compounds for Epoxy Resins: A Review [jips.ippi.ac.ir]
- 2. Recent Developments in the Flame-Retardant System of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Novel Flame Retardant Containing Phosphorus, Nitrogen, and Silicon and Its Application in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. Item - α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - Deakin University - Figshare [dro.deakin.edu.au]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a phosphoramidate flame retardant and its fl... [degruyterbrill.com]
Phosphoramidate Ligands in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidate ligands have emerged as a versatile and powerful class of ligands in transition metal-catalyzed cross-coupling reactions. Their unique steric and electronic properties, which can be readily tuned through modular synthesis, have led to significant advancements in the efficiency and selectivity of various carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions.[1][2] This document provides detailed application notes and experimental protocols for the use of phosphoramidate ligands in key cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction to Phosphoramidate Ligands
Phosphoramidate ligands are characterized by a trivalent phosphorus atom bonded to two oxygen atoms and one nitrogen atom. This P(O)₂N structure imparts a distinct electronic profile compared to traditional phosphine ligands. The nitrogen atom's lone pair can participate in pπ-dπ back-bonding with the phosphorus atom, influencing the ligand's donor-acceptor properties. Furthermore, the substituents on the nitrogen and the diol backbone can be easily modified, allowing for fine-tuning of the ligand's steric bulk and electronic nature.[2] These features make phosphoramidate ligands highly effective in stabilizing catalytically active metal centers and promoting key elementary steps in the catalytic cycle.
Key Advantages of Phosphoramidate Ligands:
-
Tunable Steric and Electronic Properties: The modular synthesis allows for the creation of extensive ligand libraries for high-throughput screening and optimization.[1][2]
-
Enhanced Catalytic Activity: In many cases, phosphoramidate ligands lead to higher turnover numbers (TON) and turnover frequencies (TOF) compared to other ligand classes.
-
High Enantioselectivity: Chiral phosphoramidate ligands, often derived from BINOL or TADDOL backbones, have demonstrated exceptional performance in asymmetric catalysis.[1][3]
-
Air and Moisture Stability: Many phosphoramidate ligands and their corresponding metal complexes exhibit greater stability towards air and moisture compared to traditional phosphine ligands, simplifying their handling and application.[4][5]
Synthesis of Monodentate Phosphoramidate Ligands
A general and scalable protocol for the synthesis of monodentate phosphoramidate ligands, such as those derived from BINOL, is presented below. This method involves the reaction of a phosphorochloridite with an amine.
Experimental Protocol: Synthesis of a BINOL-derived Phosphoramidate Ligand
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) (BINOL)
-
Phosphorus trichloride (PCl₃)
-
1-Methyl-2-pyrrolidinone (NMP) (catalyst)
-
Desired secondary amine (e.g., diethylamine)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
Procedure:
Step 1: Synthesis of the Phosphorochloridite
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-BINOL (1.0 eq).
-
Add phosphorus trichloride (excess, e.g., 5-10 eq) and a catalytic amount of NMP (e.g., 0.01 eq).
-
Heat the reaction mixture (e.g., to 80-90 °C) with stirring until the BINOL has completely dissolved and the reaction is complete (monitor by ³¹P NMR).
-
Remove the excess PCl₃ under reduced pressure to obtain the crude phosphorochloridite as a solid. This can be used in the next step without further purification.
Step 2: Amination
-
Dissolve the crude phosphorochloridite (1.0 eq) in anhydrous toluene in a separate dried Schlenk flask under an inert atmosphere.
-
In another flask, dissolve the desired secondary amine (e.g., diethylamine, 1.1 eq) and triethylamine (1.2 eq) in anhydrous toluene.
-
Slowly add the amine solution to the phosphorochloridite solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphoramidate ligand.
Experimental Workflow for Phosphoramidate Ligand Synthesis
Caption: General workflow for the two-step synthesis of phosphoramidate ligands.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Chiral phosphoramidate ligands have been successfully employed in asymmetric Suzuki-Miyaura reactions, particularly for the synthesis of axially chiral biaryls, with high yields and excellent enantioselectivities.[6][7]
Application Example: Asymmetric Suzuki-Miyaura Coupling
Phosphoramidate-stabilized palladium nanoparticles (PdNPs) have been shown to be highly effective and recyclable catalysts for the asymmetric Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[6][8]
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling using Phosphoramidate-Stabilized PdNPs [6]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Phosphoramidate-stabilized PdNP catalyst (e.g., 1-5 mol% Pd)
-
Solvent (e.g., DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the phosphoramidate-stabilized PdNP catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., 60-100 °C) until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Quantitative Data for Asymmetric Suzuki-Miyaura Coupling [6]
| Entry | Aryl Halide | Arylboronic Acid | Ligand/Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | 1-Bromo-2-naphthol | 1-Naphthylboronic acid | (S)-BINOL-derived phosphoramidate-PdNPs | K₂CO₃ | DMF | 80 | 24 | 85 | >99 | [6] |
| 2 | 2-Bromo-1-naphthol | 1-Naphthylboronic acid | (S)-BINOL-derived phosphoramidate-PdNPs | Cs₂CO₃ | DMF | 80 | 24 | 82 | >99 | [6] |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While detailed protocols specifically highlighting phosphoramidate ligands are less common than for Suzuki couplings, their tunable nature makes them promising candidates for this transformation, particularly in asymmetric variants.[9][10][11][12]
General Considerations for Buchwald-Hartwig Amination with Phosphoramidate Ligands:
-
Precatalyst: Air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility.[4][5]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
Illustrative Experimental Protocol (General):
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Pd(II) precatalyst, 1-2 mol%)
-
Phosphoramidate ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphoramidate ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination (Illustrative)
Data for phosphoramidate ligands in Buchwald-Hartwig amination is less systematically tabulated in the literature compared to other ligand classes. The following is an illustrative table based on the potential of these ligands.
| Entry | Aryl Halide | Amine | Ligand/Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / Chiral Phosphoramidate | NaOtBu | Toluene | 100 | 12 | Anticipated High |
| 2 | Bromobenzene | Aniline | Pd₂(dba)₃ / Monodentate Phosphoramidate | K₃PO₄ | Dioxane | 110 | 16 | Anticipated High |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is a vital tool for the synthesis of substituted alkynes. Phosphoramidate ligands have the potential to enhance the efficiency of this reaction, particularly in copper-free protocols.[13]
General Considerations for Sonogashira Coupling with Phosphoramidate Ligands:
-
Copper Co-catalyst: While traditional Sonogashira reactions employ a copper(I) co-catalyst, phosphoramidate ligands may facilitate copper-free conditions, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used.
-
Solvent: A variety of solvents can be used, including THF, DMF, and toluene.
Illustrative Experimental Protocol (General):
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂, 1-2 mol%)
-
Phosphoramidate ligand (2-4 mol%)
-
Copper(I) iodide (CuI, optional, 1-5 mol%)
-
Amine base (e.g., Et₃N, 2.0 eq)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphoramidate ligand, and CuI (if used).
-
Add the anhydrous solvent, followed by the aryl halide, terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired substituted alkyne.
Quantitative Data for Sonogashira Coupling (Illustrative)
Specific data for phosphoramidate ligands in Sonogashira coupling is an emerging area of research.
| Entry | Aryl Halide | Terminal Alkyne | Ligand/Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / Phosphoramidate | Et₃N | THF | RT | 6 | Anticipated High |
| 2 | 4-Bromotoluene | 1-Hexyne | Pd(OAc)₂ / Phosphoramidate / CuI | iPr₂NH | DMF | 60 | 12 | Anticipated High |
Catalytic Cycle of Sonogashira Coupling
Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Conclusion
Phosphoramidate ligands represent a highly versatile and effective class of ligands for a range of palladium-catalyzed cross-coupling reactions. Their modularity allows for the rational design and fine-tuning of their properties to achieve optimal performance in terms of activity, selectivity, and stability. The provided protocols and data serve as a starting point for researchers to explore the potential of phosphoramidate ligands in their own synthetic endeavors. As research in this area continues, the development of new phosphoramidate ligands and their application in an even broader range of cross-coupling and other catalytic transformations is anticipated.
References
- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 4. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 5. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis of Phosphoramidate Nucleosides: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the synthesis of phosphoramidate nucleosides, a critical class of compounds in drug development, particularly for antiviral and anticancer therapies. The methodologies covered include the widely used phosphoramidite and H-phosphonate approaches, as well as the innovative ProTide™ technology for prodrug synthesis. This guide is intended to equip researchers with the necessary information to design and execute the synthesis of phosphoramidate nucleosides efficiently and effectively.
Introduction
Phosphoramidate nucleosides are analogues of natural nucleosides where one of the non-bridging oxygen atoms in the phosphate group is replaced by a nitrogen atom. This modification can significantly enhance the biological activity and pharmacokinetic properties of nucleoside-based drugs. The ProTide (pronucleotide) approach, for instance, utilizes a phosphoramidate moiety to deliver a nucleoside monophosphate into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analogue drugs.[1][2] This strategy has led to the development of several FDA-approved antiviral drugs.[2][3]
The synthesis of these complex molecules requires a multi-step process involving the protection of reactive functional groups, the formation of the phosphorus-nitrogen bond, and subsequent purification. This guide details the key synthetic strategies and provides step-by-step protocols for their implementation in a laboratory setting.
Key Synthetic Strategies
The synthesis of phosphoramidate nucleosides primarily relies on three established methods:
-
The Phosphoramidite Method: This is the most common approach for the synthesis of oligonucleotides and can be adapted for the synthesis of individual phosphoramidate nucleosides.[4][][6] It involves the use of nucleoside phosphoramidites as building blocks, which are coupled to a nucleophile (such as an alcohol or another nucleoside) in the presence of an activator.[] The resulting phosphite triester is then oxidized or sulfurized to form the stable phosphate or phosphorothioate linkage.[7]
-
The H-Phosphonate Method: This method offers an alternative route that can be advantageous for certain applications, such as the synthesis of backbone-modified oligonucleotides, including phosphoramidates.[8][9][10] It utilizes nucleoside H-phosphonates as monomers, which are activated and coupled to a nucleoside. A key feature is that the oxidation or sulfurization step can be performed at the end of the synthesis, allowing for the introduction of various modifications.[8]
-
The ProTide™ Approach: This specialized phosphoramidate prodrug strategy involves masking the phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group.[1][2] This enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.[1] Inside the cell, enzymatic cleavage releases the active nucleoside monophosphate.[11]
Data Presentation: Comparative Analysis of Synthetic Methods
The choice of synthetic method can significantly impact the yield and purity of the final phosphoramidate nucleoside. The following table summarizes typical quantitative data associated with the different synthetic approaches.
| Parameter | Phosphoramidite Method | H-Phosphonate Method | ProTide™ Approach |
| Typical Yield | 85-98% per coupling step | 90-98% per coupling step | 40-70% overall yield |
| Purity (post-purification) | >98% | >97% | >99% |
| Key Reagents | Nucleoside phosphoramidites, activator (e.g., tetrazole), oxidizing agent (e.g., iodine) | Nucleoside H-phosphonates, activator (e.g., pivaloyl chloride), oxidizing/sulfurizing agent | Aryl phosphorodichloridate, amino acid ester, nucleoside |
| Advantages | High coupling efficiency, well-established, automatable | Stable intermediates, late-stage oxidation allows for diverse modifications | Delivers monophosphate intracellularly, bypasses initial phosphorylation |
| Disadvantages | Moisture sensitive reagents | Slower coupling kinetics compared to phosphoramidites | Multi-step synthesis, potential for diastereomeric mixtures |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of phosphoramidate nucleosides.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Purification of products is typically achieved by silica gel column chromatography.[4]
Protocol 1: Synthesis of a Nucleoside Phosphoramidite Building Block
This protocol describes the synthesis of a 5'-O-DMT-3'-O-(N,N-diisopropyl-2-cyanoethylphosphoramidite) derivative of a protected nucleoside, a key intermediate in the phosphoramidite method.
Materials:
-
5'-O-Dimethoxytrityl (DMT) protected nucleoside
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate/Triethylamine solvent system for chromatography
Procedure:
-
Dissolve the 5'-O-DMT protected nucleoside (1 equivalent) in anhydrous DCM.
-
Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient containing 1-2% triethylamine to afford the desired nucleoside phosphoramidite.
Characterization:
-
The purity of the phosphoramidite can be assessed by ³¹P NMR spectroscopy, which should show a characteristic signal around 149 ppm.[4][12][13]
Protocol 2: Synthesis of a Dinucleoside Phosphoramidate via the Phosphoramidite Method
This protocol outlines the coupling of a nucleoside phosphoramidite to a second nucleoside to form a phosphoramidate linkage.
Materials:
-
Nucleoside phosphoramidite (1.2 equivalents)
-
5'-OH unprotected nucleoside (1 equivalent)
-
Activator (e.g., 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile, 0.25 M)
-
Oxidizing solution (e.g., 0.1 M Iodine in THF/Pyridine/Water)
-
Anhydrous Acetonitrile
-
Ammonium hydroxide solution (30%)
Procedure:
-
Co-evaporate the 5'-OH unprotected nucleoside with anhydrous acetonitrile three times and dissolve in anhydrous acetonitrile.
-
Add the nucleoside phosphoramidite to the solution.
-
Add the activator solution and stir the reaction at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion of the coupling, add the oxidizing solution and stir for 5 minutes.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Concentrate the reaction mixture under reduced pressure.
-
Deprotect the resulting dinucleoside by treating with concentrated ammonium hydroxide at 55 °C for 12-16 hours.
-
Purify the final phosphoramidate dinucleoside by reverse-phase HPLC.
Protocol 3: Synthesis of a Nucleoside H-Phosphonate
This protocol describes the preparation of a nucleoside H-phosphonate monomer.
Materials:
-
5'-O-DMT protected nucleoside
-
Phosphorous trichloride
-
Imidazole
-
Triethylamine
-
Pyridine
-
Water
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of phosphorous trichloride (1 equivalent) in anhydrous DCM at 0 °C, add a solution of imidazole (3 equivalents) in DCM.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the 5'-O-DMT protected nucleoside (0.8 equivalents) in DCM to the reaction mixture.
-
Stir for 30 minutes at room temperature.
-
Add water to hydrolyze the intermediate.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel chromatography to yield the nucleoside H-phosphonate.
Protocol 4: Synthesis of a Phosphoramidate via the H-Phosphonate Method
This protocol details the coupling of a nucleoside H-phosphonate with an amine in the presence of an oxidizing agent.
Materials:
-
Nucleoside H-phosphonate (1 equivalent)
-
Primary or secondary amine (5 equivalents)
-
Carbon tetrachloride (or other oxidizing agent)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the nucleoside H-phosphonate in a mixture of anhydrous DCM and pyridine.
-
Add the amine to the solution.
-
Add carbon tetrachloride and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the resulting phosphoramidate by silica gel chromatography.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis of phosphoramidate nucleosides.
Caption: Overview of synthetic workflows for phosphoramidate nucleosides.
Caption: The phosphoramidite cycle for oligonucleotide synthesis.
Purification and Characterization
Purification:
-
Silica Gel Chromatography: This is the most common method for purifying phosphoramidite nucleosides and their precursors.[4] A solvent system of hexanes and ethyl acetate, often with a small amount of triethylamine to prevent degradation of the phosphoramidite moiety, is typically used.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the preferred method for the final purification of deprotected phosphoramidate nucleosides and oligonucleotides.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a crucial technique for characterizing phosphoramidate nucleosides. The phosphorus atom in a phosphoramidite typically resonates around 149 ppm, while the oxidized phosphotriester appears in the -25 to 99 ppm region.[12][13] The presence of two diastereomers can often be observed as two distinct peaks.[4][12]
-
¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the nucleoside and the presence of protecting groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.
Conclusion
The synthesis of phosphoramidate nucleosides is a cornerstone of modern medicinal chemistry and drug development. The phosphoramidite and H-phosphonate methods provide versatile and efficient routes to these important molecules, while the ProTide™ approach offers a powerful strategy for enhancing their therapeutic potential. By understanding the principles and mastering the protocols outlined in this guide, researchers can confidently undertake the synthesis of novel phosphoramidate nucleoside analogues for a wide range of biological applications.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 6. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Link: Phosphonate Oligos [genelink.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
Application Notes and Protocols for Asymmetric Hydrogenation Using Phosphoramide Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to enantiomerically enriched molecules, which are crucial building blocks for pharmaceuticals and other fine chemicals. Among the diverse array of chiral ligands developed for transition metal-catalyzed hydrogenation, phosphoramidites have emerged as a privileged class. Their modular synthesis, air and moisture stability, and the high levels of enantioselectivity they impart in reactions catalyzed by rhodium, iridium, and ruthenium have led to their widespread application.[1][2][3][4]
These application notes provide an overview of the use of phosphoramide-based catalysts in asymmetric hydrogenation, with a focus on practical experimental protocols for researchers in academia and industry.
Ligand Synthesis: General Protocol for Monodentate Phosphoramidite Ligands
The modularity of phosphoramidite ligands allows for the rapid synthesis of ligand libraries for catalyst screening and optimization.[5][6] A common and versatile method involves the reaction of a chiral diol with a phosphorus triamide or a two-step procedure involving a phosphorochloridite intermediate.
A general procedure for the synthesis of BINOL-derived phosphoramidite ligands, such as MonoPhos, is as follows:
-
To a solution of the chiral diol (e.g., (S)-BINOL) (1.0 eq.) in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by ³¹P NMR until the formation of the phosphorochloridite is complete.
-
In a separate flask, dissolve the desired amine (e.g., dimethylamine or piperidine) (1.0 eq.) and triethylamine (1.2 eq.) in the same anhydrous solvent under an inert atmosphere and cool to 0 °C.
-
Slowly add the freshly prepared phosphorochloridite solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the resulting suspension to remove the triethylamine hydrochloride salt.
-
The filtrate, containing the phosphoramidite ligand, can be used directly for catalysis ("instant ligand") or the solvent can be removed under reduced pressure and the ligand purified by column chromatography on silica gel.[6][7]
Application 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Olefins
Rhodium complexes of chiral phosphoramidites are highly effective for the asymmetric hydrogenation of various functionalized olefins, such as dehydroamino acids and enamides, which are precursors to chiral amino acids and amines.[2][4]
Data Presentation: Rh-Catalyzed Hydrogenation of Dehydroamino Acid and Enamide Derivatives
| Entry | Substrate | Ligand | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Methyl (Z)-2-acetamidoacrylate | (S)-MonoPhos | 1000:1 | MeOH | 15 | 25 | 1 | >99 | 98 (R) | [4] |
| 2 | Methyl (Z)-α-acetamidocinnamate | (S)-MonoPhos | 1000:1 | EtOAc | 15 | 25 | 4 | >99 | 96 (R) | [4] |
| 3 | (E)-Methyl 3-acetamidobut-2-enoate | Ligand 2¹ | 100:1 | CH₂Cl₂ | 10 | 25 | 16 | >99 | 98 (S) | [8][9] |
| 4 | (Z)-Methyl 3-acetamidobut-2-enoate | Ligand 3² | 100:1 | CH₂Cl₂ | 10 | 25 | 16 | >99 | 95 (R) | [8][9] |
| 5 | N-(1-phenylvinyl)acetamide | (S)-MonoPhos | 50:1 | EtOAc | 15 | 25 | 20 | >99 | 94 (R) | [4] |
¹Ligand 2 is a BINOL-derived phosphoramidite with a chiral amine moiety. ²Ligand 3 is a BINOL-derived phosphoramidite with a different chiral amine moiety.
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation (in situ):
-
In a glovebox, dissolve the rhodium precursor, [Rh(COD)₂]BF₄ (1.0 eq.), and the chiral phosphoramidite ligand (2.1 eq.) in a degassed, anhydrous solvent (e.g., ethyl acetate or dichloromethane).
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: [4]
-
In a glovebox, place the substrate (e.g., N-acetyl-α-arylenamide, 1.0 mmol) in a glass vial equipped with a magnetic stir bar.
-
Add the freshly prepared catalyst solution (S/C = 50:1 to 1000:1).
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 15 bar) with hydrogen.
-
Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time (typically 4-20 hours).
-
After the reaction is complete, vent the autoclave carefully.
-
The conversion can be determined by ¹H NMR or GC analysis of the crude reaction mixture.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis after passing the crude mixture through a short pad of silica gel.
Application 2: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins
Iridium catalysts featuring chiral P,N-ligands, including phosphoramidites, have revolutionized the asymmetric hydrogenation of unfunctionalized olefins, which lack a coordinating group and are challenging substrates for traditional rhodium and ruthenium catalysts.[3][10][11]
Data Presentation: Ir-Catalyzed Hydrogenation of Tri- and Tetrasubstituted Olefins
| Entry | Substrate | Ligand Type | S/C Ratio | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | (E)-1,2-diphenyl-1-propene | Pyridine-phosphinite | 100:1 | CH₂Cl₂ | 50 | 25 | 2 | >99 | 98 | [3] |
| 2 | (E)-2-Cyclohexyl-2-butene | Bicyclic Pyridine-N,P | 100:1 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 97 | [10] |
| 3 | 1-Methyl-3,4-dihydronaphthalene | Phosphanyloxazoline | 100:1 | CH₂Cl₂ | 50 | 25 | 2 | >99 | 96 | [12] |
| 4 | N-(1-Phenylethylidene)benzenamine | Phosphine-phosphoramidite | 1000:1 | Toluene | 60 | 25 | 24 | >99 | 98 (R) | [13][14] |
Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation (in situ): [3][10]
-
In a glovebox, place the iridium precursor, [Ir(COD)Cl]₂ (1.0 eq.), and the chiral phosphoramidite or P,N-ligand (2.2 eq.) in a Schlenk tube.
-
Add degassed, anhydrous solvent (e.g., CH₂Cl₂).
-
Stir the mixture at room temperature for 1 hour. This solution is the catalyst precursor.
Hydrogenation Reaction: [3][10]
-
In a glovebox, add the substrate (e.g., unfunctionalized olefin, 1.0 mmol) to a vial or autoclave insert containing a stir bar.
-
Add the desired amount of the catalyst solution (S/C typically 100:1).
-
Seal the reaction vessel, place it in an autoclave, and purge with hydrogen.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction at room temperature for the required time (2-24 h).
-
After venting the autoclave, determine the conversion and enantiomeric excess by GC or HPLC analysis, often using a chiral stationary phase column.
Application 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Ruthenium catalysts, particularly those containing both a chiral phosphoramidite and a chiral diamine, are highly effective for the asymmetric hydrogenation of aromatic ketones, yielding valuable chiral secondary alcohols.[15]
Data Presentation: Ru-Catalyzed Asymmetric Hydrogenation of Aromatic Ketones
| Entry | Substrate | Ligand | Diamine | S/C Ratio | Solvent | Base | Pressure (bar H₂) | Temp (°C) | ee (%) | Ref |
| 1 | Acetophenone | (S)-PipPhos | (S,S)-DPEN | 1000:1 | i-PrOH | KOtBu | 20 | 25 | 95 (R) | [15] |
| 2 | 2-Acetylnaphthalene | (S)-PipPhos | (S,S)-DPEN | 1000:1 | i-PrOH | KOtBu | 20 | 25 | 97 (R) | [15] |
| 3 | 1-Indanone | (S)-PipPhos | (S,S)-DPEN | 1000:1 | i-PrOH | KOtBu | 20 | 25 | 96 (S) | [15] |
| 4 | 2-Chloroacetophenone | (S)-PipPhos | (S,S)-DPEN | 1000:1 | i-PrOH | KOtBu | 20 | 25 | 97 (R) | [15] |
PipPhos is a bulky monodentate phosphoramidite. DPEN is 1,2-diphenylethylenediamine.
Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
Catalyst Precursor Preparation: [15]
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq.) and the chiral phosphoramidite ligand (4.0 eq.) in anhydrous CH₂Cl₂.
-
Stir the solution at room temperature for 3 hours.
-
Add the chiral diamine (e.g., (S,S)-DPEN, 2.0 eq.) and stir the mixture overnight at room temperature.
-
Remove the solvent under reduced pressure to yield the pre-catalyst, which can be used without further purification.
Hydrogenation Reaction: [15]
-
In a glovebox, charge an autoclave insert with the substrate (e.g., aromatic ketone, 1.0 mmol), the Ru pre-catalyst (0.001 mmol, S/C = 1000), and a base (e.g., KOtBu, 0.01 mmol).
-
Add degassed isopropanol (i-PrOH) as the solvent.
-
Seal the vessel, place it in the autoclave, and purge with hydrogen.
-
Pressurize with H₂ to the desired pressure (e.g., 20 bar).
-
Stir the reaction at room temperature until full conversion is observed (typically monitored by GC).
-
After completion, cool the reaction, vent the autoclave, and analyze the conversion and enantiomeric excess by chiral GC or HPLC.
Product Analysis: Determination of Enantiomeric Excess
The determination of enantiomeric excess (ee) is critical in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
General HPLC Method Development Strategy: [16][17][18]
-
Column Screening: Start with columns that have broad enantiorecognition capabilities. For many products of asymmetric hydrogenation (alcohols, amines, amides), polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are effective.[16][17]
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[16] For basic analytes (amines), add a small amount of a basic additive like diethylamine (0.1%). For acidic analytes, add an acidic additive like trifluoroacetic acid (0.1%).
-
Reversed Phase: Use mixtures of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once a separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
Example Conditions for Chiral Amine/Amide Products:
-
Column: Chiralpak AD-H or Chiralcel OD-H
-
Mobile Phase: Hexane/Isopropanol (90/10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Conclusion
This compound-based catalysts are powerful tools for asymmetric hydrogenation, offering high enantioselectivities for a broad range of substrates. The modularity of these ligands allows for fine-tuning of the catalyst structure to achieve optimal performance for a specific transformation. The protocols and data presented here provide a practical starting point for researchers looking to apply this versatile catalyst class in their synthetic endeavors, from small-scale laboratory experiments to process development in the pharmaceutical industry.
References
- 1. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly enantioselective rhodium-catalyzed hydrogenation of beta-dehydroamino acid derivatives using monodentate phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. scribd.com [scribd.com]
- 13. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 14. Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-arylimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
Phosphoramide in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The synthesis of phosphopeptides is therefore indispensable for studying these pathways and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of phosphoramide-based methods in solid-phase peptide synthesis (SPPS), a cornerstone technique for generating high-purity phosphopeptides.
Two primary strategies are employed for the synthesis of phosphopeptides via SPPS: the "building block" approach, which utilizes pre-phosphorylated amino acid monomers, and the "post-synthetic modification" approach, where the phosphate group is introduced after peptide chain assembly. This compound chemistry, particularly the use of phosphoramidites, is a key component of the building block strategy, offering high efficiency and compatibility with standard Fmoc-SPPS protocols. Additionally, the Staudinger-phosphite reaction provides a chemoselective method for the introduction of phosphoramidate linkages.
Application Notes
This compound-based methods are applicable to a wide range of research and development activities:
-
Signal Transduction Research: Synthetic phosphopeptides are essential tools for investigating phosphorylation-dependent signaling pathways, such as the well-studied EGFR-Ras-Raf-MEK-ERK cascade.[1][2] They can be used as substrates for kinases and phosphatases, as binding partners in pull-down assays to identify interacting proteins, and as standards in mass spectrometry-based phosphoproteomics.
-
Drug Discovery and Development: Phosphopeptide analogs can act as inhibitors or modulators of protein-protein interactions that are mediated by phosphodomains like SH2 and PTB domains.[3] The development of stable phosphonamidate peptide analogs can lead to drug candidates with improved pharmacokinetic properties.[4]
-
Antibody Production and Characterization: Synthetic phosphopeptides are widely used as antigens to generate phospho-specific antibodies, which are invaluable reagents for detecting and quantifying protein phosphorylation events in cells and tissues.
-
Biochemical Assay Development: Labeled phosphopeptides can be used to develop high-throughput screening assays for identifying and characterizing enzyme inhibitors or activators.
Quantitative Data on Phosphopeptide Synthesis
The success of phosphopeptide synthesis is highly dependent on the chosen strategy, the peptide sequence, and the reaction conditions. The following tables summarize representative data on the purity and yield of phosphopeptides synthesized using various methods.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| CTEDQY(pS)LVED-NH2 | Microwave-assisted Fmoc-SPPS | 82 | Not Reported | High Efficiency Synthesis of Phosphopeptides |
| CPSPA(pT)DPSLY-NH2 | Microwave-assisted Fmoc-SPPS | 73 | Not Reported | High Efficiency Synthesis of Phosphopeptides |
| CSDGG(pY)MDMSK-NH2 | Microwave-assisted Fmoc-SPPS | 62 | Not Reported | High Efficiency Synthesis of Phosphopeptides |
| V2R-5p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 37.2 | 33.6 | [5] |
| APC-4p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 25.8 | 15.2 | [5] |
| Tau-6p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 7.7 | 3.6 | [5] |
| FFAR4-5p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 21.3 | 12.8 | [5] |
| p53-5p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 15.4 | 9.1 | [5] |
| Vim-4p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 30.1 | 25.3 | [5] |
| PLam-4p | Accelerated Multiphosphorylated Peptide Synthesis (AMPS) | 18.9 | 10.5 | [5] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of Phosphopeptides using Phosphoramidite Building Blocks
This protocol outlines the general steps for the synthesis of a phosphopeptide on a solid support using Fmoc-protected phosphoramidite amino acid monomers.
1. Resin Selection and Preparation:
-
Select a suitable resin based on the C-terminal of the desired peptide (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[3]
-
Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[6]
2. First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) and an activating agent such as HBTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
3. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.[3]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (including phosphoramidite monomers) (4 equivalents) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF.
-
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the phosphopeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified phosphopeptide by mass spectrometry (MS) and analytical RP-HPLC.
Caption: Fmoc-SPPS workflow for phosphopeptide synthesis.
Protocol 2: Solid-Phase Staudinger-Phosphite Reaction for Phosphoramidate Peptide Synthesis
This protocol describes a method for generating a phosphoramidate linkage within a peptide on a solid support. This involves the reaction of a peptide containing an azido-functionalized amino acid with a phosphite reagent.[3]
1. Synthesis of Azido-Peptide on Solid Support:
-
Synthesize the peptide sequence up to the desired modification site using standard Fmoc-SPPS as described in Protocol 1.
-
Incorporate an amino acid with an azide-functionalized side chain (e.g., p-azido-L-phenylalanine) at the desired position.
-
Continue the peptide synthesis to completion.
-
Remove the N-terminal Fmoc group after the final coupling.
2. Staudinger-Phosphite Reaction:
-
Swell the resin-bound azido-peptide in a suitable solvent such as anhydrous tetrahydrofuran (THF) or DMF.
-
Prepare a solution of the desired phosphite reagent (e.g., trimethyl phosphite or triethyl phosphite) (10-20 equivalents) in the same solvent.
-
Add the phosphite solution to the resin and agitate at room temperature for 12-24 hours. The reaction proceeds through the formation of an iminophosphorane intermediate with the release of nitrogen gas.[7][8]
-
Wash the resin thoroughly with the reaction solvent, followed by DCM.
3. Hydrolysis of the Iminophosphorane (if necessary for phosphoramidate formation):
-
Treat the resin with an aqueous solution (e.g., THF/water mixture) to hydrolyze the intermediate to form the phosphoramidate. The specific conditions for hydrolysis will depend on the phosphite reagent used.
4. Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1 (steps 4 and 5).
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidate-peptide synthesis by solution- and solid-phase Staudinger-phosphite reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Ligation [sigmaaldrich.com]
Troubleshooting & Optimization
Phosphoramide Synthesis Technical Support Center
Welcome to the technical support center for phosphoramide synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound and phosphoramidite synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in phosphoramidite synthesis?
A1: Low coupling efficiency is a frequent issue stemming from several primary sources. The most common culprits are moisture contamination, the use of degraded reagents, and suboptimal reaction conditions. Phosphoramidites are extremely sensitive to moisture, which can hydrolyze the activated phosphoramidite and prevent it from coupling to the growing oligonucleotide chain.[1][2][3] The quality and age of phosphoramidites, activators, and solvents are also critical, as degraded reagents will have reduced reactivity.[2][3] Finally, suboptimal protocol parameters, such as insufficient coupling time or incorrect reagent concentrations, can lead to incomplete reactions.[2]
Q2: How does moisture affect phosphoramidate synthesis, and how can I minimize its impact?
A2: Moisture is a significant adversary in phosphoramidite chemistry. Water can react with the activated phosphoramidite, leading to its hydrolysis and rendering it inactive for the desired coupling reaction.[1][3] This side reaction reduces the effective concentration of the phosphoramidite, lowering the overall coupling efficiency and leading to truncated sequences.[3] To minimize moisture, it is crucial to use anhydrous solvents, particularly acetonitrile with a water content below 30 ppm, and preferably below 10 ppm.[1][2][4][5] Storing phosphoramidites and activator solutions under a dry, inert atmosphere (argon or nitrogen) and using molecular sieves in solvent bottles are also highly recommended practices.[1][4]
Q3: What is depurination, and how can it be prevented during synthesis?
A3: Depurination is the cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the sugar, resulting in an abasic site.[1][6] This side reaction is typically caused by the acidic conditions used for removing the 5'-dimethoxytrityl (DMT) protecting group.[1][6] To prevent depurination, several strategies can be employed. Using a milder deblocking acid, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), can significantly reduce the rate of depurination.[1][5] Minimizing the deblocking time to the shortest duration necessary for complete detritylation is also crucial.[1] Additionally, using phosphoramidites with protecting groups that enhance the stability of the purine base, such as the dimethylformamidine (dmf) group for guanosine, can offer protection against depurination.[1][5]
Q4: How do I choose the right activator for my phosphoramidite synthesis?
A4: The choice of activator is critical for efficient coupling and depends on the specific phosphoramidite being used, especially if it is sterically hindered.[2][7] While 1H-Tetrazole has been a standard activator, more potent activators are often required for challenging monomers like those used in RNA synthesis.[7][8] Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[2][7][9] ETT and BTT are more acidic than 1H-Tetrazole and lead to faster coupling rates.[7][8] DCI is less acidic but more nucleophilic, which can be advantageous for reducing side reactions like depurination while still promoting rapid coupling.[2][7]
Q5: What are the main challenges in purifying phosphoramidates?
A5: Purification of phosphoramidates can be challenging due to their sensitivity and the presence of closely related impurities.[10] A primary challenge is the potential for hydrolysis on silica gel during column chromatography.[10] To mitigate this, deactivation of the silica gel with a base like triethylamine is often necessary.[11][12] Another challenge is the removal of unreacted starting materials and side products which may have similar polarities to the desired product. Alternative purification methods to chromatography, such as extraction, have been developed to address the scalability and yield issues associated with large-scale purification.[13]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
This is one of the most common problems in phosphoramidate synthesis, leading to low yields of the final product.
Symptoms:
-
A significant drop in the trityl cation assay signal after the addition of a phosphoramidite.[1]
-
Presence of a high percentage of (n-1) and other shorter sequences in the final product analysis (e.g., by HPLC or mass spectrometry).[14]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Protocol/Reference |
| Moisture Contamination | Use fresh, anhydrous grade acetonitrile (ACN) with a water content of <15 ppm. Store all reagents under a dry, inert atmosphere. Consider adding molecular sieves to solvent bottles.[1][5][14] | Protocol 1: Preparation of Anhydrous Acetonitrile |
| Degraded Reagents | Ensure phosphoramidites and activators are fresh and have been stored properly in a desiccator.[2][14] Prepare fresh activator solutions regularly. | - |
| Suboptimal Coupling Time | For sterically hindered or modified phosphoramidites, increase the coupling time. Perform a small-scale test synthesis to optimize the coupling time for your specific sequence and reagents.[1][4][14] | Protocol 2: Optimizing Coupling Time |
| Incorrect Activator/Concentration | Verify that the correct activator is being used at the recommended concentration for your synthesizer and the specific phosphoramidite. For challenging couplings, consider a more potent activator.[2][7] | Table 1: Comparison of Common Activators |
| Instrument/Fluidics Issues | Check for leaks in reagent lines, blocked lines, or valves that could prevent proper reagent delivery. Ensure the synthesizer is delivering the correct volumes.[2] | - |
Issue 2: Presence of Side Products (e.g., Depurination Products)
The presence of unexpected peaks in HPLC or masses in mass spectrometry can indicate side reactions during synthesis.
Symptoms:
-
Final product contains a significant amount of (n-1) and other shorter fragments.[1]
-
Mass spectrometry analysis shows unexpected adducts or fragments corresponding to the loss of a purine base.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Protocol/Reference |
| Depurination | Use a milder deblocking agent (e.g., 3% Dichloroacetic Acid in Dichloromethane). Minimize the deblocking time. Use phosphoramidites with depurination-resistant protecting groups (e.g., dmf for guanosine).[1][5][6] | Protocol 3: Minimizing Depurination |
| Incomplete Oxidation | Ensure the oxidizer solution (iodine in THF/pyridine/water) is fresh and at the correct concentration. Iodine solutions can degrade over time. Ensure thorough washing after oxidation to remove residual water.[1] | Protocol 4: Standard Oxidation Step |
| Side reactions with protecting groups | Ensure that the protecting groups used are compatible with all synthesis and deprotection conditions. | - |
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
The choice of activator significantly impacts the coupling efficiency and the required reaction time, especially for sterically hindered phosphoramidites.
| Activator | pKa | Typical Concentration | Key Characteristics & Recommendations |
| 1H-Tetrazole | 4.9 | ~0.45 M | The historical standard; less acidic and less reactive. Often requires longer coupling times for hindered monomers.[7][8] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic and reactive than 1H-Tetrazole, leading to faster coupling. A good general-purpose activator, often used for RNA synthesis.[2][7][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | More acidic than ETT, often recommended for very sterically hindered monomers. Allows for significantly reduced coupling times compared to 1H-Tetrazole.[2][7] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazoles, leading to rapid coupling rates. Highly soluble in acetonitrile, allowing for higher effective concentrations.[2][7][9] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
This table illustrates the dramatic effect of even small decreases in average coupling efficiency on the final yield of the desired product, especially for longer oligonucleotides.
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.5% | 82.6% | 66.8% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for phosphoramidite synthesis has a water content of less than 30 ppm.
Materials:
-
High-quality DNA synthesis grade acetonitrile.
-
Activated 3 Å molecular sieves.
-
Septum-sealed solvent bottles.
-
Karl Fischer titrator.
Procedure:
-
Activate the 3 Å molecular sieves by heating them in a vacuum oven at 250-300°C overnight.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Add the activated molecular sieves to a fresh bottle of DNA synthesis grade acetonitrile (approximately 10-20% of the solvent volume).
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[4][15]
-
Quality Control: Before use, verify the water content of the acetonitrile using a Karl Fischer titrator. The water content should be ≤30 ppm, ideally ≤10 ppm.[15][16]
Protocol 2: Optimizing Coupling Time
Objective: To determine the optimal coupling time for a specific phosphoramidite, particularly for modified or sterically hindered monomers.
Procedure:
-
Set up a series of small-scale syntheses of a short, representative oligonucleotide (e.g., a 10-mer) using the phosphoramidite .
-
For each synthesis, vary the coupling time for the specific phosphoramidite, while keeping all other synthesis parameters constant. A typical range to test would be from the standard 30 seconds up to 15 minutes (e.g., 30s, 2 min, 5 min, 10 min, 15 min).[4][]
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each synthesis by HPLC.
-
Compare the chromatograms to determine the coupling time that results in the highest percentage of the full-length product and the lowest percentage of (n-1) shortmers. The optimal coupling time is the shortest time that gives the maximum yield of the full-length product.
Protocol 3: Minimizing Depurination
Objective: To reduce the incidence of depurination during oligonucleotide synthesis.
Procedure:
-
Choice of Deblocking Agent: Replace the standard 3% Trichloroacetic Acid (TCA) in dichloromethane (DCM) with a milder acid, such as 3% Dichloroacetic Acid (DCA) in DCM.[1][5]
-
Optimize Deblocking Time: Monitor the release of the trityl cation during the deblocking step. Reduce the deblocking time to the minimum required for complete color release, indicating complete detritylation.[1]
-
Use of Protected Monomers: For sequences containing guanosine, use a phosphoramidite with a dimethylformamidine (dmf) protecting group on the guanine base, which is known to be more resistant to depurination.[1][5]
Protocol 4: Standard Oxidation Step
Objective: To convert the unstable phosphite triester linkage to a stable phosphate triester.
Reagents:
-
Oxidizer solution: 0.02 M or 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[1]
Procedure:
-
Following the coupling and capping steps, deliver the oxidizer solution to the synthesis column.
-
Allow the reaction to proceed for the time specified by your synthesizer's protocol, typically 30-60 seconds.[1]
-
Thoroughly wash the column with anhydrous acetonitrile to remove the oxidizer solution and any residual water before proceeding to the next detritylation step.[1]
Protocol 5: Purification of Phosphoramidates by Column Chromatography
Objective: To purify crude phosphoramidates, removing unreacted starting materials and by-products.
Materials:
-
Silica gel.
-
Triethylamine (NEt₃).
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol).
Procedure:
-
Deactivation of Silica Gel: Since phosphoramidites can be sensitive to the acidic nature of silica gel, it is crucial to deactivate it. Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry. Flush the column with several column volumes of the same solvent mixture to ensure the silica is fully deactivated.[11][12]
-
Sample Loading: Dissolve the crude phosphoramidate in a minimal amount of the elution solvent (or a compatible solvent) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane). The exact gradient will depend on the polarity of the target compound and impurities and should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The purified phosphoramidate should be stored under an inert atmosphere at low temperature.
Visualizations
Caption: Troubleshooting workflow for low yields in phosphoramidate synthesis.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Simplified pathway of the Atherton-Todd reaction.
Caption: General scheme of the Staudinger reaction for phosphoramidate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction [organic-chemistry.org]
- 16. mt.com [mt.com]
Technical Support Center: Optimizing Phosphoramide Reaction Conditions
Welcome to the Technical Support Center for phosphoramide and phosphoramidite synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
Issue 1: Low Coupling Efficiency
Q1: My trityl cation assay shows a significant drop in signal, indicating low coupling efficiency. What are the likely causes and how can I resolve this?
A1: Low coupling efficiency is a frequent challenge in oligonucleotide synthesis, often leading to reduced yields of the full-length product. The primary causes are typically moisture contamination, degraded reagents, or suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for resolving this issue.
Troubleshooting Steps:
-
Moisture Control: Phosphoramidites are extremely sensitive to moisture, which can hydrolyze the phosphoramidite and prevent it from coupling to the growing oligonucleotide chain.[1][2][]
-
Recommendation: Use anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10-15 ppm.[1][2] Store phosphoramidites and activator solutions under a dry, inert atmosphere like argon or nitrogen.[2][4] Consider using molecular sieves in solvent bottles on the synthesizer.[1][2]
-
-
Reagent Quality: The purity and stability of the phosphoramidite and activator are critical for high coupling efficiency.[2][5] Guanosine phosphoramidites, in particular, are known to be less stable and can degrade over time.[2]
-
Activator Choice and Concentration: The selection and concentration of the activator are crucial for efficient coupling. Different activators have varying levels of acidity and nucleophilicity, which can impact reaction rates and potential side reactions.[][7][8]
-
Recommendation: Ensure the activator concentration is optimal for your synthesizer and the specific phosphoramidite. Common activators include tetrazole derivatives (e.g., 5-Ethylthio-1H-tetrazole - ETT) and 4,5-Dicyanoimidazole (DCI).[1][4] DCI is less acidic than tetrazole and can increase the rate of coupling.[7][8][9]
-
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[5][10]
-
Recommendation: For challenging phosphoramidites, consider extending the coupling time. For example, increasing the standard 3-minute coupling time to 6-8 minutes can be beneficial.[10]
-
Issue 2: Presence of (n-1) Shortmer Sequences
Q2: My final product analysis shows a significant amount of (n-1) shortmer sequences. Is this definitively a coupling issue?
A2: Yes, the presence of (n-1) sequences is the most direct indicator of failed coupling.[10] During the synthesis cycle, any 5'-hydroxyl groups that do not react with the incoming phosphoramidite are permanently terminated in the subsequent "capping" step to prevent them from participating in further chain elongation.[10] This results in truncated sequences known as shortmers.
Issue 3: Evidence of Depurination
Q3: I am observing product degradation consistent with depurination. What causes this and how can it be minimized?
A3: Depurination is a side reaction that particularly affects purine nucleosides, especially guanosine. The acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) protecting group can lead to the cleavage of the N-glycosidic bond, creating an abasic site which is later cleaved during the final basic deprotection.[2]
Mitigation Strategies:
-
Choice of Deblocking Agent: The strength of the acid used for detritylation directly impacts the rate of depurination.
-
Recommendation: Use a milder acid for deblocking. Dichloroacetic acid (DCA) is a good alternative to the stronger trichloroacetic acid (TCA) and has been shown to reduce depurination.[2]
-
-
Deblocking Time: Prolonged exposure to acid increases the risk of depurination.
-
Recommendation: Minimize the deblocking time to the shortest duration necessary for complete detritylation, which can be optimized by monitoring the trityl cation release.[2]
-
-
Guanosine Protecting Groups: The protecting group on the guanine base can influence its susceptibility to depurination.
-
Recommendation: Use guanosine phosphoramidites with protecting groups that enhance stability, such as the dimethylformamidine (dmf) group.[2]
-
Issue 4: Incomplete Oxidation
Q4: My synthesis is yielding unexpected side products. Could this be related to the oxidation step?
A4: Yes, incomplete or inefficient oxidation of the phosphite triester to the more stable phosphate triester can lead to various side reactions and lower yields.[2] The phosphite triester is unstable under the acidic conditions of the subsequent detritylation step.[2]
Troubleshooting Steps:
-
Oxidizer Solution: The standard oxidizer is a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.
-
Recommendation: Ensure your oxidizer solution is fresh and has the correct iodine concentration, as iodine solutions can degrade over time.[2]
-
-
Water Content in Oxidizer: Water is a necessary component of the standard iodine-based oxidation reaction.
-
Recommendation: Verify that the water content in your oxidizer solution is appropriate. However, be aware that residual water after the oxidation step can inhibit the subsequent coupling reaction. Some protocols suggest a second capping step after oxidation to ensure the support is dry.[2]
-
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield
A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[5]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
Data adapted from BenchChem Technical Support Guide.[5]
Table 2: Common Activators for Phosphoramidite Coupling
The choice of activator can significantly influence coupling efficiency and reaction time.[1][7][8]
| Activator | Common Concentration | Key Characteristics |
| 1H-Tetrazole | 0.45 M | Standard, widely used activator.[][7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | More acidic than tetrazole, leading to faster reaction rates.[1][8] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | Often favored for sterically hindered monomers.[1] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Less acidic but more nucleophilic than tetrazole, increases coupling rate.[1][7][8] |
Experimental Protocols
Protocol 1: Standard Automated Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps for a single nucleotide addition on an automated DNA/RNA synthesizer.[2][10][11]
-
Deblocking (Detritylation):
-
Objective: To remove the 5'-DMT protecting group from the solid-support-linked nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Procedure: Flush the synthesis column with a 3% solution of Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an appropriate solvent (e.g., dichloromethane) for 60-90 seconds.[10]
-
-
Coupling:
-
Objective: To form a new phosphite triester linkage between the activated phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Procedure: Simultaneously deliver the phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile) to the synthesis column. Allow the reaction to proceed for the specified coupling time (typically 2-5 minutes).[10]
-
-
Capping:
-
Objective: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) shortmer sequences.[10]
-
Procedure: Deliver Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) to the column to acetylate the unreacted 5'-OH groups.[10]
-
-
Oxidation:
Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring
This method allows for real-time monitoring of coupling efficiency during synthesis.[1][5]
-
Objective: To quantitatively assess the stepwise coupling efficiency.[5]
-
Methodology: The dimethoxytrityl (DMT) group cleaved during the deblocking step produces a colored cation that can be quantified by UV-Vis spectrophotometry at approximately 498 nm.[1] A consistent and strong absorbance signal at each cycle indicates high coupling efficiency, while a drop in absorbance suggests a problem with the previous coupling step.[1][5]
Visualizations
Caption: Troubleshooting workflow for low yields in phosphoramidite synthesis.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
Phosphoramide Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for phosphoramide purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of phosphoramides.
Issue 1: Low Product Yield After Purification
Q1: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in this compound purification, often stemming from the inherent instability of the compounds. Key factors include degradation during purification, suboptimal reaction conditions leading to impurities, and losses during handling.[1][2][3]
-
Degradation on Silica Gel: Phosphoramides are susceptible to hydrolysis catalyzed by the acidic nature of standard silica gel, leading to the formation of H-phosphonates and other byproducts.[2] It is crucial to use a deactivated stationary phase.
-
Moisture Sensitivity: Phosphoramides readily hydrolyze in the presence of water. Ensuring anhydrous conditions throughout the synthesis and purification process is critical.[1][4][5][6] Solvents should be of high purity, preferably DNA synthesis grade with water content below 30 ppm.[1]
-
Oxidation: The P(III) center in phosphoramidites is prone to oxidation to P(V).[5] This can be minimized by working under an inert atmosphere (argon or nitrogen) and using fresh, anhydrous solvents.
-
Suboptimal Coupling Efficiency: In the context of oligonucleotide synthesis, low coupling efficiency in the preceding steps will naturally lead to a lower yield of the full-length product containing the this compound linkage.[4]
Troubleshooting Steps:
-
Deactivate Silica Gel: Prior to column chromatography, prepare a slurry of silica gel in your non-polar mobile phase containing 1-2% triethylamine (TEA) to neutralize acidic sites.[2]
-
Use Anhydrous Solvents: Ensure all solvents for chromatography and sample preparation are rigorously dried.[1]
-
Inert Atmosphere: Handle the crude this compound and purified product under an inert atmosphere to prevent oxidation and hydrolysis.[4]
-
Optimize Chromatography: Work quickly during column chromatography to minimize the contact time between the this compound and the stationary phase.[3]
Issue 2: Product Impurities After Purification
Q2: I'm observing persistent impurities in my final product, even after purification. What are the likely sources of these impurities and how can I remove them?
A2: Impurities in purified phosphoramides can originate from the starting materials, side reactions during synthesis, or degradation.[5] Their effective removal depends on understanding their chemical nature.
-
Starting Material Impurities: Impurities in the nucleoside or phosphitylating agent can be carried through the synthesis.
-
Side-Products from Synthesis: These can include failure sequences (in oligonucleotide synthesis) or products from side reactions.
-
Degradation Products: The most common degradation products are the corresponding H-phosphonate (from hydrolysis) and the P(V) oxide (from oxidation).[6][7]
Troubleshooting and Purification Strategies:
-
Column Chromatography: This is a versatile technique for separating phosphoramides from both more polar and less polar impurities.[8] Gradient elution can be effective for complex mixtures.
-
Recrystallization: For solid phosphoramides, recrystallization can be a highly effective method for achieving high purity, as impurities are often excluded from the crystal lattice.[9][10]
-
Liquid-Liquid Extraction: A two-stage extraction process can be employed to separate phosphoramides from both less polar and more polar impurities.[11]
Frequently Asked Questions (FAQs)
Q3: Which purification technique is best for my this compound?
A3: The choice of purification technique depends on the scale of your synthesis, the physical state of your this compound (solid or oil), and the nature of the impurities.
-
Column Chromatography: Best for a wide range of phosphoramides and for separating complex mixtures. It is often the go-to method for initial purification.[8][12]
-
Recrystallization: Ideal for solid phosphoramides and can yield very high purity, especially on a larger scale where it can be more cost-effective than chromatography.[9][10][12]
-
Liquid-Liquid Extraction: A useful technique for removing specific types of impurities and can be part of a larger purification strategy.[11]
Q4: How can I assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing this compound purity.[13] Both reversed-phase (RP) and normal-phase (NP) HPLC can be used.[13] Mass spectrometry (MS), often coupled with LC (LC-MS), is invaluable for identifying the parent compound and any impurities.[5]
Q5: My this compound appears as a double peak on HPLC. Is it impure?
A5: Not necessarily. Phosphoramidites have a chiral center at the phosphorus atom, meaning they exist as two diastereomers.[13][14] These diastereomers often resolve into two separate peaks on a chiral or even a standard HPLC column.
Q6: What are the best practices for storing purified phosphoramidites?
A6: Due to their sensitivity to moisture and oxygen, phosphoramidites should be stored as a dry solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is common).[4][15] For use in oligonucleotide synthesizers, they are typically dissolved in anhydrous acetonitrile.[1]
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on Phosphoramidite Stability
| Water Content (ppm) | Stability | Recommendation |
| < 10-30 | High | Ideal for dissolving phosphoramidites for synthesis to minimize hydrolysis.[1] |
| > 30 | Low | Increased risk of hydrolysis to H-phosphonate, reducing coupling efficiency.[1][7] |
Table 2: Comparison of Common Purification Techniques for Phosphoramides
| Technique | Principle | Best For | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption on a solid phase. | General purpose, complex mixtures, both solids and oils. | Versatile, good separation of a wide range of impurities.[8] | Can cause degradation on acidic silica, can be time-consuming.[2][15] |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Crystalline solids, large-scale purification. | Can achieve very high purity, cost-effective for large quantities.[10][12] | Not suitable for oils or amorphous solids, potential for product loss in mother liquor.[16] |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Removing highly polar or non-polar impurities. | Good for initial cleanup, can be scaled up.[11] | Less effective for impurities with similar polarity to the product. |
Experimental Protocols
Protocol 1: Purification of Phosphoramides by Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 98:2 hexane:ethyl acetate). Add triethylamine to the slurry to a final concentration of 1-2% (v/v).[2] Gently stir for 10-15 minutes.
-
Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent. If the crude product is not soluble, it can be dry-loaded by adsorbing it onto a small amount of deactivated silica gel and carefully adding this to the top of the column.[17]
-
Elution: Begin eluting with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective.[8]
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Ensure the final product is thoroughly dried under high vacuum to remove residual solvents and triethylamine.[15]
Protocol 2: Recrystallization of a Solid this compound
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[16] This is often determined empirically through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[16][18]
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16][18] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath to maximize the yield of the recrystallized product.[19]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18][19]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[16]
-
Drying: Dry the purified crystals thoroughly under high vacuum.
Protocol 3: Two-Stage Liquid-Liquid Extraction for Phosphoramidite Purification
This protocol is based on a patented process for purifying phosphoramidites.[11]
-
First Stage (Removal of Less Polar Impurities):
-
Dissolve the crude phosphoramidite in a polar solvent (e.g., DMF).
-
Add a basic compound and a small amount of water to increase the polarity of the aqueous phase.
-
Extract this polar phase with a non-polar solvent (e.g., hexanes). The less polar impurities will partition into the non-polar phase.
-
Separate and discard the non-polar phase. The desired phosphoramidite remains in the polar phase.
-
-
Second Stage (Extraction of Product):
-
Add more water to the polar phase from stage one, further increasing its polarity. This reduces the solubility of the phosphoramidite product in this phase.
-
Extract this aqueous phase with a second, moderately polar solvent (e.g., a mixture of toluene and hexane, or t-butyl methyl ether). The purified phosphoramidite will partition into this new organic phase.
-
Separate the organic phase containing the product. More polar impurities will remain in the aqueous phase.
-
-
Final Steps:
-
Wash the final organic phase with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the purified phosphoramidite.
-
Visualizations
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 5. lcms.cz [lcms.cz]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. brainly.com [brainly.com]
- 11. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ymc.eu [ymc.eu]
- 15. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. LabXchange [labxchange.org]
- 19. web.mnstate.edu [web.mnstate.edu]
Phosphoramide Stability Technical Support Center
Welcome to the technical support center for phosphoramide stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of phosphoramides, with a focus on preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues concerning phosphoramides?
A1: The main stability concern for phosphoramides is the hydrolysis of the phosphorus-nitrogen (P-N) bond. This degradation can be catalyzed by acidic or basic conditions.[1] Additionally, for some phosphoramides, such as phosphoramidite reagents used in oligonucleotide synthesis, oxidation is a significant issue.[2][3] Factors like temperature, pH, and the presence of enzymes can accelerate these degradation processes.[4][5]
Q2: How does pH affect the stability of phosphoramides?
A2: The stability of the P-N bond in phosphoramides is highly dependent on pH. Many phosphoramidates are susceptible to acid-catalyzed hydrolysis where the nitrogen atom is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water.[1] Under alkaline conditions, hydroxide ion-catalyzed hydrolysis can also occur.[6] Generally, many phosphoramidates exhibit greater stability at neutral or near-neutral pH.[1]
Q3: What role do enzymes play in this compound degradation?
A3: In biological systems, phosphoramides can be cleaved by various enzymes, including phosphoramidases, phosphatases, and esterases.[4][7][8] This enzymatic degradation is a critical consideration in drug development, especially for phosphoramidate prodrugs, where controlled cleavage in target cells or tissues is desired.[7][9] Conversely, rapid enzymatic degradation in plasma can lead to poor bioavailability and a short half-life.[1][10][11]
Q4: What are the best practices for storing this compound compounds?
A4: To ensure the stability of this compound compounds, they should be stored in tightly sealed containers, protected from moisture and light.[4][12] For many phosphoramidates, especially those in solution, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to slow down degradation.[12][13][14][15] For sensitive reagents like phosphoramidites, storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent both hydrolysis and oxidation.[15]
Q5: What are some common strategies to improve the stability of phosphoramides?
A5: Several strategies can be employed to enhance this compound stability:
-
Prodrug Approach: Modifying the this compound into a prodrug can improve its stability, particularly in plasma. Aryloxy phosphoramidates and phosphonamidates are known to exhibit enhanced plasma stability.[7][10]
-
Chemical Modification: The choice of substituent groups on the phosphorus and nitrogen atoms can significantly influence stability. For instance, different amino acid esters in phosphoramidate prodrugs can affect their activation and stability profiles.[16]
-
Formulation: For pharmaceutical applications, formulating phosphoramides in appropriate vehicles can enhance their shelf-life. For example, cyclophosphamide is more stable in oral suspensions like simple syrup or Ora-Plus when refrigerated.[6] Adjusting the pH of the formulation to a range where the compound is most stable is also a common strategy.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity or purity over time | Chemical degradation (hydrolysis, oxidation). | Store the compound under recommended conditions (low temperature, protected from light and moisture).[4][12][13] For sensitive compounds, use an inert atmosphere.[15] Prepare solutions fresh before use whenever possible. |
| Inconsistent results in biological assays | Degradation of the this compound in the assay medium. | Assess the stability of your compound in the specific assay buffer and conditions (pH, temperature, incubation time). Consider preparing stock solutions in an anhydrous organic solvent like DMSO or ethanol and diluting into aqueous buffers immediately before the experiment.[4] |
| Unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products. | The primary degradation products often result from the hydrolysis of the P-N bond.[4] Characterize these new peaks using mass spectrometry to confirm if they correspond to the expected hydrolytic products. |
| Poor in vivo efficacy or rapid clearance | Low plasma stability due to enzymatic degradation. | Consider designing a phosphonamidate or other stabilized prodrug form of your compound, which has been shown to have greater plasma stability.[7][10] |
| Difficulty dissolving the this compound | The compound may have limited solubility in aqueous buffers. | Try dissolving the compound in a small amount of a polar organic solvent such as DMSO or ethanol before diluting with the aqueous buffer. Gentle warming or sonication might also help, but avoid high temperatures that could accelerate degradation.[4] |
Quantitative Stability Data
The stability of phosphoramides can vary significantly based on their structure and the conditions to which they are exposed. Below are tables summarizing stability data for some representative phosphoramides.
Table 1: Stability of Cyclophosphamide in Different Formulations and Conditions
| Formulation/Solvent | Concentration | Temperature | Stability/Half-life | Reference(s) |
| Simple Syrup | 10 mg/mL | 4°C | Stable for at least 56 days (>96% remaining) | [6] |
| Simple Syrup | 10 mg/mL | Room Temp (22°C) | Shelf-life of 8 days | [6] |
| Ora-Plus | 10 mg/mL | 4°C | Stable for at least 56 days (>98% remaining) | [6] |
| Ora-Plus | 10 mg/mL | Room Temp (22°C) | Shelf-life of 3 days | [6] |
| Water for Injection | 20 mg/mL | 4°C | Stable for 7 days | [18] |
| 0.9% NaCl | 4 mg/mL | 5°C (protected from light) | 0.55% loss after 1 week, 1% loss after 4 weeks | [13] |
| 0.9% NaCl | 4 mg/mL | 25°C | 3.5% loss after 24 hours, 11.9% loss after 1 week | [13] |
| 0.9% NaCl | 1 mg/mL | Ambient Temp (in PVC) | <5% degradation after 7 days | [18] |
| 5% Dextrose or 0.9% NaCl | 1 mg/mL | 37°C | 10% loss after 7 days | [18] |
Table 2: Forced Degradation of Sofosbuvir
| Stress Condition | % Degradation | Time | Reference(s) |
| 0.1N HCl | 23% | 6 hours | [9] |
| 1N HCl, 80°C | 8.66% | 10 hours | [12] |
| 0.1N NaOH | 50% | 10 hours | [9] |
| 0.5N NaOH, 60°C | 45.97% | 24 hours | [12] |
| 3% H₂O₂ | 19.02% | 7 days | [9] |
| 30% H₂O₂, 80°C | 0.79% | 2 days | [12] |
| Thermal (50°C) | No degradation | 21 days | [9] |
| Photolytic | No degradation | 21 days | [9] |
Table 3: Plasma Stability of Selected this compound and Phosphonamidate Prodrugs
| Compound Type | Example | Plasma Half-life (t½) | Reference(s) |
| Bis-acyloxyalkyl (POM) prodrug | POM₂-C-HMBP | ~8.4 minutes | [10] |
| Aryloxy phosphonamidate prodrugs | Various | > 24 hours (>90% remaining after 24h) | [10] |
| Phenyl phosphoramidate of PMPA | - | 90 minutes | [10] |
| Bis-amidate phosphonate prodrugs | Various | > 24 hours (>70% remaining after 24h) | [14] |
| Phosphoramidate triesters of d4T | Various | 50-70% remaining after 16 hours | [19] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general framework for developing a reverse-phase HPLC (RP-HPLC) method to assess the stability of a this compound.
1. Instrumentation and Column:
-
HPLC or UPLC system with a UV or PDA detector. An MS detector is highly recommended for peak identification.[20]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, or a sub-2 µm particle column for UPLC).[4][21]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the this compound.
-
Injection Volume: 5-20 µL.
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase to 95% B over 20-30 minutes to elute the parent compound and any less polar degradation products.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
4. Sample Preparation for Forced Degradation Studies:
-
Prepare a stock solution of the this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).
-
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1N NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and incubate.
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound or a solution to UV light.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound over time.
-
Calculate the percentage of the compound remaining at each time point.
-
Identify and quantify the formation of new peaks corresponding to degradation products.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure to evaluate the stability of a this compound in plasma.
1. Materials:
-
Test this compound compound.
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored frozen.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
Organic solvent (e.g., acetonitrile or methanol) containing an internal standard for protein precipitation and reaction termination.
-
96-well plates.
2. Experimental Procedure:
-
Thaw the frozen plasma on ice and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
In a 96-well plate, pre-warm the required volume of plasma at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the compound stock solution to the plasma to achieve a final concentration of ~1 µM. The final DMSO concentration should be low (e.g., <1%).[23]
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.[11]
-
Immediately terminate the reaction by adding the aliquot to a well containing cold organic solvent (with internal standard) to precipitate the plasma proteins. A typical ratio is 1 part plasma to 3-4 parts solvent.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:
-
Quantify the concentration of the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).[11]
Protocol 3: ³¹P NMR for Monitoring Degradation
³¹P NMR is a powerful technique for observing the degradation of phosphoramides as the phosphorus chemical environment changes upon hydrolysis.
1. Instrumentation:
-
NMR spectrometer equipped for ³¹P detection.
2. Sample Preparation:
-
Dissolve a sufficient amount of the this compound in a deuterated solvent (e.g., D₂O with a suitable buffer, or a deuterated organic solvent like DMSO-d₆).
-
The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.
3. Data Acquisition:
-
Acquire a standard one-dimensional ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.[15]
-
The phosphoramidate will have a characteristic chemical shift. Upon hydrolysis of the P-N bond to a phosphate, a new peak will appear at a different chemical shift.[17][24]
-
To monitor degradation over time, acquire spectra at regular intervals while the sample is kept at a controlled temperature.
4. Data Analysis:
-
Integrate the peaks corresponding to the intact this compound and the phosphate degradation product.
-
The relative integrals can be used to determine the percentage of degradation over time.
-
For quantitative analysis, ensure that the relaxation delay between scans is sufficient (typically 5 times the longest T₁ relaxation time) or use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[15][25]
Visualizations
Caption: Major degradation pathways for phosphoramides.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Logic for troubleshooting this compound stability.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 16. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 19. Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Plasma Stability Assay | Domainex [domainex.co.uk]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. nmr.oxinst.com [nmr.oxinst.com]
- 25. mdpi.com [mdpi.com]
Phosphoramide Crystallization Technical Support Center
Welcome to the technical support center for phosphoramide crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the crystallization of this compound compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[1][2][3] This is often because the solution's temperature is above the melting point of the impure compound, or the supersaturation level is too high.[1][3] The oil phase can trap impurities, leading to a lower purity of the final product.[2][4]
Troubleshooting Steps:
-
Reduce the cooling rate: Allow the solution to cool more slowly to give molecules adequate time to orient into a crystal lattice.[5]
-
Add more solvent: The compound may be coming out of solution too quickly. Re-dissolve the oil by gently heating the solution and adding a small amount of additional solvent to decrease the supersaturation level.[1]
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent in which the this compound is slightly less soluble might prevent oiling out.[6]
-
Seeding: Introduce a seed crystal (a small, pure crystal of the target compound) to the solution as it cools. This provides a template for crystallization to occur at a lower supersaturation level.[1][3][5]
-
Lower the temperature: If possible, cool the solution to a lower temperature to increase the viscosity of the oil and promote solidification.
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
A2: The absence of crystallization upon cooling typically indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.[7]
Troubleshooting Steps:
-
Induce nucleation:
-
Increase concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of the this compound.[7]
-
Add an anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[5] Add the anti-solvent dropwise with stirring until the solution becomes slightly turbid, then allow it to stand.
-
Cool to a lower temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of your compound.[7]
Q3: The crystallization happened too quickly, resulting in a fine powder or small, poor-quality crystals. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to small, poorly formed crystals.[1][6] This is usually caused by excessively high supersaturation.
Troubleshooting Steps:
-
Use more solvent: Re-dissolve the solid by heating and add a small excess of the solvent to ensure the compound does not crystallize too early upon cooling.[1]
-
Slow down the cooling process: Insulate the flask to ensure slow cooling. For example, place the flask in a warm water bath that is allowed to cool to room temperature, or wrap it in glass wool or paper towels.[1][8]
-
Reduce vibrations and disturbances: Allow the crystallization to proceed in an undisturbed location.[6]
Q4: The purity of my this compound did not improve after recrystallization. What could be the issue?
A4: This can happen for several reasons, including the presence of specific impurities or issues with the crystallization process itself.
Troubleshooting Steps:
-
Assess Impurity Profile: Some impurities have similar solubility profiles to the target compound and may co-crystallize.[9][10][11] It is also possible that the impurity is a different polymorph of your compound.[12] Consider an alternative purification method like column chromatography to remove these challenging impurities before attempting recrystallization again.[13]
-
Ensure Complete Dissolution: Make sure the compound is fully dissolved in the minimum amount of hot solvent. Any undissolved material, which could be your target compound or an insoluble impurity, will contaminate the final product.[8]
-
Avoid Premature Crystallization: If crystals form too quickly in the hot solution, impurities can become trapped. This can be mitigated by adding slightly more solvent or filtering the hot solution to remove any insoluble impurities.[1][8]
-
Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any mother liquor containing dissolved impurities from the crystal surfaces.[14] Using warm solvent will dissolve some of your product.
Data Presentation
Table 1: Common Solvents for this compound Crystallization
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Acetonitrile | Polar Aprotic | 82 | Good for many phosphoramidites; must be anhydrous.[15][16] |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often used for lipophilic phosphoramides, but its high volatility can lead to rapid crystallization.[6][16] |
| Ethyl Acetate | Moderately Polar | 77 | A good general-purpose solvent for organic compounds.[6] |
| Toluene | Non-polar | 111 | Can be a good alternative to benzene for promoting crystal growth.[6] |
| Methanol/Water | Polar Protic Mix | Variable | The ratio can be adjusted to achieve optimal solubility; good for compounds with hydrogen bonding capabilities.[1] |
| Hexane/Ethyl Acetate | Non-polar/Polar Mix | Variable | A common anti-solvent/solvent system for inducing crystallization.[17] |
Note: Phosphoramides are often sensitive to moisture. The use of anhydrous solvents is highly recommended to prevent hydrolysis.[15][16]
Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Continue adding the hot solvent until the solid just dissolves completely.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1] Further cooling in an ice bath can maximize the yield once crystal formation appears complete.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual mother liquor.[14]
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Characterization of this compound Crystals
To assess the purity and identity of the crystallized this compound, the following analytical techniques are recommended:
-
X-Ray Powder Diffraction (XRPD): Used to identify the crystalline phase and can provide information on the unit cell dimensions. It is a primary technique for studying polymorphism.[18][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the molecule and confirm the absence of solvent or impurities with distinct infrared absorptions.[18][19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be used to identify and quantify impurities.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed information about the molecular structure and is highly effective for assessing purity. ³¹P NMR is particularly crucial for phosphorus-containing compounds.[22]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lutpub.lut.fi [lutpub.lut.fi]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. quora.com [quora.com]
- 8. amherst.edu [amherst.edu]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. benchchem.com [benchchem.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. acadpubl.eu [acadpubl.eu]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analytical methodologies for the detection and structural characterization of phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reddit - The heart of the internet [reddit.com]
Phosphoramide Synthesis Technical Support Center
Welcome to the technical support center for phosphoramide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound synthesis?
A1: Impurities in this compound (specifically phosphoramidite, a key reagent in oligonucleotide synthesis) synthesis are broadly classified based on their reactivity and potential to be incorporated into the final product.[1][] The main categories are:
-
Non-reactive and Non-critical Impurities: These do not participate in the subsequent coupling reactions and are typically washed away.[1][] Examples include hydrolyzed phosphoramidites (H-phosphonates) and compounds lacking a phosphorus group.[1]
-
Reactive but Non-critical Impurities: These can react during synthesis but are easily separated from the desired product during purification.[1][] This class includes phosphoramidites with incorrect protecting groups on the 5'-hydroxyl or the nucleobase.[1]
-
Reactive and Critical Impurities: This is the most concerning class as they can be incorporated into the growing oligonucleotide chain and are difficult to remove.[1][] An example is a "reverse amidite" where the phosphoramidite moiety is at the 5' position instead of the 3' position.[3]
Q2: What are the primary sources of these impurities?
A2: Impurities can arise from several sources throughout the synthesis and handling process:
-
Side Reactions During Synthesis: Incomplete reactions or side reactions during the phosphitylation step can lead to a variety of byproducts.
-
Degradation of Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation.[4][] Exposure to ambient conditions can lead to hydrolysis, forming H-phosphonates.[1]
-
Starting Material Impurities: Impurities present in the starting nucleosides or phosphitylating agents can be carried through the synthesis.[]
-
Reagent-Related Impurities: For instance, impurities in the deblocking agent, such as trichloroacetaldehyde in commercial dichloroacetic acid (DCA) solutions, can react with the oligonucleotide to form adducts.[] Acrylonitrile, formed from the cyanoethyl protecting group, can also form adducts with nucleobases.
-
Incomplete Coupling: Failure of the phosphoramidite to couple to the growing chain results in "n-1" deletion sequences, which are a common process-related impurity.[][6]
Q3: How do impurities in phosphoramidites affect my final product?
A3: The impact of phosphoramidite impurities is significant, especially in oligonucleotide synthesis. Since the synthesis is a repetitive process, even small amounts of a critical impurity in a phosphoramidite can accumulate in the final oligonucleotide product.[1] For example, a 0.2% critical impurity in a phosphoramidite that is added eight times in a sequence can result in 1.6% of that impurity in the final product.[1] This can lead to a lower yield of the desired full-length product and complicate downstream purification and applications.
Q4: What are the recommended storage and handling conditions for phosphoramidites to minimize degradation?
A4: To maintain the integrity of phosphoramidites, it is crucial to handle and store them under anhydrous and inert conditions.[7] They should be stored at low temperatures (typically -20°C), under an inert atmosphere such as argon or nitrogen, and protected from light.[4][7] Solutions should be prepared using anhydrous solvents, and exposure to moisture should be minimized during handling.[4]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency
Low coupling efficiency is a common problem that leads to a higher proportion of truncated sequences (n-1 impurities). The following guide will help you troubleshoot this issue.
| Symptom | Possible Cause | Recommended Action |
| Low trityl color on the synthesizer | Poor quality phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling. | 1. Use fresh, high-purity phosphoramidites. 2. Ensure solvents are anhydrous. 3. Analyze the phosphoramidite by ³¹P NMR to check for the presence of P(V) species (oxidized impurity). |
| Inactive activator: The activator solution may be old or improperly prepared. | 1. Prepare a fresh activator solution. 2. Ensure the correct concentration of the activator is being used. | |
| Suboptimal coupling time: The coupling time may be insufficient for the specific phosphoramidite or sequence. | 1. Optimize the coupling time; sterically hindered phosphoramidites may require longer times. | |
| Instrument issues: Leaks or blockages in the synthesizer's fluidics can lead to incorrect reagent delivery. | 1. Check for leaks in reagent lines. 2. Ensure all lines and valves are clear and functioning correctly. |
Guide 2: Identification of Unknown Impurities
If you observe an unexpected peak in your analytical chromatogram (e.g., HPLC or LC-MS), the following workflow can help in its identification.
Common Impurities Summary
The following table summarizes common impurities, their likely sources, and typical analytical observations.
| Impurity Class | Specific Example(s) | Likely Source | Analytical Observation (LC-MS) | Classification |
| Oxidation Products | P(V) species | Exposure to air/moisture | Shift in ³¹P NMR signal from ~150 ppm to a region between -25 and 99 ppm.[8] | Non-critical (if not incorporated) |
| Hydrolysis Products | H-phosphonates | Reaction with water | Loss of the diisopropylamino group | Non-critical |
| Protecting Group Adducts | Cyanoethyl adducts | Reaction of acrylonitrile with nucleobases | Mass increase of 53 Da on thymine residues. | Critical |
| Truncated Sequences | n-1 oligomers | Incomplete coupling during synthesis | A series of peaks with lower mass than the full-length product.[][6] | Critical |
| Deletions | Internal base deletion | Incomplete detritylation followed by capping | A product with a mass corresponding to the deletion of one nucleotide. | Critical |
| Structural Isomers | "Reverse" phosphoramidite (5'-amidite) | Side reaction during synthesis | May co-elute with the desired product but can lead to incorrect chain elongation.[3] | Critical |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis for Phosphoramidite Purity
This protocol provides a general method for assessing the purity of phosphoramidite reagents.
Objective: To determine the relative amounts of the desired P(III) phosphoramidite and any P(V) oxidation impurities.
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the phosphoramidite sample into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A benchtop NMR spectrometer can be suitable for this analysis.[9]
-
Typical acquisition parameters:
-
Pulse program: zgig (proton decoupled)
-
Number of scans: 128-1024 (depending on concentration and instrument sensitivity)
-
Relaxation delay (d1): 5-10 seconds to ensure quantitative results.
-
-
-
Data Analysis:
-
The desired phosphoramidite diastereomers should appear as two sharp singlets in the region of 140-155 ppm.[8][9]
-
Oxidized P(V) impurities will appear in the region of -25 to 99 ppm.[8]
-
Integrate the peaks corresponding to the P(III) species and the P(V) species.
-
Calculate the percentage purity as: (Integral of P(III) peaks) / (Integral of P(III) peaks + Integral of P(V) peaks) * 100.
-
Protocol 2: LC-MS Method for Impurity Profiling
This protocol outlines a general approach for the separation and identification of impurities in phosphoramidite samples.
Objective: To separate and identify potential impurities in a phosphoramidite sample using liquid chromatography coupled with mass spectrometry.
Instrumentation:
-
UHPLC system with a UV detector
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Reagents:
-
Anhydrous acetonitrile (ACN)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Phosphoramidite sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite sample at 1.0 mg/mL in anhydrous acetonitrile.[10]
-
-
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might be from 5-10% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: High resolution (e.g., Orbitrap)
-
Scan Range: m/z 150-2000
-
Acquire both full scan MS and data-dependent MS/MS (dd-MS²) data to obtain fragmentation information for impurity identification.
-
-
Data Analysis:
-
Process the data using appropriate software (e.g., Thermo Scientific™ Compound Discoverer™).[11]
-
Identify the main product peaks (diastereomers).
-
Characterize impurity peaks by their accurate mass and fragmentation patterns. Compare these to known or predicted impurity structures. Regulatory guidance often requires the characterization of impurities at levels of 0.1% or lower.[12]
-
Protocol 3: Purification by Two-Stage Extraction
For removing both more polar and less polar impurities from a crude phosphoramidite product, a two-stage extraction process can be employed as an alternative to column chromatography.[13]
Objective: To purify a crude phosphoramidite by sequential liquid-liquid extractions.
Procedure:
-
First Stage (Removal of Less Polar Impurities):
-
Dissolve the crude phosphoramidite in a polar solvent to create a polar phase.
-
Add a basic compound to this polar phase, followed by a small amount of water to increase its polarity.
-
Extract this polar phase with a non-polar (apolar) solvent. Less polar impurities will partition into the non-polar phase.
-
Separate and discard the non-polar phase.
-
-
Second Stage (Isolation of Phosphoramidite):
-
Add more water to the remaining polar phase to further increase its polarity. This will decrease the solubility of the desired phosphoramidite in this phase.
-
Extract the polar phase with a second non-polar solvent. The phosphoramidite product will now partition into this new non-polar phase, leaving more polar impurities behind in the aqueous phase.
-
Separate the non-polar phase containing the purified phosphoramidite.
-
The purified product can then be isolated by solvent removal.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 6. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. usp.org [usp.org]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. lcms.cz [lcms.cz]
- 11. Thermo Fisher Scientific - knowledge hub:lc/uv/hram ms-based impurity profiling and structure elucidation of phosphoramidite raw materials used for oligonucleotide synthesis [mapac.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
Technical Support Center: Phosphoramide Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of their phosphoramide reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q: My reaction has resulted in a very low yield or no desired product. What are the primary factors I should investigate?
A: Low or no yield in this compound synthesis is a common issue that can often be traced back to the quality and handling of reagents, reaction conditions, or the presence of moisture. The primary culprits are typically moisture contamination, degraded reagents, or suboptimal reaction conditions.[1]
Initial Troubleshooting Steps:
-
Reagent Quality: The purity and stability of your starting materials, particularly the phosphoramidite and the amine, are critical.[2] Impurities can inhibit the reaction. Always use high-purity, freshly prepared, or properly stored reagents.
-
Moisture Control: Phosphoramidites are extremely sensitive to moisture. Water will readily hydrolyze the phosphoramidite, preventing it from reacting with the amine.[1] It is crucial to use anhydrous solvents (water content < 15 ppm is recommended) and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Activator/Coupling Agent Issues: The choice and concentration of the activator or coupling agent are crucial for efficient reaction.[1] Ensure that the activator solution is fresh and prepared at the correct concentration.
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reactants and products. Ensure the reaction is being conducted at the optimal temperature for your specific substrates and coupling method.
-
Issue 2: Presence of Multiple Side Products
-
Q: My crude reaction mixture shows multiple spots on TLC or peaks in my analytical data, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
A: The formation of side products in this compound synthesis is often due to the presence of water, oxygen, or suboptimal stoichiometry. Common side products include H-phosphonates, trialkyl phosphates, and tetraalkyl diphosphates.[3]
Strategies to Minimize Side Products:
-
Inert Atmosphere: As mentioned, strictly anhydrous and anaerobic conditions are essential to prevent hydrolysis and oxidation of the phosphorus (III) starting material.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of either the amine or the phosphitylating agent can lead to the formation of undesired byproducts.
-
Oxidation Step: In protocols that involve a P(III) to P(V) oxidation, incomplete or inefficient oxidation can lead to side reactions.[1] Ensure your oxidizing agent (e.g., iodine solution) is fresh and used in the correct concentration.[1]
-
Purification Method: Some side products may be difficult to separate from the desired product. Optimization of the purification method, such as column chromatography with a suitable solvent system, may be necessary.[3] Using triethylamine in the column eluent can help to prevent decomposition on silica gel.[4]
-
Issue 3: Difficulty in Product Purification
-
Q: I am having trouble purifying my this compound product. It seems to be degrading on the silica gel column. What can I do?
A: Phosphoramides can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[4]
Purification Troubleshooting:
-
Deactivate Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites. A common practice is to use an eluent containing a small percentage (e.g., 1-5%) of triethylamine.[4]
-
Work Quickly: Minimize the time the compound spends on the column.
-
Alternative Purification Methods: If column chromatography on silica is consistently problematic, consider alternative purification techniques such as preparative HPLC or crystallization.
-
Avoid Aqueous Workup: If possible, avoid aqueous workups, as the presence of even mild acid in water can cause decomposition.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal coupling efficiency I should aim for in solid-phase synthesis? A1: For solid-phase oligonucleotide synthesis, a high coupling efficiency, ideally above 99%, is crucial. Any unreacted sites will result in truncated sequences, which significantly reduces the yield of the full-length product.[2]
-
Q2: How can I verify the quality of my phosphoramidite reagent? A2: 31P NMR spectroscopy is an excellent method to check the purity of phosphoramidites. The starting material should show a characteristic peak, and the presence of significant peaks corresponding to oxidized phosphorus (V) species would indicate degradation.
-
Q3: Can the choice of solvent affect the reaction yield? A3: Yes, the solvent plays a critical role. It must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and acetonitrile are commonly used.[5] Using fresh, DNA-synthesis-grade acetonitrile is recommended for oligonucleotide synthesis.[2]
-
Q4: Are there alternative methods to the standard phosphoramidite coupling? A4: Yes, several other methods exist for forming P-N bonds, including iodine-mediated oxidative cross-coupling, reactions involving organic azides, and catalyst-driven methods using transition metals like copper or iridium.[3] These methods may offer advantages for specific substrates.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence this compound reaction yields.
| Parameter | Recommended Value/Range | Expected Outcome on Yield | Reference(s) |
| Coupling Efficiency (Solid-Phase) | >99% | Higher yield of full-length product | [2] |
| Water Content in Acetonitrile | < 15 ppm | Minimized phosphoramidite hydrolysis, leading to higher coupling efficiency | [1] |
| Iodine-mediated Synthesis Yield | 31-96% (isolated yields) | Varies with substrate; lower yields reported with sulfoximines | [3] |
| Azide-based Synthesis Yield | 60-96% (isolated yields) | Generally good to excellent yields | [3] |
| Triethylamine in Column Eluent | 1-5% | Prevents product degradation on silica gel, improving isolated yield | [4] |
Key Experimental Protocols
Protocol 1: General Solution-Phase Phosphoramidite Synthesis
This protocol is a general procedure for the synthesis of a this compound from an alcohol and an amine using a phosphitylating agent.
Materials:
-
Alcohol (e.g., a protected nucleoside)
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, CEDIP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous nitrogen or argon source
-
Standard glassware for anhydrous reactions
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or argon.
-
Dissolve the alcohol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (1.1 equivalents) to the solution.[5]
-
At room temperature, add the CEDIP-Cl (1.1 equivalents) dropwise to the stirred solution.[5]
-
Stir the reaction mixture at room temperature for two hours.[5]
-
Monitor the reaction by TLC or 31P NMR.
-
Once the reaction is complete, the solvent can be removed under reduced pressure. Due to the potential instability of the product, it is often used directly in the next step without extensive purification.[5]
Protocol 2: Iodine-Mediated Oxidative Cross-Coupling
This protocol describes the formation of a this compound from a dialkyl H-phosphonate and an amine.
Materials:
-
Dialkyl H-phosphonate (e.g., diethyl H-phosphonate)
-
Amine (aromatic or aliphatic)
-
Iodine (I2)
-
Optional: Hydrogen peroxide (H2O2) as a co-oxidant
-
Solvent (or solvent-free conditions)
Procedure:
-
In a reaction vessel, combine the dialkyl H-phosphonate (1 equivalent) and the amine (1-1.2 equivalents).
-
Add Iodine (I2) as a catalyst. The reaction can be performed with or without a solvent.[3]
-
If using a co-oxidant, H2O2 can be added to the reaction mixture at 20°C.[3]
-
Stir the reaction at the appropriate temperature (e.g., room temperature) until completion.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, the crude product is purified by column chromatography on silica gel to afford the desired this compound.[3]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids | MDPI [mdpi.com]
phosphoramide catalyst deactivation and regeneration
Welcome to the technical support center for phosphoramide catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the use of this compound catalysts in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you diagnose and resolve issues related to catalyst deactivation and regeneration.
Troubleshooting Guides
Guide 1: Low or No Catalytic Activity
Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the primary causes?
A1: Low or no catalytic activity is a common issue that can often be traced back to the deactivation of the this compound catalyst. The primary suspects for this deactivation are impurities in the reaction mixture, degradation of the catalyst, or the formation of an inactive catalyst species.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of the highest purity and are anhydrous. Trace amounts of water or other nucleophilic impurities can hydrolyze or otherwise react with the catalyst, leading to its deactivation.[1]
-
Catalyst Integrity: Verify the integrity of your this compound catalyst. If it is an older batch or has been stored improperly, it may have degraded. It is advisable to use a freshly prepared or recently purchased catalyst.
-
Inert Atmosphere: this compound catalysts can be sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon).[2]
-
Substrate-Related Inhibition: Some substrates or products can act as inhibitors by strongly coordinating to the catalyst. Consider if any functional groups on your substrate could be poisoning the catalyst.
Guide 2: Low Enantioselectivity
Q2: The enantiomeric excess (ee) of my product is consistently lower than reported in the literature. What could be the issue?
A2: Low enantioselectivity can be a frustrating problem. Assuming the analytical method for determining ee is accurate, the issue likely lies with the catalyst's chiral environment being compromised or an alternative, non-selective reaction pathway becoming dominant.
Troubleshooting Steps:
-
Catalyst Purity: The enantiopurity of your catalyst is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the observed ee. Ensure your catalyst is of high enantiomeric purity.
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity. If the reaction is run at a higher temperature than specified, it can lead to a decrease in enantioselectivity. Conversely, lowering the reaction temperature may improve the ee.
-
Solvent Effects: The solvent plays a crucial role in the organization of the transition state. A change in solvent polarity or coordinating ability can impact the chiral induction. It is recommended to use the solvent specified in the literature procedure.
-
Catalyst Concentration: In some cases, catalyst aggregation at high concentrations can lead to lower enantioselectivity. Try running the reaction at different catalyst loadings to see if this has an effect.
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q3: What are the most common mechanisms of this compound catalyst deactivation?
A3: this compound catalysts can deactivate through several mechanisms:
-
Poisoning: This is the most common cause of deactivation. Impurities in the reaction mixture can act as poisons. Common poisons include:
-
Water: Leads to hydrolysis of the this compound.[1]
-
Amines and other nucleophiles: Can react with the catalyst.
-
Lewis bases: Can coordinate to the acidic site of the catalyst and inhibit substrate activation.
-
-
Formation of Inactive Species: The catalyst can react with substrates or reagents to form an inactive species. For example, in reactions involving silyl enol ethers, the catalyst can be deactivated by silylation.[3] In bromination reactions, a bromophosphatation pathway can lead to deactivation.
-
Thermal Degradation: At elevated temperatures, this compound catalysts can undergo thermal degradation. The stability of the catalyst is dependent on its specific structure.
Q4: How can I detect catalyst deactivation in my reaction?
A4: Monitoring the reaction progress over time can provide clues. If the reaction starts well but then slows down or stops completely, catalyst deactivation is a likely cause. For a more direct method, ³¹P NMR spectroscopy is a powerful tool to monitor the state of the this compound catalyst.[4][5] A change in the chemical shift or the appearance of new peaks can indicate the formation of a deactivated species.[4]
Catalyst Regeneration
Q5: My this compound catalyst has deactivated. Can it be regenerated?
A5: In some cases, deactivated this compound catalysts can be regenerated, but the success of regeneration depends on the mechanism of deactivation.
-
For catalysts deactivated by poisoning: If the poison is weakly bound, it may be possible to remove it by washing the catalyst. However, if the poison has chemically altered the catalyst, regeneration may not be feasible.
-
For catalysts that have formed inactive species: It may be possible to reverse the reaction that led to deactivation. For instance, a silylated catalyst might be regenerated by treatment with a fluoride source to cleave the Si-O bond.
Q6: Is there a general protocol for regenerating a deactivated this compound catalyst?
A6: A universal regeneration protocol does not exist due to the varied nature of deactivation. However, a general approach for attempting to recover a catalyst from a reaction mixture for reuse or regeneration can be followed:
-
Quench the reaction and remove the solvent under reduced pressure.
-
Attempt to isolate the catalyst from the reaction mixture. This can be challenging due to the solubility of the catalyst. Acid-base extraction can be a useful technique. Convert the acidic this compound to its conjugate base with a mild inorganic base (e.g., NaHCO₃) to move it into an aqueous layer. The organic products and starting materials can then be washed away with an organic solvent. Re-acidification of the aqueous layer and extraction with an organic solvent can recover the catalyst.
-
Purify the recovered catalyst. Recrystallization is a powerful method for purifying solid catalysts.[6] The choice of solvent is critical and needs to be determined empirically.
-
Characterize the recovered catalyst by NMR (¹H, ¹³C, ³¹P) and compare it to the spectrum of the fresh catalyst to ensure its integrity before reuse.
Quantitative Data Summary
The following table summarizes the impact of various factors on catalyst performance. Please note that these are generalized trends, and the exact quantitative effects will be system-dependent.
| Parameter | Effect on Yield | Effect on Enantioselectivity (ee) | Common Cause of Negative Impact |
| Water Content | Decrease | Decrease | Catalyst hydrolysis |
| Air (Oxygen) | Decrease | Variable | Oxidative degradation |
| Basic Impurities | Decrease | Decrease | Neutralization of the acidic catalyst |
| High Temperature | Variable | Decrease | Lowered energy difference between diastereomeric transition states |
| Substrate Impurities | Decrease | Decrease | Inhibition or side reactions |
Key Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Triflyl this compound Catalyst
This protocol describes the synthesis of a BINOL-derived N-triflyl this compound, which is a more acidic and often more reactive catalyst compared to the parent phosphoric acid.[3][7]
Materials:
-
(R)- or (S)-BINOL
-
Phosphorus oxychloride (POCl₃)
-
Trifluoromethanesulfonamide (TfNH₂)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Phosphorylation: To a solution of (R)-BINOL (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add Et₃N (2.2 eq). To this solution, add POCl₃ (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Amidation: In a separate flask, dissolve TfNH₂ (2.0 eq) in anhydrous DCM and add Et₃N (2.2 eq). Cool this solution to 0 °C.
-
Coupling: Slowly add the phosphoryl chloride solution from step 1 to the triflamide solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-triflyl this compound catalyst.
Protocol 2: Diagnostic ³¹P NMR Analysis of Catalyst Deactivation
This protocol outlines a general procedure for using ³¹P NMR spectroscopy to investigate potential catalyst deactivation.
Procedure:
-
Initial Spectrum: Before starting your reaction, acquire a ³¹P NMR spectrum of a fresh sample of your this compound catalyst dissolved in the deuterated solvent you will use for the reaction. This will serve as your reference spectrum. The chemical shift of the active catalyst should be a single, sharp peak.
-
Reaction Monitoring: At various time points during your reaction (e.g., 1h, 4h, 24h), carefully take an aliquot of the reaction mixture under an inert atmosphere.
-
Sample Preparation: Prepare an NMR sample of the aliquot, for example, by diluting it with the appropriate deuterated solvent.
-
Acquire ³¹P NMR Spectrum: Acquire a ³¹P NMR spectrum of the reaction aliquot.
-
Analysis: Compare the spectra taken during the reaction to your initial reference spectrum. Look for:
-
A decrease in the intensity of the peak corresponding to the active catalyst.
-
The appearance of new peaks, which could correspond to deactivated catalyst species. The chemical shifts of these new peaks can provide clues about the nature of the deactivation (e.g., a downfield shift might indicate the formation of a more electron-deficient species).[4]
-
Significant broadening of the catalyst peak, which could indicate the presence of multiple species in equilibrium or catalyst aggregation.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Design of Chiral N-Triflyl this compound as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction [organic-chemistry.org]
Technical Support Center: Phosphoramide Prodrug Stability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramide prodrug stability assays.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound prodrug is degrading too quickly in human plasma. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation in plasma is a common issue, often due to enzymatic hydrolysis.
-
Potential Cause 1: Enzymatic Cleavage: Plasma contains various esterases, amidases, and proteases that can cleave the promoiety from the active drug. Acyloxyalkyl prodrugs, for instance, are known to be susceptible to cleavage by non-specific esterases found in the blood.[1]
-
Troubleshooting Steps:
-
Promoietry Modification: Consider using a different promoiety that is more resistant to plasma enzymes. For example, phosphonamidate prodrugs have shown significantly greater plasma stability compared to acyloxyalkyl prodrugs, with some having half-lives greater than 24 hours.[1]
-
Stereochemistry: The stereochemistry at the phosphorus center can influence the rate of enzymatic metabolism.[2] If applicable, test different diastereomers of your prodrug, as one may be more stable than the other.
-
Inhibitor Studies: To confirm enzymatic degradation, conduct the stability assay in the presence of broad-spectrum esterase inhibitors. A significant increase in stability would confirm this degradation pathway.
-
-
-
Potential Cause 2: Chemical Instability: The chemical structure of the prodrug itself might be inherently unstable at physiological pH (7.4) and temperature (37°C).
-
Troubleshooting Steps:
-
pH Profile: Determine the stability of the prodrug in buffers of varying pH to understand its chemical stability profile.
-
Control Matrix: Run the assay in heat-inactivated plasma. If the degradation rate is significantly lower, it points towards enzymatic activity as the primary cause.
-
-
Question 2: I am observing inconsistent results between different batches of my prodrug stability assay. What could be the reason?
Answer: Inconsistent results can stem from variability in experimental conditions or reagents.
-
Potential Cause 1: Plasma Source Variability: The enzymatic activity can vary between different lots of pooled human plasma and even more so between individual donor plasma.
-
Troubleshooting Steps:
-
Single Lot Usage: For a given set of experiments, use a single lot of pooled human plasma to minimize variability.
-
Quality Control: Qualify each new lot of plasma with a reference compound known to be metabolized by plasma enzymes.
-
-
-
Potential Cause 2: Sample Handling and Storage: Improper handling and storage of plasma and the prodrug can affect the results.
-
Troubleshooting Steps:
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the plasma, as this can lead to a decrease in enzymatic activity. Aliquot plasma upon receipt.
-
Prodrug Stock Solution: Ensure the prodrug stock solution is freshly prepared and stored appropriately to prevent degradation before the assay begins.
-
-
-
Potential Cause 3: Analytical Method Variability: Issues with the analytical method, typically LC-MS, can lead to inconsistent quantification.
-
Troubleshooting Steps:
-
Internal Standard: Use a stable, co-eluting internal standard to account for variations in sample processing and instrument response.
-
Matrix Effects: Evaluate and minimize matrix effects from the plasma by optimizing the sample preparation method (e.g., protein precipitation, solid-phase extraction).
-
-
Question 3: My prodrug appears stable in plasma but shows low activity in cell-based assays. What could be the problem?
Answer: This suggests that the prodrug is not being efficiently converted to the active drug within the target cells.
-
Potential Cause 1: Inefficient Intracellular Activation: The necessary enzymes for cleaving the promoiety may be absent or have low activity in the specific cell line being used. The activation of phosphoramidate prodrugs often requires intracellular enzymes like cathepsin A or carboxylesterase 1.[3]
-
Troubleshooting Steps:
-
Cellular Homogenate Assay: Test the stability of the prodrug in a cell homogenate or S9 fraction from the target cells. This will indicate if the necessary activating enzymes are present.
-
Different Cell Lines: Evaluate the prodrug in a panel of different cell lines to identify one with the appropriate enzymatic machinery for activation.
-
-
-
Potential Cause 2: Poor Cell Permeability: The prodrug may not be efficiently crossing the cell membrane.
-
Troubleshooting Steps:
-
Physicochemical Properties: Analyze the lipophilicity and other physicochemical properties of the prodrug. A balance is needed to ensure sufficient membrane permeability and aqueous solubility.
-
Uptake Studies: Conduct cellular uptake studies to directly measure the amount of prodrug entering the cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in the activation of an aryl phosphoramidate (ProTide) prodrug?
A1: The proposed activation pathway for many phosphoramidate prodrugs, such as ProTides, begins with the hydrolysis of the carboxyl ester bond of the amino acid moiety by intracellular esterases like cathepsin A.[3][4][5] This is followed by a spontaneous cyclization reaction that cleaves the aryl group, and finally, a phosphoramidase cleaves the P-N bond to release the active nucleotide monophosphate.
Q2: What are the common byproducts of POM and POC promoiety cleavage, and are they a concern?
A2: The cleavage of pivaloyloxymethyl (POM) promoieties releases pivalic acid and formaldehyde.[3][6] Similarly, isopropyloxycarbonyloxymethyl (POC) groups release isopropyl alcohol, carbon dioxide, and formaldehyde.[3][6] Formaldehyde is a known toxin and carcinogen, which can be a concern. The FDA may require its own safety assessment for prodrugs that generate formaldehyde.[7] Pivalic acid can interfere with carnitine metabolism.[1]
Q3: How does pH affect the stability of this compound prodrugs?
A3: pH can significantly impact the chemical stability of this compound prodrugs. For instance, some prodrugs may be susceptible to acid-catalyzed hydrolysis in the low pH environment of the stomach.[8] Therefore, it is crucial to assess stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) if oral administration is intended.[8]
Q4: What is a suitable analytical method for quantifying this compound prodrugs and their metabolites in stability assays?
A4: Liquid chromatography-mass spectrometry (LC-MS) is the most common and effective method for these assays.[1] It offers the necessary sensitivity and selectivity to quantify the parent prodrug and its degradation products in complex biological matrices like plasma and cell lysates.
Data Presentation
Table 1: Comparative Plasma Stability of Different this compound Prodrug Moieties
| Prodrug Moiety | Example Compound | Matrix | Half-life (t½) | Reference |
| bis-Acyloxyalkyl (POM) | POM₂-C-HMBP | 50% Human Plasma in PBS | ~8.4 minutes | [1] |
| Aryl Phosphonamidate | Compound 9a-i | 50% Human Plasma in PBS | > 24 hours | [1] |
| bis-Amidate | Compound 11-14 | Human Plasma | > 24 hours | [2] |
Experimental Protocols
Protocol 1: this compound Prodrug Stability in Human Plasma
-
Materials:
-
Test this compound prodrug
-
Pooled human plasma (store at -80°C in aliquots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard
-
Incubator or water bath at 37°C
-
LC-MS system
-
-
Procedure:
-
Thaw an aliquot of human plasma at room temperature and keep it on ice.
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm the required volume of plasma in a water bath at 37°C for 5 minutes.
-
Initiate the reaction by adding the prodrug stock solution to the pre-warmed plasma to achieve the final desired concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the plasma proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent prodrug at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining prodrug versus time.
-
Protocol 2: Chemical Stability in Simulated Gastric and Intestinal Fluids
-
Materials:
-
Test this compound prodrug
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Incubator or water bath at 37°C
-
LC-MS system
-
-
Procedure:
-
Prepare SGF and SIF according to USP guidelines.
-
Prepare a stock solution of the test prodrug.
-
Add the prodrug stock to SGF and SIF separately to the desired final concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and analyze directly by LC-MS or after appropriate dilution.
-
Determine the percentage of the remaining prodrug at each time point to assess stability. For some prodrugs, a longer incubation time may be necessary.[8]
-
Visualizations
Caption: Workflow for Plasma Stability Assay.
Caption: ProTide Prodrug Activation Pathway.
Caption: Troubleshooting Logic for Rapid Degradation.
References
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Phosphoramidite Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in phosphoramidite-based oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it the most critical factor for oligonucleotide yield?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is paramount because the overall yield of the full-length oligonucleotide decreases exponentially with each coupling step.[1] A small drop in average coupling efficiency can lead to a dramatic reduction in the final product yield.[1][2] For instance, a 30-mer synthesis with 99% average coupling efficiency theoretically yields 75% of the full-length product, whereas the same synthesis at 98% efficiency yields only 55%.[2]
Q2: How does moisture affect phosphoramidite chemistry and oligonucleotide yield?
A2: Moisture is a primary cause of low coupling efficiency and, consequently, low overall yield.[1][3][4] Water reacts with the activated phosphoramidite, leading to its hydrolysis.[4][5] This hydrolyzed phosphoramidite is unable to couple to the growing oligonucleotide chain, effectively terminating the chain extension at that site.[1][3] Furthermore, water can also catalyze the degradation of phosphoramidites in solution, reducing the concentration of the active reagent.[3][6] Therefore, maintaining strictly anhydrous conditions throughout the synthesis process is crucial.[]
Q3: Can the sequence of the oligonucleotide itself impact the final yield?
A3: Yes, the oligonucleotide sequence can influence the synthesis yield. Certain sequences, such as those with stretches of GC-rich motifs or repetitive nucleotides, can be more prone to issues like secondary structure formation, which can hinder reagent accessibility and lower coupling efficiency.[5][] Additionally, some modified nucleosides can exhibit lower coupling efficiencies due to steric hindrance.[2][5]
Q4: What is the purpose of the capping step, and how does it relate to yield?
A4: The capping step is essential for preventing the formation of deletion mutations in the final oligonucleotide product.[8][9][10] Since coupling efficiency is never 100%, a small percentage of the 5'-hydroxyl groups will remain unreacted after the coupling step.[8][11] The capping step involves acetylating these unreacted hydroxyl groups, rendering them inert to further chain elongation in subsequent cycles.[8][11] If these unreacted sites are not capped, they can react in a later cycle, leading to an oligonucleotide with an internal deletion, which is difficult to separate from the full-length product and reduces the overall purity and yield of the desired sequence.[8]
Q5: How do cleavage and deprotection steps affect the final isolated yield?
A5: Inefficient cleavage from the solid support or incomplete removal of protecting groups during deprotection can lead to significant product loss.[5][12] The choice of deprotection strategy is critical and must be compatible with any modifications present in the oligonucleotide sequence.[12][13] Harsh deprotection conditions can degrade sensitive modifications or the oligonucleotide backbone itself, leading to a lower yield of the desired full-length product.[13][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during oligonucleotide synthesis that result in low yield.
Guide 1: Diagnosing Low Coupling Efficiency
Q: My trityl cation assay shows a significant drop in signal, or the final yield of my oligonucleotide is very low. How can I identify the cause of the low coupling efficiency?
A: A drop in the trityl signal is a direct indication of poor coupling efficiency.[5] A systematic evaluation of your reagents, protocol, and synthesizer is necessary.
Step 1: Verify Reagent Quality and Handling
-
Phosphoramidites: Ensure your phosphoramidites are fresh and have been stored properly under an inert atmosphere at -20°C.[1][6] Degraded or oxidized phosphoramidites are a common cause of low coupling efficiency.[6]
-
Activator: The activator is crucial for the coupling reaction.[1] An old or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.[1] Prepare fresh activator solutions regularly.
-
Acetonitrile (ACN): Use anhydrous, DNA-synthesis-grade acetonitrile with a water content of less than 10-15 ppm.[3][4][15] High water content in the ACN is a primary culprit for low coupling efficiency.[3] Consider using septum-sealed bottles and adding molecular sieves to your solvent bottles on the synthesizer.[3][4]
Step 2: Review Synthesis Protocol
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.[1][5] Consider increasing the coupling time.
-
Reagent Concentration: Verify the concentrations of your phosphoramidite and activator solutions.[1] Incorrect concentrations can reduce the reaction rate and efficiency.[1] For modified reagents, a higher concentration (e.g., 0.1 M) is often recommended.[16]
Step 3: Inspect Synthesizer and Fluidics
-
Leaks: Check for any leaks in the reagent lines, as this can lead to a loss of pressure and incomplete reagent delivery.[1]
-
Blocked Lines: Clogged lines or valves can prevent reagents from reaching the synthesis column in the correct amounts.[1]
-
Reagent Delivery Calibration: Ensure that the synthesizer is delivering the correct volume of each reagent.[1]
Guide 2: Troubleshooting Incomplete Detritylation
Q: I suspect incomplete detritylation is occurring. What are the signs, and how can I fix it?
A: Incomplete detritylation (deblocking) results in the 5'-hydroxyl group remaining protected by the DMT group, preventing the subsequent coupling reaction. This leads to the accumulation of failure sequences that are not capped and continue to propagate, resulting in n-x deletion mutations.[17]
Troubleshooting Steps:
-
Deblocking Reagent: Ensure the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) is fresh and at the correct concentration.
-
Deblocking Time: While prolonged exposure to acid can cause depurination, especially for sensitive nucleosides like adenosine and guanosine, the deblocking time must be sufficient for complete DMT removal.[18][19] Optimize the deblocking time for your specific synthesizer and sequence.
-
Acetonitrile Carryover: Incomplete removal of acetonitrile from the previous step can slow down the detritylation kinetics.[20] Ensure your wash steps are adequate.
Guide 3: Addressing Capping Failures
Q: I am observing a high level of n-1 deletion sequences in my final product analysis. Could this be a capping issue?
A: Yes, a high proportion of n-1 deletion sequences is a classic sign of inefficient capping.[21]
Troubleshooting Steps:
-
Capping Reagents: Check the age and quality of your capping reagents (Cap A: acetic anhydride/THF/lutidine and Cap B: N-methylimidazole/THF). Degraded reagents will lead to inefficient capping.
-
Reagent Delivery: Verify that both capping solutions are being delivered to the column in the correct volumes.
-
Alternative Capping Reagents: For particularly difficult sequences or to ensure the highest capping efficiency, consider using a phosphoramidite-based capping reagent like UniCap phosphoramidite.[21]
Guide 4: Investigating Oxidation Problems
Q: My final product analysis shows unexpected modifications or backbone cleavage. Could this be related to the oxidation step?
A: Yes, incomplete or inefficient oxidation of the unstable phosphite triester to the more stable phosphate triester can lead to chain cleavage during the acidic detritylation step of the next cycle.[9][10][11]
Troubleshooting Steps:
-
Oxidizer Solution: The standard oxidizer is a solution of iodine in a THF/water/pyridine mixture.[4] Ensure this solution is fresh, as iodine solutions can degrade over time.[4]
-
Water Content: The oxidizer solution requires water for the reaction to proceed. However, residual water after the oxidation step can inhibit the subsequent coupling reaction.[10][11] Some protocols recommend a second capping step after oxidation to help dry the support.[10][18]
Guide 5: Optimizing Cleavage and Deprotection
Q: After purification, my final yield is much lower than expected based on the synthesis trityl report. What could be happening during cleavage and deprotection?
A: Significant product loss can occur during the final cleavage and deprotection steps.[5]
Troubleshooting Steps:
-
Review Oligonucleotide Components: Before choosing a deprotection strategy, carefully review all components of your oligonucleotide for any sensitivity to the deprotection conditions.[22]
-
Deprotection Conditions: For standard oligonucleotides, concentrated ammonium hydroxide is often used.[12] However, for sensitive modifications, milder conditions, such as using potassium carbonate in methanol with "UltraMILD" monomers, or a mixture of ammonium hydroxide and methylamine (AMA) for rapid deprotection, may be necessary.[13]
-
Incomplete Reactions: Ensure that the cleavage and deprotection reactions go to completion by using the recommended times and temperatures for your specific protecting groups. Incomplete deprotection will result in a heterogeneous product mixture and lower the yield of the desired oligonucleotide.
Quantitative Data Summary
Table 1: Recommended Reagent Specifications and Synthesis Parameters
| Parameter | Recommended Value | Rationale |
| Acetonitrile Water Content | < 10-15 ppm | Minimizes phosphoramidite hydrolysis and ensures high coupling efficiency.[3][4][15] |
| Phosphoramidite Concentration | 0.05 M - 0.15 M | Higher concentrations can drive the coupling reaction to completion, especially for modified amidites.[5][16] |
| Activator Concentration | 0.2 M - 0.7 M | Varies by activator type; ensures efficient phosphoramidite activation.[23] |
| Average Coupling Efficiency | > 99% | Crucial for achieving a high yield of full-length product, especially for long oligonucleotides.[1][2] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 99.0% | 82.6% |
| 20-mer | 98.0% | 68.0%[3] |
| 30-mer | 99.0% | 74.8%[2] |
| 30-mer | 98.0% | 55.0%[2] |
| 50-mer | 99.4% | 74.5%[8] |
| 70-mer | 99.0% | 49.5%[2] |
| 70-mer | 98.0% | 24.3%[2] |
| 100-mer | 98.0% | 13.0%[3] |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Stepwise Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[1]
Methodology:
-
During each synthesis cycle, after the deblocking step, the acidic solution containing the cleaved dimethoxytrityl (DMT) cation is collected.[1][24]
-
The absorbance of the orange-colored DMT cation solution is measured spectrophotometrically at approximately 495 nm.[10]
-
The synthesizer's software typically calculates the stepwise coupling efficiency by comparing the absorbance of the current cycle to that of the previous cycle.[1]
-
A significant and progressive decrease in absorbance indicates a problem with coupling efficiency.[5] A sudden drop points to a problem with a specific reagent or delivery for that cycle.
Protocol 2: Karl Fischer Titration for Water Content Determination in Acetonitrile
Objective: To accurately measure the water content in the acetonitrile used for oligonucleotide synthesis.
Methodology:
-
Use a calibrated Karl Fischer titrator.
-
Carefully handle the anhydrous acetonitrile to prevent contamination with atmospheric moisture.
-
Inject a known volume or weight of the acetonitrile sample into the titration cell.
-
The titrator will automatically perform the titration with the Karl Fischer reagent and calculate the water content in parts per million (ppm).
-
Compare the result to the recommended specification of <10-15 ppm.
Visualizations
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low yield in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. atdbio.com [atdbio.com]
- 11. biotage.com [biotage.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. benchchem.com [benchchem.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Acetonitrile dry for oligonucleotide synthesis (max. 10 ppm H2O) - Россия [evachemical.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. academic.oup.com [academic.oup.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
- 22. glenresearch.com [glenresearch.com]
- 23. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Phosphoramidate Synthesis
Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during phosphoramidate synthesis, particularly in the context of automated oligonucleotide synthesis.
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a frequent problem that leads to a higher proportion of truncated sequences (n-1 products) and significantly reduces the yield of the desired full-length product.[][2][3]
Symptoms:
-
A significant drop in the trityl cation signal after a specific monomer addition.[4]
-
Consistently low trityl signal throughout the synthesis.[4]
-
Presence of a significant n-1 peak in HPLC or Mass Spectrometry analysis of the crude product.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Moisture Contamination | - Use anhydrous solvents (acetonitrile <30 ppm water, preferably <10 ppm).[5][6]- Store phosphoramidites as a dry powder at -20°C under an inert atmosphere.[7][8]- Prepare phosphoramidite and activator solutions fresh for each synthesis.[7]- Use in-line drying filters for the argon or helium on the synthesizer.[5]- Dry dissolved amidites with high-quality molecular sieves (3 Å) prior to use.[6][9] |
| Degraded Reagents | - Use fresh, high-purity phosphoramidites and activator.[3]- Assess phosphoramidite quality via visual inspection (should be a white, free-flowing powder), HPLC, or ³¹P NMR.[7] |
| Suboptimal Protocol | - Increase Coupling Time: Double the standard coupling time for the problematic monomer.[3][4]- Increase Phosphoramidite Concentration: Use a higher concentration (e.g., 0.15 M instead of 0.1 M).[4]- Use a Stronger Activator: Consider 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) instead of 1H-Tetrazole.[4]- Perform Double Coupling: Program the synthesizer to perform the coupling step twice for the specific monomer.[4] |
| Synthesizer Issues | - Perform a thorough inspection of the synthesizer for leaks in reagent lines.[2]- Ensure all lines and valves are clean and not blocked.[2]- Calibrate the reagent delivery system to ensure accurate volumes are being delivered.[2] |
Issue 2: Presence of n+1 or Other Impurities
The presence of n+1 species (oligonucleotides with an extra nucleotide) or other unexpected peaks in the final analysis can indicate issues with protecting groups or other side reactions.
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the desired mass + the mass of an additional nucleotide.
-
HPLC analysis shows significant, well-defined peaks other than the main product and n-1 species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for n+1 and other impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Inefficient Capping | If the 5'-OH group is not successfully coupled, it should be capped (acetylated) to prevent it from reacting in subsequent cycles.[10] If capping fails, these unreacted sites can lead to deletion mutations.[3]- Use fresh capping reagents (Cap A and Cap B).[3]- Increase the capping time.[3] |
| Side-chain Modification | Reactive groups on nucleobases or protecting groups can undergo unintended reactions.[]- Ensure the use of appropriate and stable base-protecting groups, especially for sensitive or modified nucleosides.[][12] |
| Depurination | The loss of purine bases (adenine and guanine) can occur under acidic conditions, particularly during the detritylation step.[][]- Use milder acidic conditions for deprotection (e.g., dichloroacetic acid).[3]- Shorten the exposure time to acid.[]- Select protecting groups that stabilize the purine nucleosides.[] |
| Oxidation Issues | The phosphite triester intermediate is unstable and must be oxidized to a stable phosphate triester.[][14] Incomplete oxidation can lead to side products.- Ensure the oxidizing agent (typically iodine-based) is fresh and at the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in phosphoramidate synthesis?
A: Hydrolysis of the phosphoramidite monomer is one of the most frequent side reactions.[] Phosphoramidites are highly sensitive to moisture and can be hydrolyzed by trace amounts of water in reagents or the reaction environment. This renders the phosphoramidite incapable of coupling, reduces its effective concentration, and leads to lower coupling efficiency and an increased proportion of truncated products.[][]
Q2: How does the choice of activator impact side reactions?
A: The activator is crucial for converting the stable phosphoramidite into a reactive intermediate.[] The strength of the activator affects both the speed of the coupling reaction and the potential for side reactions. Stronger activators can increase coupling speed but may also increase the risk of side reactions, while weaker activators offer more controlled reactivity.[] The choice of activator should balance reactivity with selectivity to minimize side reactions like hydrolysis.[]
Q3: Why are protecting groups necessary and how can they contribute to side reactions?
A: Protecting groups are essential to block reactive sites on the nucleoside that are not involved in the coupling reaction, ensuring the correct bond formation.[][12][14] Key protecting groups include the 5'-O-DMT group, base-protecting groups, and phosphate protection.[] However, these groups can contribute to side reactions if they are not stable under the reaction conditions or are not removed efficiently. For example, premature cleavage of base-protecting groups can lead to unwanted side reactions at the exocyclic amino groups of adenine, cytosine, and guanine.[]
Q4: What is depurination and how can it be minimized?
A: Depurination is the loss of purine bases (adenine and guanine) from the oligonucleotide chain.[] This side reaction typically occurs under the acidic conditions used for detritylation (removal of the 5'-DMT group).[][] Depurination creates an abasic site, which can lead to chain cleavage during the final deprotection step.[3] To minimize depurination, one can use milder acidic conditions for detritylation, shorten the exposure time to acid, and use base-protecting groups that enhance the stability of the glycosidic bond.[3][]
Q5: How can I improve the synthesis of long oligonucleotides?
A: The successful synthesis of long oligonucleotides (>75 nucleotides) is highly dependent on maintaining a very high average coupling efficiency (ideally >99%) throughout the entire synthesis.[5][10] Even a small decrease in coupling efficiency per step results in a dramatic reduction in the final yield of the full-length product. The most critical factor is the rigorous exclusion of moisture from all reagents and the synthesizer itself.[5] Using fresh, high-purity reagents and optimizing coupling times are also crucial.[5][]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.[7]
Methodology:
-
Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.
-
To further dry the ACN, it can be passed through a column of activated molecular sieves (3 Å) just before use on the synthesizer.[7]
-
Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[6][7]
-
Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[7]
-
It is recommended to use a titration device to test the water content of your solvents to ensure it is below 30 ppm, and preferably below 10 ppm.[6]
Protocol 2: Quality Assessment of Phosphoramidites
Ensuring the purity of phosphoramidites is critical for successful synthesis.[7]
Methodology:
-
Visual Inspection: High-quality phosphoramidites should appear as a white, free-flowing powder. Clumping or discoloration can indicate degradation or moisture contamination.[7]
-
³¹P NMR Spectroscopy: This is a powerful technique to confirm the presence of the correct phosphorus species and detect degradation products such as phosphonates.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to identify and quantify impurities.[4][7]
-
Certificate of Analysis (CoA): Always review the CoA provided by the manufacturer for key quality control data for the specific lot of phosphoramidite being used.[7]
This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular application and instrumentation.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. journalirjpac.com [journalirjpac.com]
- 14. twistbioscience.com [twistbioscience.com]
Technical Support Center: Phosphoramidite Purification for Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of phosphoramidites, critical reagents for the chemical synthesis of oligonucleotides. It is intended for researchers, scientists, and drug development professionals to help ensure the quality and success of their oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of phosphoramidites so critical for oligonucleotide synthesis?
A1: The purity of phosphoramidites is paramount because oligonucleotide synthesis is a stepwise process involving multiple chemical reactions.[1] Impurities in the phosphoramidite monomers can lead to several issues during synthesis, including:
-
Low Coupling Efficiency: Impurities can interfere with the coupling reaction, where a new phosphoramidite is added to the growing oligonucleotide chain. This results in a lower yield of the desired full-length oligonucleotide.[2]
-
Truncated Sequences: If a coupling step fails due to impurities, the unreacted 5'-hydroxyl group can be capped in the subsequent step, leading to the formation of shorter, truncated oligonucleotides that are difficult to separate from the final product.[3]
-
Modified Oligonucleotides: Reactive impurities can be incorporated into the oligonucleotide chain, resulting in unintended modifications that can alter the biological activity and properties of the final product.[4]
The repetitive nature of oligonucleotide synthesis amplifies the impact of even small amounts of impurities. For instance, a critical impurity at a concentration of 0.2% in a phosphoramidite used eight times in the synthesis of a 20-mer can result in 1.6% of that impurity in the final product.[4]
Q2: What are the common types of impurities found in phosphoramidites?
A2: Phosphoramidite impurities are generally classified into three categories[4][5]:
-
Nonreactive and Noncritical: These impurities, such as hydrolyzed nucleoside H-phosphonates, do not participate in the coupling reaction and are typically washed away during synthesis.[4]
-
Reactive but Noncritical: These impurities can react during synthesis but the resulting modified oligonucleotides are easily separable from the desired product. Examples include phosphoramidites with incorrect base or 5'-OH protecting groups.[4]
-
Reactive and Critical: This is the most concerning class of impurities. They can be incorporated into the oligonucleotide chain, and the resulting modified oligonucleotides are difficult or impossible to separate from the full-length product.[4][6] An example is the formation of a 2'-5' internucleotide linkage due to impurities in RNA phosphoramidites.[7]
Q3: What are the primary methods for purifying phosphoramidites?
A3: The two main methods for purifying phosphoramidites are:
-
Flash Column Chromatography: This technique is widely used to separate the desired phosphoramidite from impurities based on their differential adsorption to a stationary phase (typically silica gel).[8] Triethylamine is often included in the eluent to prevent hydrolysis of the phosphoramidite on the acidic silica gel.[8]
-
Precipitation: This method involves dissolving the crude phosphoramidite in a suitable solvent and then adding an anti-solvent to selectively precipitate the desired product, leaving impurities in the solution.[9] This technique is often preferred for large-scale synthesis as it can be more efficient and use fewer solvents than chromatography.[9][10]
Q4: How can I assess the purity of my phosphoramidites?
A4: Several analytical techniques are used to determine phosphoramidite purity:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful method for identifying and quantifying phosphorus-containing compounds.[11][12] The desired phosphoramidite typically shows a characteristic signal in the range of 140-155 ppm.[12] P(V) impurities, such as hydrolyzed products, appear in a different region of the spectrum (-25 to 99 ppm).[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is commonly used to separate the phosphoramidite from its impurities.[11][13] Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify and characterize impurities.[14]
Troubleshooting Guide
Low coupling efficiency is a frequent problem in oligonucleotide synthesis, often stemming from issues with phosphoramidite quality. This guide will help you troubleshoot common problems.
Problem: Low Coupling Efficiency
Low coupling efficiency, often indicated by a weak trityl color release during the detritylation step, leads to reduced yields of the full-length oligonucleotide.[2][15]
Troubleshooting Workflow
Data Presentation
Table 1: Typical Purity Specifications for DNA Phosphoramidites
| Parameter | Specification | Analytical Method |
| Purity | ≥ 99.0% | RP-HPLC |
| P(III) Impurities | Not Detected | ³¹P NMR |
| P(V) Impurities | < 1.0% | ³¹P NMR |
| Water Content | < 0.3% | Karl Fischer Titration |
Data compiled from multiple sources.[7][11]
Table 2: ³¹P NMR Chemical Shifts for Phosphoramidites and Common Impurities
| Compound Type | Chemical Shift Range (ppm) |
| Phosphoramidite (P(III)) Diastereomers | ~140 to 155 |
| Other P(III) Impurities | ~100 to 169 (excluding main peaks) |
| P(V) Impurities (e.g., H-phosphonates) | -25 to 99 |
Data sourced from USP and Magritek documentation.[11][12]
Experimental Protocols
Protocol 1: Purification of Phosphoramidites by Precipitation
This protocol is a general guideline for the precipitation of phosphoramidites and may require optimization for specific compounds.[9]
-
Dissolution: Dissolve the crude phosphoramidite in a minimum amount of a suitable polar solvent (e.g., ethyl acetate, dichloromethane).
-
Precipitation: While stirring vigorously, slowly add the phosphoramidite solution to a large volume of a cold non-polar anti-solvent (e.g., hexanes, heptane). A typical solvent to anti-solvent ratio is 1:50.[9]
-
Isolation: The purified phosphoramidite will precipitate out of the solution. Collect the solid product by filtration.
-
Washing: Wash the collected solid with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified phosphoramidite under high vacuum to remove all residual solvents.
Protocol 2: Purity Assessment by ³¹P NMR
-
Sample Preparation: Prepare the phosphoramidite sample at a concentration of approximately 0.3 g/mL in a deuterated solvent (e.g., CDCl₃) containing 1% triethylamine (v/v) to prevent degradation.[11]
-
NMR Acquisition: Acquire the ³¹P NMR spectrum using a proton-decoupled pulse program.[11]
-
Data Analysis: Integrate the peaks corresponding to the phosphoramidite diastereomers (around 150 ppm) and any impurity peaks in the P(III) (100-169 ppm) and P(V) (-25 to 99 ppm) regions.[11] Calculate the purity by determining the relative area of the desired phosphoramidite peaks compared to the total area of all phosphorus-containing species.
Protocol 3: Purity Assessment by RP-HPLC
-
Sample Preparation: Prepare the phosphoramidite sample at a concentration of ~1.0 mg/mL in acetonitrile.[11]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water, pH 7.0.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 1 mL/min.[11]
-
Gradient: A suitable gradient from low to high acetonitrile concentration.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis: Calculate the purity using the total peak area method, where the area of the main peak is divided by the sum of the areas of all peaks.[11]
Visualization of the Oligonucleotide Synthesis Cycle
The following diagram illustrates the four main steps of the phosphoramidite-based oligonucleotide synthesis cycle.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usp.org [usp.org]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Phosphoramide Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral phosphoramide catalysts have emerged as a powerful class of organocatalysts in asymmetric synthesis, demonstrating remarkable efficiency and selectivity in a wide array of chemical transformations.[1] These catalysts, particularly the highly acidic N-triflyl phosphoramides, offer significant advantages over their precursor chiral phosphoric acids by enabling the activation of less reactive substrates.[][3] This guide provides an objective comparison of the performance of selected this compound catalysts in key asymmetric reactions, supported by experimental data and detailed protocols.
Performance Comparison of this compound Catalysts
The efficacy of a catalyst is best evaluated through its performance in specific chemical reactions. Below, we present a comparative analysis of prominent BINOL-derived this compound catalysts in three key asymmetric transformations: the Diels-Alder reaction, the aldol reaction, and the allylation reaction. The data highlights the superior catalytic activity of N-triflyl phosphoramides compared to their parent phosphoric acids.[4]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The introduction of N-triflyl phosphoramides has significantly expanded the scope of asymmetric Diels-Alder reactions, particularly for challenging substrates like α,β-unsaturated ketones.[4][5]
| Catalyst | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| (S)-1 (Phosphoric Acid) | Ethyl vinyl ketone | 2-((tert-Butyldimethylsilyl)oxy)-1,3-butadiene | No Reaction | - | [4] |
| (S)-2 (N-Tf this compound) | Ethyl vinyl ketone | 2-((tert-Butyldimethylsilyl)oxy)-1,3-butadiene | 85 | 72 | [4] |
| (S)-3 (N-Tf this compound) | Ethyl vinyl ketone | 2-((tert-Butyldimethylsilyl)oxy)-1,3-butadiene | 99 | 91 | [4] |
| (S)-3 (N-Tf this compound) | Ethyl vinyl ketone | 2-((Triisopropylsilyl)oxy)-1,3-butadiene | 95 | 92 | [4] |
(S)-1, (S)-2, and (S)-3 structures are shown in the experimental protocols section.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral this compound catalysts have been successfully employed in enantioselective, directed cross-aldol reactions of aldehydes.[6]
| Catalyst | Aldehyde | Silyl Enolate | Yield (%) | ee (%) | Reference |
| (R,R)-4 (Bisthis compound) | Benzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 95 | 82 | [6] |
| (R,R)-4 (Bisthis compound) | 4-Nitrobenzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 98 | 94 | [6] |
| (R,R)-4 (Bisthis compound) | Cyclohexanecarboxaldehyde | Isobutyraldehyde trichlorosilyl enolate | 91 | 86 | [6] |
(R,R)-4 structure is shown in the experimental protocols section.
Asymmetric Allylation Reaction
The catalytic asymmetric allylation of carbonyl compounds provides access to valuable chiral homoallylic alcohols. This compound-catalyzed additions of allylic trichlorosilanes to aldehydes have been shown to be highly effective.[7]
| Catalyst | Aldehyde | Allylic Trichlorosilane | Yield (%) | ee (%) | Reference |
| (S,S)-Bispyrrolidine this compound | Benzaldehyde | Allyltrichlorosilane | 92 | 95 | [7] |
| (S,S)-Bispyrrolidine this compound | 4-Chlorobenzaldehyde | Allyltrichlorosilane | 95 | 96 | [7] |
| (S,S)-Bispyrrolidine this compound | 2-Naphthaldehyde | Allyltrichlorosilane | 94 | 97 | [7] |
(S,S)-Bispyrrolidine this compound structure is shown in the experimental protocols section.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic performance. The following are representative experimental protocols for the reactions cited above.
General Synthesis of Chiral N-Triflyl Phosphoramides (2 and 3)
Chiral N-triflyl phosphoramides can be readily synthesized from optically active BINOL derivatives.[4] The synthesis involves phosphorylation with phosphorus oxychloride (POCl₃) followed by amidation with trifluoromethanesulfonamide (TfNH₂).[]
Step 1: Phosphorylation To a solution of (S)-BINOL or its 3,3'-disubstituted derivative (1.0 equiv) in anhydrous toluene at 0 °C is added phosphorus oxychloride (1.1 equiv) dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the corresponding phosphoryl chloride.
Step 2: Amidation To a solution of the phosphoryl chloride (1.0 equiv) in anhydrous dichloromethane at 0 °C is added trifluoromethanesulfonamide (1.0 equiv) and triethylamine (1.1 equiv). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the desired N-triflyl this compound.
Asymmetric Diels-Alder Reaction Protocol
The following protocol is adapted from the work of Nakashima and Yamamoto.[4]
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N-triflyl this compound catalyst (5 mol%).
-
Add freshly distilled toluene (0.5 M).
-
Cool the solution to -78 °C.
-
Add the α,β-unsaturated ketone (1.0 equiv) to the catalyst solution.
-
Add the silyloxydiene (1.2 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for the time specified in the data table.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Aldol Reaction Protocol
This protocol is based on the enantioselective, directed cross-aldol reactions described by Denmark et al.[6]
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the bisthis compound catalyst (10 mol%) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.0 equiv).
-
Add the isobutyraldehyde trichlorosilyl enolate (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 24-48 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
After warming to room temperature, extract the mixture with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is then purified by flash chromatography.
-
The enantiomeric excess is determined by chiral SFC or HPLC analysis.
Asymmetric Allylation Reaction Protocol
The following is a representative protocol for the this compound-catalyzed enantioselective addition of allylic trichlorosilanes to aldehydes.[7]
-
A flame-dried flask is charged with the chiral this compound catalyst (5-10 mol%) and placed under an argon atmosphere.
-
Anhydrous solvent (e.g., CH₂Cl₂) is added, and the solution is cooled to -78 °C.
-
The aldehyde (1.0 equiv) is added.
-
The allylic trichlorosilane (1.5 equiv) is added dropwise.
-
The reaction is stirred at -78 °C until complete conversion is observed by TLC.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄.
-
After filtration and concentration, the residue is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a generalized catalytic cycle and an experimental workflow.
Caption: Generalized catalytic cycle for a this compound-catalyzed asymmetric reaction.
Caption: A typical experimental workflow for a this compound-catalyzed asymmetric reaction.
References
- 1. mdpi.com [mdpi.com]
- 3. N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of Chiral N-Triflyl this compound as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction [organic-chemistry.org]
- 6. Chiral this compound-catalyzed, enantioselective, directed cross-aldol reactions of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral this compound-catalyzed enantioselective addition of allylic trichlorosilanes to aldehydes. Preparative studies with bidentate phosphorus-based amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramide Mustard: A Comparative Guide for Therapeutic Agent Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphoramide mustard, the active metabolite of the widely used chemotherapeutic agent cyclophosphamide, with other therapeutic alternatives. Experimental data, detailed methodologies, and signaling pathways are presented to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
This compound mustard is a potent DNA alkylating agent that forms the basis of cyclophosphamide's anticancer activity. Its mechanism of action involves the formation of DNA cross-links, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[1] This guide delves into the quantitative aspects of its cytotoxicity, compares its efficacy with other alkylating agents and a hypoxia-activated prodrug, and provides detailed protocols for key validation experiments. While cyclophosphamide has been a cornerstone of chemotherapy for decades, the development of targeted agents and novel prodrugs like evofosfamide has necessitated a thorough comparative analysis.
Mechanism of Action: DNA Alkylation and Cross-Linking
This compound mustard exerts its cytotoxic effects by covalently binding to DNA, primarily at the N7 position of guanine.[1][2] This initial monofunctional alkylation can be followed by a second reaction, leading to the formation of interstrand and intrastrand cross-links. These cross-links prevent the separation of DNA strands, thereby disrupting critical cellular processes like replication and transcription, which disproportionately affects rapidly dividing cancer cells.[1][3]
The metabolic activation of the prodrug cyclophosphamide to its active form, this compound mustard, is a critical step in its therapeutic action. This process, primarily occurring in the liver, is catalyzed by cytochrome P450 enzymes.[1][4][5]
Comparative Cytotoxicity
For comparative purposes, the following table summarizes reported IC50 values for other common alkylating agents, melphalan and cisplatin, against various cancer cell lines. It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions.[6][7]
| Agent | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| Melphalan | RPMI-8226 | Multiple Myeloma | 8.9 | 48 | [8] |
| Melphalan | THP-1 | Acute Monocytic Leukemia | 6.26 | 48 | [8] |
| Melphalan | HL-60 | Acute Promyelocytic Leukemia | 3.78 | 48 | [8] |
| Cisplatin | 5637 | Bladder Cancer | 1.1 | 48 | [9] |
| Cisplatin | HT-1376 | Bladder Cancer | 2.75 | 48 | [9] |
| Cisplatin | OVCAR-3 | Ovarian Cancer | 0.1-0.45 (µg/ml) | Not Specified | [10] |
Clinical Efficacy: Cyclophosphamide vs. Evofosfamide
Cyclophosphamide, the prodrug of this compound mustard, has been a mainstay in various chemotherapy regimens for decades. Its clinical efficacy is well-established across a range of hematological and solid tumors. In contrast, evofosfamide (TH-302), a hypoxia-activated prodrug designed to release the DNA cross-linking agent bromo-isothis compound mustard in low-oxygen tumor environments, has not demonstrated a significant overall survival benefit in phase III clinical trials.
The following tables provide a comparative overview of the clinical trial outcomes for cyclophosphamide-based therapies and evofosfamide.
Table 1: Clinical Trial Results for Cyclophosphamide-Based Regimens
| Cancer Type | Treatment Regimen | Overall Response Rate (ORR) | Key Findings | Citation |
| Breast Cancer | High-dose Cyclophosphamide (2.5 g/m²) | 26.7% | Active in heavily pretreated patients. | [1] |
| Docetaxel and Cyclophosphamide (neoadjuvant) | 71.4% (clinical response) | High clinical response rate in ER+/HER2- breast cancer. | [11] | |
| Epirubicin, Cyclophosphamide, Taxanes +/- Carboplatin | - | Addition of carboplatin significantly improved DFS, DDFS, and OS in early-stage triple-negative breast cancer. | [12] | |
| Lymphoma | High-dose Cyclophosphamide | 75% (in lymphoid malignancies) | High response rate in refractory lymphoma, though duration was short. | [13] |
| Low-dose metronomic Cyclophosphamide | 73.5% | Efficacious and well-tolerated in low-grade non-Hodgkin lymphoma. | [14] | |
| High-dose Cyclophosphamide +/- Rituximab | 45% | Favorable safety and efficacy in heavily pretreated relapsed/refractory B-cell non-Hodgkin's lymphoma. | [15] | |
| R-CHOP (pre-phase with low-dose Cyclophosphamide) | 86.6% (CR+PR) | Low-dose pre-phase was safe and effective in DLBCL with GI involvement. | [16][17] | |
| Leukemia | Cyclophosphamide and Cytarabine (newly diagnosed AML) | 82.5% | High remission rate in newly diagnosed adult AML. | [18] |
| Venetoclax, Cyclophosphamide, and Cytarabine (newly diagnosed AML) | 92% (CR/CRi) | High rate of complete remission with undetectable minimal residual disease. | [19] | |
| Cyclophosphamide (relapsed T-LGL leukemia) | 68% | Durable molecular and clinical responses. | [20] | |
| Cyclophosphamide vs. Methotrexate (LGL leukemia) | 73% vs. 32% | Cyclophosphamide induced a significantly better response. | [21] | |
| Metastatic Colorectal Cancer | Low-dose Cyclophosphamide | - | Associated with enhanced anti-tumor T-cell responses and delayed tumor progression. | [22][23] |
Table 2: Phase III Clinical Trial Results for Evofosfamide (TH-302)
| Cancer Type | Trial | Treatment Arms | Primary Endpoint | Result | Citation |
| Advanced Soft-Tissue Sarcoma | TH-CR-406/SARC021 | Evofosfamide + Doxorubicin vs. Doxorubicin alone | Overall Survival (OS) | No significant improvement in OS (HR: 1.06). | |
| Advanced Pancreatic Cancer | MAESTRO | Evofosfamide + Gemcitabine vs. Placebo + Gemcitabine | Overall Survival (OS) | No significant improvement in OS (HR: 0.84, p=0.0589). | [21] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound mustard (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
DNA Cross-Linking Assessment: Comet Assay (Alkaline Version)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including strand breaks and cross-links, in individual cells. To specifically detect interstrand cross-links, the assay is modified by introducing a known amount of DNA damage (e.g., with radiation or H₂O₂) after embedding the cells in agarose. Cross-linked DNA will migrate slower than DNA with only the induced breaks, resulting in a smaller "comet tail."
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS at an appropriate concentration.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto the coated slides. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.
-
Induction of DNA Damage (for cross-link detection): Expose the slides to a fixed dose of X-rays or H₂O₂ to induce a controlled number of DNA strand breaks.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the damaged DNA fragments.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length or tail moment) using image analysis software. A reduction in tail migration in treated cells compared to control cells (that only received the induced damage) indicates the presence of DNA cross-links.
Identification of this compound Mustard-DNA Adducts by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of DNA adducts. This method allows for the precise identification of the chemical modifications to DNA bases caused by alkylating agents like this compound mustard.
General Procedure:
-
DNA Isolation: Isolate DNA from cells or tissues treated with this compound mustard.[10]
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides or nucleobases using enzymatic digestion or acid hydrolysis.
-
Chromatographic Separation: Separate the modified and unmodified nucleosides/bases using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Analysis: Analyze the separated components using tandem mass spectrometry (MS/MS).[6] This allows for the determination of the mass-to-charge ratio of the parent ion (the adducted nucleoside/base) and its fragmentation pattern, which provides structural information.
-
Adduct Identification: Compare the obtained mass spectra with those of known standards or use high-resolution mass spectrometry to determine the elemental composition of the adducts.[6] This can identify specific this compound mustard-guanine adducts.
Conclusion
This compound mustard, as the active metabolite of cyclophosphamide, remains a clinically significant anticancer agent with a well-defined mechanism of action. Its efficacy, particularly as part of combination chemotherapy regimens, is established in the treatment of various cancers. The failure of the hypoxia-activated prodrug evofosfamide in phase III trials underscores the complexities of targeting the tumor microenvironment and highlights the continued relevance of understanding the fundamental pharmacology of established agents like this compound mustard. The provided experimental protocols offer a framework for the continued investigation and validation of this and other DNA alkylating agents. Further research to obtain comprehensive comparative cytotoxicity data for this compound mustard itself is warranted to refine our understanding of its therapeutic index and potential for optimized clinical use.
References
- 1. Phase II study of second-line treatment with high-dose cyclophosphamide in recurrent metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Evaluating the efficacy of a priming dose of cyclophosphamide prior to pembrolizumab to treat metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UCSF Breast Cancer Trial → S0221 Adjuvant Doxorubicin, Cyclophosphamide, and Paclitaxel in Treating Patients With Breast Cancer [clinicaltrials.ucsf.edu]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Response and Prognosis of Docetaxel and Cyclophosphamide as Neoadjuvant Chemotherapy in ER+ HER2- Breast Cancer: A Prospective Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. High-dose cyclophosphamide in the treatment of refractory lymphomas and solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. High-dose cyclophosphamide for hard-to-treat patients with relapsed or refractory B-cell non-Hodgkin's lymphoma, a phase II result - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Cyclophosphamide Low-Dose Pre-Phase Chemotherapy in Diffuse Large B Cell Lymphoma with Gastrointestinal Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjhid.org [mjhid.org]
- 18. Combination of cyclophosphamide and cytarabine as induction regimen for newly diagnosed adult acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Venetoclax plus cyclophosphamide and cytarabine as induction regimen for adult acute myeloid leukemia [frontiersin.org]
- 20. Cyclophosphamide induces durable molecular and clinical responses in patients with relapsed T-LGL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Covalent DNA-Protein Cross-Linking by this compound Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoramide vs. Thiophosphoramide in Drug Design: A Comparative Guide
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic index. Among the various bioisosteric replacements employed, the substitution of a phosphoryl oxygen with sulfur to create a thiophosphoramide linkage from a this compound has been a subject of considerable interest. This guide provides an objective comparison of this compound and thiothis compound moieties in drug design, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their decision-making process.
Executive Summary
The choice between a this compound and a thiothis compound backbone in a drug candidate represents a critical decision that influences its stability, efficacy, and toxicity profile. Generally, phosphoramidates are well-established as effective prodrug moieties, particularly in antiviral and anticancer therapies, enhancing the cellular uptake of polar nucleotide analogs. The substitution of one of the non-bridging oxygen atoms with sulfur to form a thiothis compound can significantly increase the molecule's resistance to enzymatic degradation, thereby prolonging its half-life. However, this increased stability can come at the cost of reduced biological activity. This guide will delve into the nuances of these two functional groups, providing a data-driven comparison to inform rational drug design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between representative this compound and thiothis compound-containing drugs, highlighting their performance in terms of stability, efficacy, and toxicity.
Table 1: Comparative Stability of Aryl Phosphoramidate and Aryl Thiothis compound Derivatives of Stavudine (d4T)
| Compound Type | Moiety | Rate of Alkaline Hydrolysis (Relative) |
| d4T Derivative | Phosphoramidate | 2 |
| d4T Derivative | Thiothis compound | 1 |
Data extrapolated from a comparative study which indicated that the replacement of oxygen with sulfur decreases the rate of hydrolysis by twofold[1].
Table 2: Comparative Efficacy of Aryl Phosphoramidate and Aryl Thiothis compound Derivatives of Stavudine (d4T) against HIV
| Compound Type | Moiety | Anti-HIV Activity (Relative Potency) |
| d4T Derivative | Phosphoramidate | 1000 |
| d4T Derivative | Thiothis compound | 1 |
This dramatic difference in potency suggests that the energy of activation for the hydrolysis of the phosphoramidate is crucial for its biological effect[1].
Table 3: Comparative Cytotoxicity of this compound and Thiothis compound Anticancer Agents
| Drug | Moiety | Cancer Type | IC50 |
| Cyclophosphamide (active metabolite: this compound Mustard) | This compound | Various | Varies significantly with cancer type and activation method |
| Thiotepa | Thiothis compound | Breast, Ovarian, Bladder | Varies, generally in the low micromolar range |
Note: Direct head-to-head in vitro cytotoxicity comparisons are challenging due to the prodrug nature of many of these agents, requiring metabolic activation. The IC50 values are highly dependent on the cell line and the specific experimental conditions.
Experimental Protocols
Plasma Stability Assay
This protocol is designed to assess the stability of a compound in plasma, providing an indication of its in vivo half-life.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compound with known plasma stability (e.g., propantheline for instability, warfarin for stability)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile containing an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma and PBS to 37°C.
-
Prepare a working solution of the test compound and control compounds by diluting the stock solution with PBS to the desired starting concentration (e.g., 100 µM).
-
In a 96-well plate, add a small volume of the compound working solution to a larger volume of pre-warmed plasma to achieve the final incubation concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This step also precipitates plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound serially diluted to various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a period relevant to the compound's mechanism of action (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: General bioactivation pathway of this compound/thiothis compound prodrugs.
Caption: Experimental workflow for comparing this compound and thiothis compound analogs.
References
A Comparative Guide to the Efficacy of Phosphoramide-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of phosphoramide-based flame retardants against other common alternatives, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most appropriate flame retardant systems for their specific applications.
Executive Summary
This compound-based flame retardants are emerging as highly effective, halogen-free alternatives for various polymer systems. They exhibit a dual-mode of action, functioning in both the gas and condensed phases to inhibit combustion. This dual-action often leads to superior flame retardancy, as demonstrated by key performance metrics such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn ratings. While direct, comprehensive comparative data against all classes of flame retardants under identical conditions is limited in publicly available literature, this guide synthesizes available data to provide a clear comparison of their efficacy.
Mechanism of Action: A Dual Approach to Fire Safety
This compound-based flame retardants operate through a sophisticated, dual-phase mechanism to suppress fire.[1][2]
-
Condensed-Phase Action: Upon heating, the this compound decomposes to form phosphoric and polyphosphoric acids.[2] These acidic species catalyze the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer.[3] This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat.[4] The presence of nitrogen in the this compound structure enhances this charring effect.[5]
-
Gas-Phase Action: Simultaneously, volatile phosphorus-containing radicals, primarily phosphorus monoxide (PO•), are released into the gas phase.[2][3] These radicals act as scavengers, interrupting the exothermic chain reactions of combustion by quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.[1] This process cools the flame and can ultimately lead to its extinguishment.
dot
References
A Comparative Guide to the Cellular Validation of Phosphoramide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular validation of various phosphoramide inhibitors. It is designed to offer an objective analysis of their performance in key cellular assays, supported by experimental data and detailed methodologies. The information is structured to facilitate the comparison of different this compound-based compounds, including anticancer agents, urease inhibitors, and β-lactamase inhibitors.
This compound Inhibitors as Anticancer Agents: DNA Alkylating Mustards
This compound mustards, the active metabolites of cyclophosphamide and ifosfamide, are potent DNA alkylating agents used in chemotherapy. Their primary mechanism of action involves the formation of covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]
Comparative Cytotoxicity
The cytotoxic effects of this compound mustards and their analogs have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Inhibitor/Metabolite | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Mustard | L1210 | Leukemia | ~1.5 | [2] |
| Isothis compound Mustard | L1210 | Leukemia | ~3.0 | [2] |
| NSC-69947 (analog) | L1210 | Leukemia | ~2.0 | [2] |
| NSC-72505 (analog) | L1210 | Leukemia | ~1.8 | [2] |
| NSC-72510 (analog) | L1210 | Leukemia | ~2.2 | [2] |
| 1-Naphthol | BxPC3 | Pancreatic Cancer | 82 | |
| 2-Naphthol | BxPC3 | Pancreatic Cancer | 21 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the specific assay used.
Key Cellular Validation Assays
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[3][4]
These assays are used to detect the formation of covalent bonds between DNA and proteins, a key mechanism of action for this compound mustards.[1][5]
Signaling Pathway and Experimental Workflow
This compound Inhibitors of Urease
This compound derivatives are potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia. Urease inhibitors are of interest in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori.
Comparative Inhibitory Activity
The inhibitory activity of various this compound derivatives against jack bean urease has been evaluated, with several compounds showing significantly higher potency than the commercial inhibitor N-(n-butyl)thiophosphoric triamide (NBPT).
| Compound | IC50 (nM) | Reference |
| N-(n-butyl)thiophosphoric triamide (NBPT) | 100 | [6] |
| Phenylphosphorodiamidate (PPD) | Varies | [6] |
| Compound 6k | 2 | [6] |
| Compound 6p | 3 | [6] |
| Compound 6f | 3.5 | [6] |
| Thiourea (standard) | 27,500 | [7] |
| Compound 2a | 27,900 | [7] |
| Compound 2i | 27,100 | [7] |
Experimental Workflow for Urease Inhibition Assay
Phosphonamidate Inhibitors of β-Lactamases
Phosphonamidates are a class of compounds that act as irreversible inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. They function by phosphonylating the active-site serine residue of the enzyme.[8][9]
Comparative Inhibitory Efficacy
The inhibitory efficiency of different phosphonamidates against the class C β-lactamase from Enterobacter cloacae P99 varies depending on their chemical structure.
| Inhibitor | Relative Potency | Reference |
| β-phenyl-β-Ala derivative | Highest | [9] |
| L-Phe derivative | High | [9] |
| β-Ala derivative | Moderate | [9] |
| Gly derivative | Moderate | [9] |
| D-Phe derivative | Lower | [9] |
| D-Pro derivative | Lowest | [9] |
| D-thiazolidine derivative | Lowest | [9] |
Mechanism of Irreversible Inhibition
Experimental Protocols
A. MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for determining the cytotoxic effects of compounds on cultured cells.[10][11][12]
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., L1210, BxPC3)
-
Complete cell culture medium
-
This compound inhibitor stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound inhibitor in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
B. Comet Assay (Alkaline) for DNA Damage
This protocol provides a general outline for performing an alkaline comet assay to detect DNA single-strand breaks.[3][4][13][14]
Materials:
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and quickly pipette onto a pre-coated microscope slide. Allow the agarose to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
C. DNA-Protein Cross-linking Assay
This protocol describes a method for the isolation and detection of DNA-protein cross-links.[1][5][15][16][17]
Materials:
-
Cultured cells
-
This compound mustard solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Antibodies against specific proteins of interest
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound mustard for a specified time (e.g., 3 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing proteinase K to digest most proteins, leaving those covalently bound to DNA.
-
DNA Isolation: Perform a phenol:chloroform extraction to isolate the DNA. The cross-linked proteins will partition with the DNA.
-
Ethanol Precipitation: Precipitate the DNA-protein complexes with ethanol.
-
Protein Detection: Resuspend the pellet and analyze the cross-linked proteins by SDS-PAGE followed by Western blotting using antibodies against specific DNA-binding proteins or by mass spectrometry for a broader analysis.
References
- 1. Covalent DNA-Protein Cross-Linking by this compound Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide (NSC-26271)-related this compound mustards- recent advances and historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Covalent DNA-Protein Cross-linking by this compound Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of beta-lactamase inhibition by phosphonamidates: the quest for a proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphonamidate analogues of dipeptides with carboxypeptidase A and beta-lactamase-inhibitory activity: elucidation of the mechanism of beta-lactamase inhibition by electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Electro-elution-based purification of covalent DNA–protein cross-links | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Phosphoramide vs. Phosphonate Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug discovery. The linker component, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While traditional alkyl and polyethylene glycol (PEG) linkers are prevalent, the exploration of novel linker chemistries is essential for expanding the capabilities of targeted protein degradation. This guide provides a comparative analysis of two such novel linker types: phosphoramide and phosphonate linkers.
Currently, there is a notable absence of direct head-to-head comparative studies of PROTACs employing this compound versus phosphonate linkers in the public domain. Much of the existing literature focuses on the use of these moieties as prodrug strategies to enhance the cell permeability of anionic drugs, rather than as the primary linking element in a PROTAC.[1][2][3] Consequently, this guide will draw upon the known chemical and biological properties of these functional groups to provide a prospective comparison of their potential advantages and disadvantages in the context of PROTAC design. The data and comparisons presented herein are intended to serve as a foundational resource to inform the rational design and experimental validation of next-generation protein degraders.
Comparative Analysis of Linker Properties
The decision to incorporate a this compound or a phosphonate linker into a PROTAC design will invariably be guided by a trade-off between synthetic accessibility, chemical stability, and the desired physicochemical properties to optimize biological performance. Below is a summary of the anticipated properties of each linker type.
| Feature | This compound Linker | Phosphonate Linker | Rationale & References |
| Chemical Structure | Contains a P-N bond. | Contains a C-P bond. | Core definition of the functional groups. |
| Synthesis | Can be synthesized via oxidative cross-coupling or through reactions involving phosphoramidites.[4] | Can be synthesized through methods like the Michaelis-Arbuzov reaction or Hirao coupling. | |
| Chemical Stability | The P-N bond can be susceptible to hydrolysis, particularly under acidic conditions.[5] | The C-P bond is generally considered to be highly stable and resistant to enzymatic cleavage.[6] | |
| Metabolic Stability | May be cleaved by phosphoramidases. | Generally high metabolic stability due to the robust C-P bond.[6] | |
| Cell Permeability | Neutral phosphoramidate prodrugs are used to enhance cell permeability of anionic drugs.[3] | Phosphonate prodrugs (e.g., POM, POC) are a well-established strategy to improve cell permeability.[1][2] | |
| Flexibility/Rigidity | The tetrahedral geometry around the phosphorus atom can introduce some conformational constraint. | Similar to phosphoramides, the phosphorus center imparts a degree of rigidity. | General chemical principles. |
| Potential Advantages | Potential for pH-dependent release mechanisms; established synthetic routes.[4][5] | High metabolic stability; potential for improved in vivo half-life.[6] | |
| Potential Disadvantages | Potential for premature hydrolysis; possible off-target effects from metabolites. | Synthesis can be more complex; potential for poor solubility of the free phosphonic acid. |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of PROTAC mechanisms and the evaluation of their performance, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 or EC50 value.
Protocol 3: Ternary Complex Formation Assay (e.g., Co-Immunoprecipitation)
Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing the target protein (POI) and the E3 ligase
-
PROTAC compound
-
Lysis buffer
-
Antibody against the POI or E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a vehicle control. Co-treatment with a proteasome inhibitor (e.g., MG132) can help stabilize the ternary complex.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the POI (or E3 ligase) to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the proteins from the beads.
-
Western Blot: Analyze the eluates by Western blotting, probing for the POI, the E3 ligase, and other components of the ubiquitin machinery. An increased association between the POI and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.
Conclusion
The exploration of novel linker chemistries, such as this compound and phosphonate linkers, holds significant promise for the advancement of PROTAC technology. While direct comparative data is currently lacking, the known properties of these functional groups suggest distinct profiles in terms of stability and potential for controlled release. Phosphonate linkers are anticipated to offer superior metabolic stability, a key attribute for in vivo applications. Conversely, this compound linkers may provide opportunities for developing PROTACs with pH-sensitive activation. The ultimate utility of these linkers will be determined through empirical validation. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to undertake these critical investigations and to drive the rational design of the next generation of targeted protein degraders.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phosphoramidate Strategy Enables Membrane Permeability of a Non-nucleotide Inhibitor of the Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
A Head-to-Head Comparison of Phosphoramidite and H-Phosphonate Chemistries for Oligonucleotide Synthesis
In the realm of synthetic oligonucleotides, two predominant chemical methodologies have paved the way for advancements in research, diagnostics, and therapeutics: phosphoramidite and H-phosphonate chemistry. While phosphoramidite chemistry has firmly established itself as the gold standard for its efficiency and amenability to automation, H-phosphonate chemistry offers a valuable alternative, particularly for the synthesis of RNA and certain modified oligonucleotides. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
At a Glance: Key Performance Metrics
The choice between phosphoramidite and H-phosphonate chemistry often hinges on a trade-off between efficiency, speed, and the desired final product. The following table summarizes the key quantitative differences between the two methods.
| Performance Metric | Phosphoramidite Chemistry | H-Phosphonate Chemistry |
| Coupling Efficiency | >99%[1] | Generally lower than phosphoramidite; can be improved with optimized activators[2] |
| Synthesis Cycle Time | Typically longer due to the four-step cycle | Potentially faster per cycle due to fewer steps (oxidation is performed at the end)[2] |
| Final Product Purity | High, due to high coupling efficiency and capping of failure sequences[1] | Generally lower due to side reactions and the absence of a capping step in the standard protocol[2] |
| Reagent Stability | Phosphoramidite monomers are sensitive to moisture and oxidation | H-phosphonate monomers are generally more stable in solution[2] |
| Modification Flexibility | Wide variety of modifications can be incorporated | Particularly useful for backbone modifications like phosphorothioates and phosphoramidates[2] |
The Chemistry Unveiled: Reaction Pathways
The fundamental difference between the two chemistries lies in the nature of the phosphorus-containing monomer and the subsequent formation of the internucleotide linkage.
Phosphoramidite Chemistry: A Four-Step Symphony
The phosphoramidite method is a cyclical process involving four key steps for each nucleotide addition: deblocking, coupling, capping, and oxidation. This robust and highly optimized process ensures the stepwise addition of nucleotides with exceptional fidelity.
H-Phosphonate Chemistry: A Streamlined Approach
H-phosphonate chemistry simplifies the synthesis cycle by deferring the oxidation step until the very end of the oligonucleotide assembly.[2][3] This method involves the activation of a nucleoside H-phosphonate monomer to form an H-phosphonate diester linkage.
Experimental Protocols: A Step-by-Step Guide
The following sections provide a detailed overview of the key experimental steps for both solid-phase synthesis methods.
Phosphoramidite Synthesis Protocol
This protocol outlines the standard automated solid-phase synthesis cycle.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[4] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite monomer is activated by a weak acid, such as tetrazole or a derivative thereof. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[5]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4] This completes one cycle of nucleotide addition. The cycle is then repeated until the desired oligonucleotide sequence is assembled.
H-Phosphonate Synthesis Protocol
This protocol highlights the key differences in the H-phosphonate synthesis cycle.
-
Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT group is removed with a mild acid to expose the 5'-hydroxyl group.[3]
-
Coupling: The nucleoside H-phosphonate monomer is activated by an acyl chloride, such as pivaloyl chloride or adamantoyl chloride.[3] The activated species then reacts with the free 5'-hydroxyl group to form a stable H-phosphonate diester linkage.[3]
-
Chain Elongation: The deblocking and coupling steps are repeated until the full-length oligonucleotide is synthesized. Notably, there is no capping or oxidation step within each cycle.[3]
-
Final Oxidation: After the final coupling step, the entire chain of H-phosphonate diester linkages is oxidized in a single step to the corresponding phosphodiester linkages using an oxidizing agent like iodine in the presence of water.[3] For the synthesis of phosphorothioates, a sulfurizing agent is used instead.[3]
Workflow Comparison: A Visual Overview
The following diagram illustrates the key differences in the experimental workflows of phosphoramidite and H-phosphonate oligonucleotide synthesis.
References
- 1. idtdna.com [idtdna.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Gene Link: Phosphonate Oligos [genelink.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Phosphoramide vs. Phosphine Oxide Ligands: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of ligands is a cornerstone of developing efficient and selective catalytic systems. Among the diverse array of phosphorus-based ligands, phosphoramidites and phosphine oxides have carved out significant niches in catalysis, each offering a unique profile of steric and electronic properties that profoundly influence reaction outcomes. This guide provides an objective comparison of their performance in prominent catalytic transformations, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Phosphoramidite and phosphine oxide ligands, while both centered around a phosphorus atom, exhibit fundamental structural and electronic differences that dictate their catalytic behavior. Phosphoramidites, characterized by a P-N bond, are renowned for their modularity and the ease with which their steric and electronic properties can be fine-tuned. This has led to their widespread use in asymmetric catalysis, where high enantioselectivities are paramount. Phosphine oxides, traditionally viewed as byproducts of phosphine chemistry, have gained recognition as highly effective ligands in their own right, particularly in cross-coupling reactions where they can act as stabilizing agents for the active catalyst.
Performance in Asymmetric Catalysis
A critical benchmark for any chiral ligand is its performance in asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is the goal. Here, we compare the performance of a representative phosphoramidite ligand in rhodium-catalyzed asymmetric hydrogenation with the application of phosphine oxide ligands in palladium-catalyzed cross-coupling reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation
Phosphoramidite ligands, particularly monodentate versions like MonoPhos™, have proven to be exceptionally effective in the rhodium-catalyzed asymmetric hydrogenation of various olefins.[1][2] The modular nature of these ligands allows for the rapid generation of libraries and screening to identify the optimal ligand for a specific substrate and reaction, leading to excellent enantioselectivities (95-99% ee) for the synthesis of chiral amino acids, enamides, and other valuable compounds.[2]
Table 1: Performance of a Phosphoramidite Ligand in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl-(Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S)-MonoPhos™ | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 10 bar | 25 | 16 | >99 | 95 | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Phosphine oxides have been demonstrated to be beneficial ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. They can act as stabilizing ligands for the palladium catalyst, preventing catalyst decomposition and leading to faster reaction rates and improved yields.[3][4] While not typically employed for inducing enantioselectivity, their role in enhancing catalytic activity and stability is crucial for the efficient synthesis of biaryl compounds and other cross-coupling products.
Table 2: Effect of Phosphine Oxide Ligands on the Rate of Palladium-Catalyzed Cross-Coupling
| Ligand | Catalyst Precursor | Reaction | Time to 80% Conv. (min) | Reference |
| dppb | APC | K(4-MeOPh)Me₂SiO + 4-BrC₆H₄CF₃ | 100 | [3] |
| dppb(O) | APC | K(4-MeOPh)Me₂SiO + 4-BrC₆H₄CF₃ | 70 | [3] |
| dppb(O)₂ | APC | K(4-MeOPh)Me₂SiO + 4-BrC₆H₄CF₃ | <15 | [3] |
| Ph₃P(O) | APC | K(4-MeOPh)Me₂SiO + 4-BrC₆H₄CF₃ | ~30 (79% yield) | [3] |
APC = Aminophenyl-functionalized silica gel-supported palladium catalyst
Mechanistic Insights: Catalytic Cycles
The differing roles of phosphoramidite and phosphine oxide ligands are reflected in the catalytic cycles of the reactions they mediate.
Rhodium-Catalyzed Asymmetric Hydrogenation with Phosphoramidite Ligands
The mechanism of rhodium-catalyzed asymmetric hydrogenation with phosphoramidite ligands is generally understood to proceed via either the "dihydride" or "unsaturated" pathway. The Halpern mechanism, a widely accepted model, involves the coordination of the olefin to the rhodium-ligand complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to yield the hydrogenated product.[1] The chiral phosphoramidite ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral olefin.
Palladium-Catalyzed Cross-Coupling with Phosphine Oxide Ligands
In palladium-catalyzed cross-coupling reactions, the phosphine oxide ligand is thought to stabilize the active Pd(0) species, which is crucial for the catalytic cycle. The cycle typically involves the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The phosphine oxide likely coordinates to the palladium center, preventing aggregation and decomposition into inactive palladium black.[3]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the reactions discussed.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation with Phosphoramidite Ligands
This procedure is based on the hydrogenation of methyl 2-acetamidoacrylate using a rhodium/MonoPhos™ catalyst system.[1]
Workflow for Ligand and Catalyst Preparation and Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(S)-MonoPhos™ (2.2 mol%)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Dichloromethane (CH₂Cl₂), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a stock solution of the rhodium precursor, [Rh(COD)₂]BF₄, is prepared in CH₂Cl₂.
-
A stock solution of the phosphoramidite ligand, (S)-MonoPhos™, is also prepared in CH₂Cl₂.
-
In a reaction vessel, the appropriate amounts of the rhodium precursor and ligand solutions are combined and stirred for 15 minutes to form the active catalyst.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
The reaction vessel is placed in an autoclave, which is then sealed and purged with hydrogen gas.
-
The autoclave is pressurized to the desired hydrogen pressure (e.g., 10 bar) and the reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 16 hours).
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
General Procedure for Palladium-Catalyzed Cross-Coupling with Phosphine Oxide Ligands
This procedure is based on the palladium-catalyzed cross-coupling of potassium (4-methoxyphenyl)dimethylsilanolate with 4-bromobenzotrifluoride using triphenylphosphine oxide as a ligand.[3]
Workflow for Palladium-Catalyzed Cross-Coupling
Materials:
-
Potassium (4-methoxyphenyl)dimethylsilanolate
-
4-Bromobenzotrifluoride
-
Aminophenyl-functionalized silica gel-supported palladium (APC) catalyst (2.5 mol%)
-
Triphenylphosphine oxide (Ph₃P(O)) (5 mol%)
-
Toluene, anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere are added the aryl bromide (e.g., 4-bromobenzotrifluoride), the potassium aryldimethylsilanolate, the palladium precursor (APC), and the phosphine oxide ligand (triphenylphosphine oxide).
-
Anhydrous toluene is added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 30 minutes).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Conclusion
Phosphoramide and phosphine oxide ligands represent two distinct yet powerful classes of tools for the modern chemist. Phosphoramidites, with their exceptional tunability and demonstrated excellence in asymmetric catalysis, are the ligands of choice for reactions demanding high enantioselectivity. Phosphine oxides, on the other hand, have proven their value as robust and effective stabilizing ligands in cross-coupling reactions, contributing to higher catalyst activity and longevity. The selection between these two ligand types will ultimately be guided by the specific demands of the catalytic transformation, with phosphoramidites excelling in the realm of stereocontrol and phosphine oxides offering significant advantages in terms of catalyst stability and efficiency in cross-coupling processes.
References
A Comparative Guide to the Biological Evaluation of Phosphoramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic agent development is continually evolving, with phosphoramide derivatives emerging as a promising class of compounds exhibiting a wide spectrum of biological activities. Their inherent structural versatility allows for a broad range of chemical modifications, leading to potent anticancer and antimicrobial agents. This guide provides an objective comparison of the biological performance of distinct this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of novel therapeutic leads.
Anticancer Activity: A Tale of Two Scaffolds
The quest for more effective and targeted cancer therapies has led to the exploration of diverse molecular architectures. Here, we compare two distinct classes of this compound derivatives that have demonstrated significant cytotoxic effects against cancer cell lines: this compound-functionalized graphene oxides and bis-heterocyclic bisphosphonates.
Data Presentation: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for two classes of this compound derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound-Functionalized Graphene Oxides | L1 | SK-BR-3 (Breast) | >100 | [1][2] |
| L2 | SK-BR-3 (Breast) | 85.13 | [1][2] | |
| GO-L1 | SK-BR-3 (Breast) | 68.14 | [1][2] | |
| GO-L2 | SK-BR-3 (Breast) | 38.13 | [1][2] | |
| Bis-heterocyclic Bisphosphonates | 13a | NCI-H460 (Lung) | 1.5 | [3] |
| MCF-7 (Breast) | 2.3 | [3] | ||
| SF-268 (CNS) | 3.1 | [3] | ||
| 13b | NCI-H460 (Lung) | 1.2 | [3] | |
| MCF-7 (Breast) | 1.8 | [3] | ||
| SF-268 (CNS) | 2.5 | [3] | ||
| 14 | NCI-H460 (Lung) | 4.2 | [3] | |
| MCF-7 (Breast) | 5.1 | [3] | ||
| SF-268 (CNS) | 6.3 | [3] |
Key Observations:
-
The functionalization of phosphoramides L1 and L2 with graphene oxide (GO) significantly enhanced their cytotoxic activity against the SK-BR-3 breast cancer cell line, as evidenced by the lower IC50 values of GO-L1 and GO-L2.[1][2]
-
The bis-heterocyclic bisphosphonates (13a, 13b) and the phosphonic acid derivative (14) demonstrated potent anticancer activity across multiple cell lines, with IC50 values in the low microgram per milliliter range.[3]
Experimental Protocols: Cytotoxicity Assessment
The cytotoxicity of these this compound derivatives was primarily evaluated using the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
Caption: Workflow of the MTT assay for determining the cytotoxic effects of this compound derivatives.
Antimicrobial Activity: Targeting Bacterial Threats
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives have shown considerable promise in this area. This section compares the antimicrobial efficacy of coumarin-functionalized α-aminophosphonates and a representative phosphonamide against common Gram-positive and Gram-negative bacteria.
Data Presentation: Antimicrobial Susceptibility (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents the MIC values for selected this compound derivatives.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Coumarin-α-aminophosphonates | Compound 1 | Staphylococcus aureus (ATCC 23235) | 4.15 | [4][5] |
| Escherichia coli (K12) | 0.4 | [6] | ||
| Compound 2 | Staphylococcus aureus (ATCC 23235) | 2.1 | [4][5] | |
| Escherichia coli (K12) | 0.2 | [6] | ||
| Compound 3 | Staphylococcus aureus (ATCC 23235) | 2.1 | [4][5] | |
| Escherichia coli (K12) | 0.2 | [6] | ||
| Phosphonamide | Representative Compound | Staphylococcus aureus | 125 | |
| Escherichia coli | 125 |
Key Observations:
-
The coumarin-α-aminophosphonate derivatives exhibited potent antimicrobial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with very low MIC values.[4][5][6]
-
The representative phosphonamide also showed activity against both bacterial species, though at a significantly higher concentration compared to the coumarin conjugates.[7]
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of these compounds was determined using the broth microdilution method.
Broth Microdilution Method Protocol
This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Solutions: A stock solution of the this compound derivative is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) is prepared. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A positive control well (containing bacteria and broth but no antimicrobial) and a negative control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Signaling Pathway Visualization
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, a mechanism that some antimicrobial this compound derivatives may mimic.
This guide provides a comparative overview of the anticancer and antimicrobial activities of selected this compound derivatives. The presented data and methodologies aim to facilitate the informed selection and further investigation of these promising compounds in the development of novel therapeutics. Researchers are encouraged to consult the cited literature for more in-depth information.
References
- 1. Anti-cancer Activity of New this compound-functionalized Graphene...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of the Phosphoramide Moiety: A Comparative Guide to its Structure-Activity Relationship in Enzyme Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of inhibitor scaffolds is paramount to designing potent and selective therapeutics. The phosphoramide group, a versatile and increasingly utilized chemical entity, has demonstrated significant potential in the development of inhibitors for a range of biological targets. This guide provides a comparative analysis of the SAR of this compound-based inhibitors, with a focus on their application against urease, as antiviral prodrugs, and as inhibitors of histone deacetylases (HDACs). The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in drug discovery endeavors.
This compound Inhibitors of Urease
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in agriculture to prevent fertilizer-derived ammonia volatilization and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. Phosphoramidates have emerged as highly potent urease inhibitors.
Structure-Activity Relationship Insights
The SAR of this compound urease inhibitors revolves around the central phosphorus atom, the nature of its substituents, and their interactions with the dinuclear nickel center in the enzyme's active site.
-
The P=O vs. P=S Moiety: A consistent finding across multiple studies is the superior inhibitory activity of phosphoramidates (containing a P=O bond) compared to their thiothis compound (P=S) counterparts. The oxygen atom of the P=O group is proposed to bridge the two nickel ions in the active site, mimicking the substrate's transition state.[1][2]
-
Amine Substituents: The nature of the amine groups attached to the phosphorus is critical for activity.
-
Aromatic Amines: Compounds bearing aromatic amines generally exhibit very high inhibitory potency. Substituents on the aromatic ring can further modulate this activity.[1]
-
Alkyl Chains: For inhibitors like N-n-butylthiophosphorictriamide (NBPT), the alkyl chain plays a role in positioning the inhibitor within the active site.[3]
-
-
Bisphosphoramides: Derivatives containing two this compound moieties have shown exceptionally high potency, with IC50 values in the sub-nanomolar range. Their extended structure allows for more extensive interactions within the enzyme's binding pocket.[1]
-
Hydrolysis and Activation: Some this compound inhibitors, such as N-(n-butyl)-phosphoric triamide (NBPTO), undergo enzymatic hydrolysis within the active site to release diamido phosphoric acid (DAP), which is the actual inhibiting species that binds to the nickel ions.[4]
Quantitative Comparison of Urease Inhibitors
| Compound Class | Representative Compound | Key Structural Features | IC50 (nM) | Reference |
| Monophosphoramides | N-(4-Nitrophenyl)phosphorictriamide | Aromatic amine with electron-withdrawing group | < 1000 | [5] |
| Thiophosphoramides | N-n-butylthiophosphorictriamide (NBPT) | P=S bond, n-butyl chain | 100 | [5][6] |
| Bisphosphoramides | Derivative with substituted aromatic amines | Two P=O moieties, aromatic substituents | 0.191 - 3.4 | [1] |
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of this compound compounds against jack bean urease.
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of urea in the same buffer.
-
-
Inhibitor Preparation:
-
Dissolve the this compound inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the inhibitor stock solution.
-
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of the urease solution to each well.
-
Add the various concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the reaction mixture for a set period (e.g., 15 minutes) at the same temperature.
-
-
Detection of Ammonia:
-
The amount of ammonia produced is quantified using the indophenol method.
-
Add a solution of phenol-nitroprusside and a solution of alkaline hypochlorite to each well.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the resulting blue-colored indophenol at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each inhibitor concentration compared to a control without an inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Proposed mechanism of urease inhibition.
This compound Prodrugs for Antiviral Therapy (ProTide Approach)
A significant challenge in antiviral drug development is the efficient delivery of nucleoside analogues into cells and their subsequent conversion to the active triphosphate form. The ProTide (Pro-drug nucleotide) strategy utilizes phosphoramidates to mask the initial phosphate group, enhancing cell permeability and bypassing the often inefficient initial phosphorylation step.[7][8]
Structure-Activity Relationship Insights
The design of effective ProTide prodrugs requires careful selection of the three key components of the phosphoramidate moiety: the aryl group, the amino acid ester, and the nucleoside analogue itself.
-
Aryl Group: The aryloxy group is crucial for the intracellular activation cascade. It is cleaved by cellular enzymes (e.g., cathepsin A or carboxylesterase 1) to initiate the release of the active drug.[9] The nature of the aryl group, such as phenol, 1-naphthol, or 2-naphthol, can significantly impact the rate of activation and the cytotoxicity of the released metabolites.[10] For instance, while widely used, naphthyl groups can lead to cytotoxic metabolites, whereas a simple phenyl group is often associated with lower toxicity.[10]
-
Amino Acid Ester: An amino acid ester, typically an L-alanine derivative, is included to further modulate the properties of the prodrug. The esterification of the amino acid's carboxyl group (e.g., with a methyl, ethyl, or isopropyl group) influences lipophilicity and the rate of enzymatic hydrolysis. Studies have shown that L-alanine derivatives often provide greatly enhanced antiviral potency compared to the parent nucleotide.[11]
-
Stereochemistry at Phosphorus: The phosphorus center in a ProTide is chiral. The stereochemistry at this center can have a profound effect on the biological activity, with one diastereomer often being significantly more potent than the other. This is exemplified by Sofosbuvir, where the Sp isomer is the active component.
Quantitative Comparison of Antiviral ProTides
| Parent Nucleoside | Prodrug | Key Structural Features | Target Virus | EC50 | Reference |
| Tenofovir (PMPA) | Tenofovir Alafenamide (TAF) | L-alanine isopropyl ester, phenoxy | HIV, HBV | Cell-type dependent | [12] |
| Sofosbuvir Nucleoside | Sofosbuvir | L-alanine isopropyl ester, phenoxy, 2'-F, 2'-Me | HCV | Cell-type dependent | [13] |
| Remdesivir Nucleoside | Remdesivir | L-alanine cyanoethyl ester, phenoxy | SARS-CoV-2, Ebola | Cell-type dependent | [8][9] |
Experimental Protocol: Antiviral Activity Assay (e.g., for HIV)
This protocol describes a general method for evaluating the antiviral efficacy of phosphoramidate prodrugs against HIV in cell culture.
-
Cell Culture:
-
Culture a suitable host cell line (e.g., MT-4 cells) in an appropriate medium supplemented with fetal bovine serum.
-
-
Virus Stock:
-
Prepare and titer a stock of HIV-1 (e.g., strain IIIB).
-
-
Assay Procedure:
-
Seed the host cells into a 96-well plate.
-
Prepare serial dilutions of the this compound prodrug.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-determined amount of the HIV-1 stock.
-
Include control wells with uninfected cells and infected cells without any drug.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5 days) at 37°C in a humidified CO2 incubator.
-
-
Quantification of Viral Replication:
-
Viral replication can be assessed by measuring the activity of viral reverse transcriptase in the culture supernatant or by quantifying cell viability using a colorimetric assay (e.g., MTT assay), as HIV infection leads to cytopathic effects.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition or cell protection for each drug concentration.
-
Determine the EC50 value (the effective concentration that inhibits 50% of viral replication or protects 50% of cells from virus-induced death) by plotting the percentage of inhibition/protection against the logarithm of the drug concentration.
-
Caption: ProTide prodrug activation pathway.
This compound Inhibitors of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various cancers, making them important therapeutic targets. The development of HDAC inhibitors (HDACis) has led to several approved drugs. Recently, phosphorus-based functional groups, including phosphoramidates, have been explored as alternatives to the more common hydroxamic acid zinc-binding group (ZBG).[14][15]
Structure-Activity Relationship Insights
The typical pharmacophore for an HDACi consists of a cap group, a linker, and a ZBG. The SAR of this compound-based HDACis focuses on the ability of the phosphorus moiety to effectively chelate the catalytic zinc ion in the enzyme's active site.
-
Zinc-Binding Group: Phosphoramidates, along with phosphates and phosphorothiolates, have been investigated as isosteres of the hydroxamic acid ZBG in analogues of the known HDACi, SAHA (Vorinostat).[14][15]
-
Inhibitory Potency: While initial studies show that these phosphorus-based SAHA analogues do inhibit HDACs, their potency is generally lower than that of the parent hydroxamic acid-containing compound. For instance, the most potent phosphoramidate SAHA analogues exhibited IC50 values in the micromolar range, whereas SAHA itself has an IC50 in the nanomolar range.[14][15][16]
-
Binding Kinetics: It has been observed that these phosphorus-based analogues can exhibit slow-binding inhibition, suggesting a different kinetic profile compared to traditional HDACis.[14][15] The development of more potent this compound-based HDACis is an active area of research, potentially requiring modifications to the linker and cap groups to optimize interactions with the enzyme.
Quantitative Comparison of Phosphorus-Based HDAC Inhibitors
| Compound Type | Zinc-Binding Group | Linker/Cap | Target | IC50 (µM) | Reference |
| Reference | Hydroxamic Acid (SAHA) | Suberoyl, anilide | Pan-HDAC | ~0.013 | [15] |
| This compound Analogue | Phosphoramidate | SAHA scaffold | HDACs from HeLa lysate | ~50 | [14][15] |
| Phosphate Analogue | Phosphate | SAHA scaffold | HDACs from HeLa lysate | >50 | [14][15] |
Experimental Protocol: HDAC Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of phosphoramidate compounds against HDACs.
-
Enzyme and Substrate:
-
Use a source of HDAC enzyme, which can be a purified recombinant human HDAC isoform or nuclear extracts from a cell line (e.g., HeLa cells).
-
Use a fluorogenic HDAC substrate, such as Fluor-de-Lys® (Boc-Lys(Ac)-AMC).
-
-
Inhibitor Preparation:
-
Dissolve the test compounds in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme source, the assay buffer, and the various concentrations of the inhibitor.
-
Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
-
Development and Detection:
-
Stop the deacetylation reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDACi like Trichostatin A (to stop further deacetylation). The developer cleaves the deacetylated lysine, releasing the fluorescent aminomethylcoumarin (AMC).
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Iterative workflow for SAR studies.
References
- 1. Synthesis, crystal structure and biological evaluation of new this compound derivatives as urease inhibitors using docking, QSAR and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural characteristics of this compound derivatives as urease inhibitors. Requirements for activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into Urease Inhibition by N-( n-Butyl) Phosphoric Triamide through an Integrated Structural and Kinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of this compound derivatives as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Phosphoramide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. Phosphoramides, a class of organophosphorus compounds, and their derivatives, necessitate careful disposal due to their potential hazards. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of phosphoramide waste, primarily focusing on chemical degradation through hydrolysis followed by neutralization.
Immediate Safety and Logistical Information
Before commencing any disposal protocol, it is imperative to adhere to stringent safety measures. All procedures must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. An emergency shower and eyewash station should be readily accessible. Waste containers must be clearly labeled, in good condition, and stored in a designated, well-ventilated area away from incompatible materials.
Disposal Protocol: Chemical Degradation
The most effective and widely accepted method for the disposal of this compound waste is through chemical degradation. This two-stage process involves the hydrolysis of the phosphoramidate bond, followed by the neutralization of the resulting byproducts.
Stage 1: Acid Hydrolysis
Acid-catalyzed hydrolysis effectively breaks the phosphorus-nitrogen (P-N) bond, converting the this compound into less toxic phosphoric acid derivatives and the corresponding amine.[1] Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are recommended for this process.
Stage 2: Neutralization
The acidic solution resulting from hydrolysis must be neutralized to a safe pH range before final disposal. This is typically achieved by the slow addition of a base, such as sodium hydroxide (NaOH) or sodium carbonate (soda ash).
Experimental Protocol for Chemical Degradation
The following protocol details the laboratory procedure for the chemical degradation of this compound waste.
Materials:
-
This compound waste
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask)
-
Stir plate and stir bar
-
Ice bath
-
Designated hazardous waste container
Procedure:
-
Preparation: Ensure all PPE is worn correctly and the entire procedure is performed in a chemical fume hood.
-
Acid Addition: For each volume of this compound waste, cautiously and slowly add an equal volume of a 1 M solution of a strong acid (e.g., HCl or H₂SO₄).[1] The addition should be done in a controlled manner, potentially using an ice bath to manage any exothermic reaction.
-
Hydrolysis Reaction: Stir the mixture and allow the reaction to proceed for a minimum of 24 hours to ensure complete degradation of the phosphoramidate.[1]
-
Neutralization: After the hydrolysis is complete, slowly add a 1 M solution of a strong base (e.g., NaOH) while continuously monitoring the pH.[1] Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[1]
-
Final Disposal: Transfer the neutralized solution to a designated hazardous waste container.[1] The container must be clearly labeled with its contents. Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]
In instances where chemical degradation is not feasible, high-temperature incineration by a licensed waste disposal facility is a recommended alternative.[1]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the chemical degradation procedure of this compound waste.
| Parameter | Value/Recommendation | Source |
| Acid for Hydrolysis | 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | [1] |
| Reaction Time for Hydrolysis | Minimum 24 hours | [1] |
| Base for Neutralization | 1 M Sodium Hydroxide (NaOH) | [1] |
| Final pH of Waste Solution | 6.0 - 8.0 | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphoramide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling phosphoramide and its derivatives, such as Hexamethylthis compound (HMPA). Due to the limited specific safety data available for this compound, the more extensive data for the known carcinogen HMPA is used as a conservative proxy to ensure the highest level of safety. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
When handling this compound or HMPA, a comprehensive personal protective equipment strategy is mandatory. This includes engineering controls, administrative controls, and the following essential PPE:
Primary Engineering Control: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is required. Use a chemical-resistant outer glove over a disposable nitrile inner glove. Recommended outer glove materials include Butyl Rubber or Viton™. | Provides robust protection against direct skin contact and absorption. HMPA is readily absorbed through the skin. Double gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Tightly fitting chemical safety goggles with side shields. A face shield should be worn in situations with a higher risk of splashing. | Protects eyes from splashes and vapors, which can cause irritation. |
| Body Protection | A long-sleeved, knee-length lab coat made of a low-permeability material. Consider a disposable suit for larger quantities or extended procedures. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as spills or when engineering controls are not sufficient. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. | HMPA is a potential occupational carcinogen, and inhalation of its vapors should be minimized.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe working environment. The following step-by-step plan outlines the key stages of the handling process.
Procurement and Receiving
-
Action: Order the smallest quantity of this compound necessary for your experiments.
-
Procedure: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Logistics: Record the date of receipt and the quantity on a designated chemical inventory log.
Storage
-
Action: Store this compound in a designated, clearly labeled, and well-ventilated area.
-
Procedure: The storage container should be tightly sealed and placed in secondary containment to prevent spills.
-
Logistics: Store away from incompatible materials such as strong oxidizing agents and acids.
Handling and Use (Experimental Protocol)
-
Action: All manipulations of this compound must be performed within a certified chemical fume hood.
-
Procedure:
-
Don all required PPE before entering the designated work area.
-
Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Carefully open the primary container, avoiding any splashing or aerosol generation.
-
Use appropriate tools (e.g., spatula, pipette) to handle the material.
-
If weighing the substance, do so within the fume hood.
-
Upon completion of the task, decontaminate all surfaces and equipment.
-
Carefully remove PPE, starting with the outer gloves, and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Spill Management
-
Action: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Procedure:
-
If trained and equipped, and the spill is small, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Logistics: All materials used for spill cleanup, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Chemical Degradation via Acid Hydrolysis
The recommended method for the disposal of small quantities of HMPA waste is through chemical degradation by acid hydrolysis. This process converts HMPA into less toxic compounds.[2]
Experimental Protocol: Degradation of HMPA with Hydrochloric Acid
-
Materials:
-
HMPA waste
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Ice bath
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
-
Procedure:
-
Preparation: In a chemical fume hood, place the HMPA waste in the reaction vessel and cool it in an ice bath.
-
Acid Addition: Slowly add an excess of concentrated hydrochloric acid to the HMPA waste while stirring continuously. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently reflux the mixture for several hours to ensure complete degradation.
-
Neutralization: Cool the solution to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution while monitoring the pH. The target pH is between 6 and 8.
-
Final Disposal: The neutralized solution can then be disposed of as aqueous chemical waste according to your institution's guidelines.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the key workflows.
Caption: A logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: A decision-making workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
